4-bromo-1-ethyl-5-methyl-1H-pyrazole
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4-bromo-1-ethyl-5-methylpyrazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9BrN2/c1-3-9-5(2)6(7)4-8-9/h4H,3H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WTWRJJVWOLSSTM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=C(C=N1)Br)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9BrN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30649224 | |
| Record name | 4-Bromo-1-ethyl-5-methyl-1H-pyrazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30649224 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1171667-09-6 | |
| Record name | 4-Bromo-1-ethyl-5-methyl-1H-pyrazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30649224 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-bromo-1-ethyl-5-methyl-1H-pyrazole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of 4-bromo-1-ethyl-5-methyl-1H-pyrazole
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of 4-bromo-1-ethyl-5-methyl-1H-pyrazole, a valuable heterocyclic building block in medicinal chemistry and drug discovery. The document details the synthetic pathway, experimental protocols, and quantitative data to facilitate its preparation in a laboratory setting.
Synthetic Pathway Overview
The synthesis of this compound is typically achieved through a two-step process. The first step involves the construction of the pyrazole ring system by the condensation of a β-dicarbonyl compound with ethylhydrazine. The resulting 1-ethyl-5-methyl-1H-pyrazole is then regioselectively brominated at the C4 position of the pyrazole ring using an electrophilic brominating agent.
The overall synthetic transformation can be visualized as follows:
Technical Guide: Physicochemical Properties of 4-Bromo-1-ethyl-5-methyl-1H-pyrazole
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the known and predicted physicochemical properties of the heterocyclic compound 4-bromo-1-ethyl-5-methyl-1H-pyrazole. Due to the limited availability of experimental data in peer-reviewed literature for this specific molecule, this guide combines predicted values from computational models with general knowledge of the pyrazole chemical class.
Core Physicochemical Properties
The fundamental physicochemical characteristics of this compound are crucial for its handling, formulation, and potential application in research and development.
| Property | Value | Source |
| Molecular Formula | C₆H₉BrN₂ | PubChem |
| Molecular Weight | 189.05 g/mol | PubChem |
| Predicted XlogP | 1.8 | PubChemLite |
| Melting Point | Data not available | - |
| Boiling Point | Data not available | - |
| Solubility | Data not available | - |
| pKa | Data not available | - |
Note: The XlogP value is a computational prediction and may differ from experimental values. Further experimental validation is required for a definitive assessment of this compound's lipophilicity.
Synthesis and Characterization
Generalized Synthetic Workflow
The synthesis of this compound can be envisioned as a multi-step process, as depicted in the workflow diagram below. This would typically involve the formation of the pyrazole ring, followed by N-alkylation and bromination.
Caption: A logical workflow for the synthesis of the target compound.
Experimental Protocols
General Procedure for Pyrazole Synthesis (Illustrative):
A suitable 1,3-dicarbonyl precursor would be reacted with a hydrazine derivative in a suitable solvent, such as ethanol or acetic acid. The reaction mixture would be heated under reflux for several hours. After cooling, the product would be isolated by filtration or extraction.
General Procedure for N-Alkylation (Illustrative):
The synthesized pyrazole would be dissolved in a polar aprotic solvent like DMF or acetonitrile. A base, such as potassium carbonate or sodium hydride, would be added, followed by the alkylating agent (e.g., ethyl iodide). The reaction would be stirred at room temperature or gentle heating until completion.
General Procedure for Bromination (Illustrative):
The N-alkylated pyrazole would be dissolved in a suitable solvent, such as dichloromethane or acetic acid. A brominating agent, like N-bromosuccinimide (NBS) or elemental bromine, would be added portion-wise, and the reaction would be stirred until the starting material is consumed.
Characterization:
The final product would be purified using techniques like column chromatography or recrystallization. Characterization would be performed using standard analytical methods:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR would be used to confirm the structure and connectivity of the atoms.
-
Mass Spectrometry (MS): To determine the molecular weight and confirm the elemental composition.
-
Infrared (IR) Spectroscopy: To identify the functional groups present in the molecule.
Potential Biological Activity and Signaling Pathways
Specific biological data for this compound is not currently documented. However, the pyrazole scaffold is a well-established pharmacophore found in numerous biologically active compounds. Derivatives of pyrazole have been reported to exhibit a wide range of activities, including:
-
Anti-inflammatory: By targeting enzymes such as cyclooxygenase (COX).
-
Anticancer: Through various mechanisms, including kinase inhibition.
-
Antimicrobial: Showing efficacy against a range of bacteria and fungi.
The potential mechanism of action for a novel pyrazole derivative would need to be investigated through extensive biological screening. A hypothetical workflow for such an investigation is presented below.
Caption: A logical workflow for investigating the biological activity.
Conclusion
This compound is a substituted pyrazole with predicted physicochemical properties that suggest its potential as a scaffold in medicinal chemistry and other research areas. While experimental data for this specific compound is scarce, this guide provides a framework for its synthesis, characterization, and potential biological evaluation based on the well-established chemistry and pharmacology of the pyrazole class of compounds. Further experimental work is necessary to fully elucidate its properties and potential applications.
In-Depth Technical Guide: 4-bromo-1-ethyl-5-methyl-1H-pyrazole
CAS Number: 1171667-09-6
For the attention of: Researchers, scientists, and drug development professionals.
This technical guide provides a comprehensive overview of 4-bromo-1-ethyl-5-methyl-1H-pyrazole, a substituted pyrazole of interest in medicinal chemistry and drug discovery. Due to the limited availability of specific experimental data for this compound in public scientific literature, this guide also includes information on closely related analogues and general methodologies for the synthesis and characterization of 4-bromopyrazole derivatives.
Physicochemical Properties
The following table summarizes the key physicochemical properties of this compound.
| Property | Value | Source |
| CAS Number | 1171667-09-6 | - |
| Molecular Formula | C₆H₉BrN₂ | PubChem[1] |
| Molecular Weight | 189.05 g/mol | PubChem[1] |
| Appearance | Predicted: Solid | - |
| XlogP (Predicted) | 1.6 | PubChem[1] |
| Monoisotopic Mass | 187.9949 Da | PubChem[1] |
| SMILES | CCN1C(=C(C=N1)Br)C | PubChem[1] |
| InChI | InChI=1S/C6H9BrN2/c1-3-9-5(2)6(7)4-8-9/h4H,3H2,1-2H3 | PubChem[1] |
| InChIKey | WTWRJJVWOLSSTM-UHFFFAOYSA-N | PubChem[1] |
Synthesis and Experimental Protocols
Representative Experimental Protocol: One-Pot Synthesis of a 4-Bromo-1,3,5-trisubstituted Pyrazole
This protocol describes a general procedure for the synthesis of a 4-bromo-1,3,5-trisubstituted pyrazole, which can be adapted for the synthesis of this compound by using pentane-2,4-dione and ethylhydrazine as starting materials.
Reactants:
-
1,3-Diketone (e.g., pentane-2,4-dione)
-
Hydrazine derivative (e.g., ethylhydrazine)
-
Brominating agent (e.g., N-Bromosuccinimide (NBS) or N-bromosaccharin)[2]
-
Catalyst (e.g., silica gel supported sulfuric acid)[2]
Procedure: [2]
-
To a mixture of the 1,3-diketone (1 equivalent) and the hydrazine derivative (1 equivalent), add the silica gel supported sulfuric acid catalyst.
-
Stir the mixture at room temperature under solvent-free conditions for the time required to form the pyrazole intermediate (monitoring by TLC).
-
Add the brominating agent (1 equivalent) to the reaction mixture.
-
Continue stirring at room temperature until the bromination is complete (monitoring by TLC).
-
Upon completion, the reaction mixture is typically worked up by adding water and extracting the product with an organic solvent (e.g., ethyl acetate).
-
The organic layer is then washed, dried, and concentrated under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel to afford the pure 4-bromopyrazole derivative.
Note: The reaction conditions, including reaction time and temperature, may need to be optimized for the specific substrates used.
Characterization Data of a Representative 4-Bromopyrazole Derivative
The following table presents typical characterization data for a closely related compound, 4-bromo-3,5-dimethyl-1-phenyl-1H-pyrazole, as specific data for this compound is not available.[2]
| Analysis | Data |
| ¹H NMR (400 MHz, CDCl₃) | δ 7.45-7.36 (m, 5H, Ar-H), 2.31 (s, 3H, CH₃), 2.29 (s, 3H, CH₃) |
| ¹³C NMR (100 MHz, CDCl₃) | δ 147.5, 139.8, 137.5, 129.1, 127.8, 124.6, 96.3, 12.3, 11.7 |
| IR (KBr, cm⁻¹) | 3069, 2933, 1507, 1426, 1375, 1037 |
| Mass Spectrometry (MS) | m/z calculated for C₁₁H₁₁BrN₂: 250.01; found: 250.01 |
Biological and Pharmacological Potential
The pyrazole nucleus is a well-established scaffold in medicinal chemistry, with numerous derivatives exhibiting a wide range of pharmacological activities.[4][5][6][7][8] While the specific biological profile of this compound has not been reported, its structural features suggest potential for various therapeutic applications.
The introduction of a bromine atom at the 4-position of the pyrazole ring provides a handle for further synthetic modifications, such as cross-coupling reactions, allowing for the generation of diverse chemical libraries for drug discovery.[9]
The pyrazole core is present in several clinically approved drugs with diverse mechanisms of action, including anti-inflammatory (e.g., celecoxib), antipsychotic, and analgesic agents.[4][5][6] The broad spectrum of biological activities associated with pyrazole derivatives includes:
-
Anti-inflammatory and Analgesic Activity: Many pyrazole derivatives have shown potent anti-inflammatory and analgesic effects.[7]
-
Antimicrobial Activity: The pyrazole scaffold has been incorporated into compounds with significant antibacterial and antifungal properties.[10]
-
Anticancer Activity: Several pyrazole-containing compounds have been investigated as potential anticancer agents.[11]
-
Anticonvulsant and Antidepressant Effects: The pyrazole nucleus is also found in compounds with activity in the central nervous system.[11]
Further research is required to elucidate the specific biological targets and pharmacological properties of this compound.
Visualizations
Synthetic Workflow for Substituted Pyrazoles
Caption: General synthetic workflow for 4-bromo-substituted pyrazoles.
Diverse Biological Activities of the Pyrazole Scaffold
Caption: Broad spectrum of biological activities of pyrazole derivatives.
References
- 1. PubChemLite - this compound (C6H9BrN2) [pubchemlite.lcsb.uni.lu]
- 2. scielo.org.mx [scielo.org.mx]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations [frontiersin.org]
- 8. Diverse Pharmacological Potential of different Substituted Pyrazole Derivatives | Bentham Science [benthamscience.com]
- 9. nbinno.com [nbinno.com]
- 10. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]
- 11. jchr.org [jchr.org]
Structure Elucidation of 4-bromo-1-ethyl-5-methyl-1H-pyrazole: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the structure elucidation of the novel heterocyclic compound, 4-bromo-1-ethyl-5-methyl-1H-pyrazole. The information presented herein is intended to guide researchers in the synthesis, purification, and structural characterization of this and related pyrazole derivatives, which are of significant interest in medicinal chemistry and drug development.
Molecular Structure and Properties
This compound possesses the molecular formula C₆H₉BrN₂. The structure consists of a central pyrazole ring, a five-membered aromatic heterocycle containing two adjacent nitrogen atoms. The ring is substituted with a bromine atom at the 4-position, an ethyl group at the 1-position nitrogen, and a methyl group at the 5-position.
PubChem Identifier: CID 25219331[1]
Molecular Formula: C₆H₉BrN₂[1]
SMILES: CCN1C(=C(C=N1)Br)C[1]
Predicted Properties (PubChemLite): [1]
| Property | Value |
| Monoisotopic Mass | 187.9949 Da |
| XlogP | 1.6 |
Proposed Synthesis
While a specific synthetic protocol for this compound is not widely published, a plausible route can be adapted from established pyrazole synthesis methodologies. A common approach involves the condensation of a β-dicarbonyl compound or its equivalent with a substituted hydrazine, followed by bromination.
One potential synthetic pathway starts from ethyl acetoacetate and ethylhydrazine. The initial condensation would form 1-ethyl-5-methyl-1H-pyrazol-4-ol. Subsequent bromination, for instance using N-bromosuccinimide (NBS), would yield the target compound.
Spectroscopic Data (Predicted)
Due to the limited availability of published experimental data, the following spectroscopic characteristics are predicted based on the known structure and data from analogous compounds.
¹H NMR Spectroscopy
The proton NMR spectrum is expected to show four distinct signals corresponding to the ethyl group protons, the methyl group protons, and the pyrazole ring proton.
| Chemical Shift (δ) ppm (Predicted) | Multiplicity | Integration | Assignment |
| ~1.4 | Triplet | 3H | -CH₂CH₃ |
| ~2.3 | Singlet | 3H | 5-CH₃ |
| ~4.1 | Quartet | 2H | -CH₂ CH₃ |
| ~7.5 | Singlet | 1H | 3-H |
¹³C NMR Spectroscopy
The carbon NMR spectrum will display six signals corresponding to the six carbon atoms in the molecule.
| Chemical Shift (δ) ppm (Predicted) | Assignment |
| ~12 | -CH₂CH₃ |
| ~15 | 5-CH₃ |
| ~45 | -CH₂ CH₃ |
| ~95 | C -4 (C-Br) |
| ~138 | C -3 |
| ~145 | C -5 |
IR Spectroscopy
The infrared spectrum will exhibit characteristic absorption bands for the various functional groups present in the molecule.
| Wavenumber (cm⁻¹) (Predicted) | Vibration |
| 3100-3000 | C-H stretch (aromatic) |
| 2980-2850 | C-H stretch (aliphatic) |
| ~1600 | C=N stretch (pyrazole ring) |
| ~1550 | C=C stretch (pyrazole ring) |
| 1100-1000 | C-N stretch |
| 700-600 | C-Br stretch |
Mass Spectrometry
The mass spectrum will show a molecular ion peak corresponding to the mass of the compound. Due to the presence of bromine, a characteristic isotopic pattern (M and M+2 peaks in approximately 1:1 ratio) will be observed.
| m/z (Predicted) | Assignment |
| 188/190 | [M]⁺ (Molecular ion) |
Experimental Protocols
The following are generalized experimental protocols for the synthesis and spectroscopic analysis of this compound.
Synthesis and Purification
A typical synthesis would involve the reaction of equimolar amounts of the starting materials in a suitable solvent, such as ethanol or acetic acid, often with heating. The progress of the reaction should be monitored by thin-layer chromatography (TDC). Upon completion, the product can be isolated by extraction and purified by column chromatography on silica gel.
NMR Spectroscopy
¹H and ¹³C NMR spectra should be recorded on a 300 MHz or higher field spectrometer using deuterated chloroform (CDCl₃) as the solvent and tetramethylsilane (TMS) as an internal standard.
IR Spectroscopy
The IR spectrum can be obtained using a Fourier-transform infrared (FTIR) spectrometer. The sample can be prepared as a thin film on a salt plate (e.g., NaCl) or as a KBr pellet.
Mass Spectrometry
Mass spectral data can be acquired using an electron ionization (EI) mass spectrometer. The sample is introduced directly or via a gas chromatograph (GC-MS).
Structure Elucidation Workflow
The elucidation of the structure of this compound follows a logical workflow, integrating data from multiple analytical techniques.
This comprehensive guide provides a foundational understanding for researchers working with this compound. The proposed synthetic route and predicted spectroscopic data offer a solid starting point for its preparation and characterization. The detailed workflows and protocols are designed to be readily adaptable for the synthesis and analysis of other novel pyrazole derivatives.
References
Navigating the Spectral Landscape: A Technical Guide to 4-bromo-1-ethyl-5-methyl-1H-pyrazole NMR Data
For Immediate Release
This technical guide provides an in-depth analysis of the nuclear magnetic resonance (NMR) spectral data for the compound 4-bromo-1-ethyl-5-methyl-1H-pyrazole. Tailored for researchers, scientists, and professionals in the field of drug development, this document offers a comprehensive overview of predicted spectral data, detailed experimental protocols, and a structural elucidation framework.
Predicted NMR Spectral Data
Predicted ¹H NMR Spectral Data
The expected chemical shifts (δ) in parts per million (ppm) for the protons of this compound are summarized below. These predictions are based on analysis of similar compounds and established substituent effects on the pyrazole scaffold.
| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H-3 (pyrazole ring) | ~7.5 | Singlet | N/A |
| -CH₂- (ethyl group) | ~4.1 | Quartet | ~7.3 |
| -CH₃ (methyl group) | ~2.3 | Singlet | N/A |
| -CH₃ (ethyl group) | ~1.4 | Triplet | ~7.3 |
Predicted ¹³C NMR Spectral Data
The predicted chemical shifts for the carbon atoms of this compound are presented in the following table. The presence of the bromine atom is expected to significantly influence the chemical shift of the C-4 carbon.
| Carbon Atom | Predicted Chemical Shift (δ, ppm) |
| C-5 | ~148 |
| C-3 | ~139 |
| C-4 | ~95 |
| -CH₂- (ethyl group) | ~45 |
| -CH₃ (methyl group) | ~12 |
| -CH₃ (ethyl group) | ~15 |
Experimental Protocols
To ensure the acquisition of high-quality NMR spectra for this compound and related compounds, the following detailed experimental protocols are recommended.
Sample Preparation
-
Sample Weighing: Accurately weigh approximately 5-10 mg of the solid this compound sample.
-
Solvent Addition: Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent, such as chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆). The choice of solvent may depend on the sample's solubility and the desired resolution of the spectrum.
-
Internal Standard: For precise chemical shift referencing, include an internal standard such as tetramethylsilane (TMS) at a concentration of 0.03% (v/v).
-
Dissolution: Ensure complete dissolution of the sample by vortexing the NMR tube. Gentle heating or sonication may be applied if necessary.
-
Transfer: Transfer the solution to a clean, dry 5 mm NMR tube.
NMR Data Acquisition
-
Spectrometer: Utilize a high-field NMR spectrometer, for instance, a Bruker 400 MHz or 500 MHz instrument, for optimal signal dispersion and resolution.
-
¹H NMR Parameters:
-
Pulse Program: A standard single-pulse experiment (e.g., 'zg30') is typically sufficient.
-
Number of Scans: Acquire a minimum of 16 scans to achieve a good signal-to-noise ratio.
-
Relaxation Delay: A relaxation delay of 1-2 seconds is generally adequate.
-
Spectral Width: Set the spectral width to encompass the expected range of proton chemical shifts (e.g., 0-10 ppm).
-
-
¹³C NMR Parameters:
-
Pulse Program: A proton-decoupled pulse program (e.g., 'zgpg30') is recommended to simplify the spectrum to single lines for each carbon.
-
Number of Scans: A larger number of scans (e.g., 1024 or more) is typically required due to the lower natural abundance of the ¹³C isotope.
-
Relaxation Delay: A relaxation delay of 2-5 seconds is advisable.
-
Spectral Width: Set the spectral width to cover the expected range of carbon chemical shifts (e.g., 0-160 ppm).
-
Data Processing
-
Fourier Transformation: Apply a Fourier transform to the acquired Free Induction Decay (FID) to obtain the frequency-domain spectrum.
-
Phasing: Manually or automatically phase the spectrum to ensure all peaks are in the pure absorption mode.
-
Baseline Correction: Apply a baseline correction to obtain a flat baseline across the spectrum.
-
Referencing: Calibrate the chemical shift axis by setting the signal of the internal standard (TMS) to 0.00 ppm.
-
Integration and Peak Picking: For ¹H NMR spectra, integrate the area under each signal to determine the relative number of protons. For both ¹H and ¹³C spectra, identify the precise chemical shift of each peak.
Visualization of Structural-Spectral Relationships
The logical connection between the molecular structure of this compound and its expected NMR signals can be visualized using the following diagram.
This guide serves as a foundational resource for the analysis and interpretation of the NMR spectra of this compound, facilitating accurate structural verification and purity assessment in research and development settings.
Mass Spectrometry of 4-bromo-1-ethyl-5-methyl-1H-pyrazole: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the mass spectrometric analysis of 4-bromo-1-ethyl-5-methyl-1H-pyrazole. The content herein is curated for professionals in research and drug development, offering detailed experimental protocols, data interpretation, and a theoretical framework for the fragmentation analysis of this halogenated pyrazole derivative.
Introduction
This compound is a substituted pyrazole, a class of heterocyclic compounds of significant interest in medicinal chemistry and materials science.[1][2][3][4] Mass spectrometry is an indispensable analytical technique for the characterization of such molecules, providing precise information on molecular weight and structure through fragmentation analysis.[5][6] This guide will explore the expected mass spectral behavior of this compound under common ionization techniques such as Electron Ionization (EI) and Electrospray Ionization (ESI).
Predicted Mass Spectral Data
The molecular formula for this compound is C₆H₉BrN₂. The presence of a bromine atom will result in a characteristic isotopic pattern for the molecular ion, with two major peaks of nearly equal intensity separated by 2 m/z units (M+ and M+2), corresponding to the natural abundances of the ⁷⁹Br and ⁸¹Br isotopes.
Table 1: Predicted Quantitative Data for Mass Spectrometric Analysis
| Ionization Mode | Predicted Ion | m/z (⁷⁹Br) | m/z (⁸¹Br) | Relative Abundance |
| EI/ESI (+) | [M]⁺˙ / [M+H]⁺ | 204.00 | 206.00 | High |
| EI | [M-CH₃]⁺ | 189.00 | 191.00 | Moderate |
| EI | [M-C₂H₅]⁺ | 175.00 | 177.00 | Moderate |
| EI | [M-Br]⁺ | 125.00 | - | Moderate to High |
| EI | [M-HCN]⁺˙ | 177.00 | 179.00 | Low to Moderate |
| EI | [M-N₂]⁺˙ | 176.00 | 178.00 | Low |
Experimental Protocols
Detailed methodologies are crucial for reproducible and accurate mass spectrometric analysis. The following protocols are based on standard practices for small organic molecules.[5][7]
Sample Preparation
-
Solution Preparation: Prepare a stock solution of this compound at a concentration of 1 mg/mL in a high-purity volatile solvent such as methanol or acetonitrile.
-
Working Solution: For direct infusion analysis, dilute the stock solution to a final concentration of 1-10 µg/mL using the same solvent. For LC-MS analysis, the concentration may need to be adjusted based on the sensitivity of the instrument and the column capacity.
-
Filtration: Prior to analysis, filter the working solution through a 0.22 µm syringe filter to remove any particulate matter that could clog the system.[5]
Instrumentation and Data Acquisition
Instrumentation: A high-resolution mass spectrometer, such as a Quadrupole Time-of-Flight (Q-TOF) or Orbitrap instrument, is recommended for accurate mass measurements.[8]
For Electron Ionization (EI-MS):
-
Sample Introduction: Introduce the sample via a direct insertion probe or through a gas chromatograph (GC) for volatile compounds.
-
Ionization Energy: Utilize a standard electron energy of 70 eV to induce fragmentation.[9]
-
Mass Range: Scan a mass-to-charge (m/z) range of 50-500 to capture the molecular ion and all significant fragment ions.
-
Data Acquisition: Acquire data in full-scan mode.
For Electrospray Ionization (ESI-MS):
-
Sample Introduction: Infuse the sample directly into the ion source using a syringe pump at a flow rate of 5-10 µL/min or introduce it via a liquid chromatograph (LC).
-
Ionization Mode: Operate in positive ion mode to generate the [M+H]⁺ ion.
-
Source Parameters: Optimize the capillary voltage (e.g., 3-4 kV), cone voltage, and nebulizing and drying gas flow rates and temperatures to achieve a stable and maximal signal.[5]
-
Mass Range: Scan a mass-to-charge (m/z) range of 100-500.
-
Data Acquisition: Acquire data in full-scan mode. For structural elucidation, tandem mass spectrometry (MS/MS) can be performed by selecting the molecular ion as the precursor.[5]
Fragmentation Pathway Analysis
The fragmentation of pyrazole derivatives in mass spectrometry often follows predictable pathways, which are instrumental for structural confirmation.[10][11] For this compound, the following fragmentation patterns are anticipated under electron ionization.
A primary fragmentation event is the loss of the ethyl group ([M-C₂H₅]⁺) or a methyl radical ([M-CH₃]⁺) from the molecular ion. Another significant fragmentation pathway involves the cleavage of the C-Br bond, leading to the formation of an ion at m/z 125 ([M-Br]⁺). The pyrazole ring itself can undergo fragmentation through the expulsion of a molecule of hydrogen cyanide ([M-HCN]⁺˙) or dinitrogen ([M-N₂]⁺˙).[10]
Visualizations
Experimental Workflow
Caption: Experimental workflow for MS analysis.
Fragmentation Pathway
Caption: Predicted EI fragmentation of the compound.
References
- 1. Buy 4-bromo-1-(1-ethoxyethyl)-1H-pyrazole | 1024120-52-2 [smolecule.com]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis, characterization, biological activities, and computational studies of pyrazolyl–thiazole derivatives of thiophene - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. benchchem.com [benchchem.com]
- 6. Mass Spectrometry Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 7. Sample Preparation Protocol for Open Access MS | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]
- 8. High-resolution mass spectrometry of small molecules bound to membrane proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Proximity effects in the electron ionisation mass spectra of substituted cinnamamides - PMC [pmc.ncbi.nlm.nih.gov]
- 10. openresearchlibrary.org [openresearchlibrary.org]
- 11. researchgate.net [researchgate.net]
Technical Guide: Crystal Structure and Synthesis of Brominated Pyrazole Derivatives
Disclaimer: The specific crystal structure for 4-bromo-1-ethyl-5-methyl-1H-pyrazole is not publicly available in surveyed crystallographic databases. This guide presents the crystallographic data of a closely related analogue, 3-(4-bromophenyl)-5-methyl-1H-pyrazole , to provide representative insights into the structural characteristics of this class of compounds. A proposed synthesis for the target compound is also detailed.
Introduction
Pyrazole derivatives are a cornerstone in medicinal chemistry and materials science, owing to their diverse biological activities and versatile chemical properties. Brominated pyrazoles, in particular, are of significant interest as they serve as key intermediates for further functionalization, often leading to compounds with enhanced therapeutic potential. This technical guide provides an in-depth look at the crystallographic features of a representative brominated pyrazole and outlines a detailed experimental protocol for the synthesis of this compound.
Crystal Structure Analysis of a Representative Analogue: 3-(4-bromophenyl)-5-methyl-1H-pyrazole
The crystal structure of 3-(4-bromophenyl)-5-methyl-1H-pyrazole (C₁₀H₉BrN₂) offers valuable insights into the molecular geometry and packing of brominated pyrazole systems. The crystallographic data for this compound has been determined and is summarized below.[1][2]
Quantitative Crystallographic Data
The following table summarizes the key crystallographic data for 3-(4-bromophenyl)-5-methyl-1H-pyrazole.[1][2]
| Parameter | Value |
| Chemical Formula | C₁₀H₉BrN₂ |
| Formula Weight | 237.10 g/mol |
| Crystal System | Orthorhombic |
| Space Group | P2₁2₁2₁ (no. 19) |
| Unit Cell Dimensions | |
| a | 5.9070(3) Å |
| b | 9.2731(7) Å |
| c | 17.5641(14) Å |
| α, β, γ | 90°, 90°, 90° |
| Volume | 962.09(12) ų |
| Z (Molecules per unit cell) | 4 |
| Data Collection | |
| Temperature | 293(2) K |
| R-factor (Rgt(F)) | 0.0504 |
| wR-factor (wRref(F²)) | 0.0947 |
Experimental Protocols
The following sections detail the proposed synthesis and crystallization of the target compound, this compound, based on established methodologies for pyrazole synthesis.
Proposed Synthesis of this compound
The synthesis of this compound can be achieved through a multi-step process involving the formation of the pyrazole ring via a Knorr-type condensation, followed by bromination.
Step 1: Synthesis of 1-ethyl-5-methyl-1H-pyrazole
-
Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add pentane-2,4-dione (1,3-dicarbonyl compound; 10.0 g, 0.1 mol) and ethanol (100 mL).
-
Addition of Hydrazine: While stirring, slowly add ethylhydrazine sulfate (15.4 g, 0.1 mol) to the solution.
-
Reaction Conditions: Heat the mixture to reflux and maintain for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: After completion, cool the reaction mixture to room temperature. Remove the ethanol under reduced pressure using a rotary evaporator.
-
Extraction: Add 100 mL of water to the residue and extract the product with dichloromethane (3 x 50 mL).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 1-ethyl-5-methyl-1H-pyrazole. Further purification can be achieved by vacuum distillation or column chromatography.
Step 2: Bromination of 1-ethyl-5-methyl-1H-pyrazole
-
Reaction Setup: Dissolve the purified 1-ethyl-5-methyl-1H-pyrazole (11.0 g, 0.1 mol) in glacial acetic acid (50 mL) in a 250 mL three-necked flask fitted with a dropping funnel, a stirrer, and a thermometer, placed in an ice bath.
-
Addition of Bromine: Slowly add a solution of bromine (16.0 g, 0.1 mol) in glacial acetic acid (20 mL) dropwise to the pyrazole solution, maintaining the temperature below 10 °C.
-
Reaction Conditions: After the addition is complete, allow the mixture to stir at room temperature for 12 hours.
-
Quenching: Carefully pour the reaction mixture into 500 mL of ice-cold water.
-
Neutralization and Extraction: Neutralize the solution with a saturated aqueous solution of sodium bicarbonate. Extract the product with ethyl acetate (3 x 100 mL).
-
Purification: Combine the organic extracts, wash with brine (1 x 100 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The resulting crude product can be purified by column chromatography on silica gel to yield pure this compound.
Crystallization Protocol
Single crystals suitable for X-ray diffraction can be obtained by slow evaporation.
-
Dissolution: Dissolve the purified this compound in a minimal amount of a suitable solvent, such as ethanol or a mixture of hexane and ethyl acetate, at a slightly elevated temperature.
-
Crystallization: Loosely cover the container and allow the solvent to evaporate slowly at room temperature in a vibration-free environment.
-
Isolation: Once crystals have formed, they can be isolated by filtration, washed with a small amount of cold solvent, and dried under vacuum. The single crystals of 3-(4-bromophenyl)-5-methyl-1H-pyrazole mentioned in this guide were obtained by dissolving the compound in ethanol, heating it slowly, and then allowing it to crystallize over 24 hours.[1]
Visualization of Synthesis Workflow
The logical flow for the proposed synthesis of this compound is depicted in the following diagram.
Caption: Proposed synthesis workflow for this compound.
References
Technical Guide: Solubility of 4-bromo-1-ethyl-5-methyl-1H-pyrazole in Organic Solvents
Audience: Researchers, scientists, and drug development professionals.
Core Focus: This guide addresses the solubility characteristics of the heterocyclic compound 4-bromo-1-ethyl-5-methyl-1H-pyrazole. Due to the absence of publicly available quantitative solubility data for this specific molecule, this document provides a comprehensive, generalized experimental protocol for its determination. The methodologies outlined are standard within the pharmaceutical and chemical research fields, ensuring reliable and reproducible results.
Introduction
This compound is a substituted pyrazole, a class of heterocyclic compounds of significant interest in medicinal chemistry and materials science. Pyrazole derivatives are known to exhibit a wide range of biological activities. The solubility of a compound is a critical physicochemical property that influences its bioavailability, formulation, and potential applications. Understanding its behavior in various organic solvents is a fundamental step in preclinical development, process chemistry, and formulation design.
This technical guide presents a standardized methodology for determining the thermodynamic solubility of this compound in a range of common organic solvents.
Quantitative Solubility Data
As of the latest literature review, specific quantitative solubility data for this compound in organic solvents has not been reported in publicly accessible databases or peer-reviewed journals. The following table is provided as a template for researchers to populate with experimentally determined values, following the protocol outlined in this guide. The selection of solvents covers a range of polarities and functionalities relevant to chemical synthesis, purification, and formulation.
Table 1: Experimental Solubility Data for this compound
| Solvent | Temperature (°C) | Solubility ( g/100 mL) | Solubility (mol/L) |
| Non-Polar Solvents | |||
| Hexane | |||
| Toluene | |||
| Polar Aprotic Solvents | |||
| Dichloromethane | |||
| Ethyl Acetate | |||
| Acetone | |||
| Acetonitrile | |||
| Dimethylformamide (DMF) | |||
| Dimethyl Sulfoxide (DMSO) | |||
| Polar Protic Solvents | |||
| Methanol | |||
| Ethanol | |||
| Isopropanol |
Experimental Protocol: Thermodynamic Solubility Determination (Shake-Flask Method)
The "shake-flask" method is the gold standard for determining thermodynamic (or equilibrium) solubility. It measures the concentration of a solute in a saturated solution that is in equilibrium with an excess of the solid solute.
3.1. Materials and Equipment
-
This compound (solid, high purity)
-
Selected organic solvents (analytical grade or higher)
-
Scintillation vials or small glass test tubes with screw caps
-
Analytical balance (readable to at least 0.1 mg)
-
Orbital shaker or vortex mixer
-
Constant temperature bath or incubator
-
Syringe filters (e.g., 0.22 µm PTFE)
-
Volumetric flasks and pipettes
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or Gas Chromatography (GC) if appropriate.
3.2. Procedure
-
Preparation of Saturated Solutions:
-
Add an excess amount of solid this compound to a series of vials. An amount that is visibly in excess of what will dissolve is required to ensure equilibrium with the solid phase.
-
Pipette a precise volume (e.g., 2.0 mL) of the desired organic solvent into each vial.
-
Securely cap the vials to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in a constant temperature bath or shaker set to the desired experimental temperature (e.g., 25 °C).
-
Agitate the vials for a sufficient period to ensure equilibrium is reached. A typical duration is 24 to 48 hours. Preliminary experiments can be conducted to determine the minimum time to reach equilibrium.
-
-
Sample Preparation and Analysis:
-
After the equilibration period, allow the vials to stand undisturbed at the experimental temperature for a short period to allow the excess solid to settle.
-
Carefully withdraw a sample of the supernatant using a syringe.
-
Immediately filter the sample through a syringe filter into a clean vial to remove any undissolved solid particles.
-
Dilute the filtered saturated solution with a known volume of a suitable solvent to bring the concentration within the linear range of the analytical method.
-
Analyze the diluted samples using a pre-validated HPLC or GC method to determine the concentration of this compound.
-
-
Quantification:
-
Prepare a series of calibration standards of this compound of known concentrations.
-
Generate a calibration curve by plotting the analytical signal (e.g., peak area) versus concentration.
-
Use the calibration curve to determine the concentration of the diluted saturated solution.
-
Calculate the original solubility in the solvent, accounting for the dilution factor. Express the solubility in appropriate units (e.g., g/100 mL, mg/mL, or mol/L).
-
3.3. Controls
-
Blank Control: Analyze the pure solvent to ensure no interfering peaks are present at the retention time of the analyte.
-
Positive Control: If available, a compound with known solubility in the test solvents can be run in parallel to validate the experimental setup.
Visualizations
Experimental Workflow for Solubility Determination
The following diagram illustrates the key steps in the experimental determination of the solubility of this compound using the shake-flask method.
An In-depth Technical Guide on the Potential Biological Activity of 4-bromo-1-ethyl-5-methyl-1H-pyrazole
For Researchers, Scientists, and Drug Development Professionals
Abstract:
The pyrazole scaffold is a cornerstone in medicinal chemistry, with numerous derivatives exhibiting a wide array of pharmacological activities. This technical guide explores the potential biological activities of the novel compound 4-bromo-1-ethyl-5-methyl-1H-pyrazole. In the absence of direct experimental data for this specific molecule, this paper extrapolates its potential therapeutic applications based on a comprehensive review of structurally related pyrazole derivatives. The document outlines potential antimicrobial, anticancer, and anti-inflammatory properties, supported by quantitative data from analogous compounds. Detailed experimental protocols for evaluating these activities are provided, alongside visualizations of synthetic pathways and mechanisms of action to guide future research and development efforts.
Introduction: The Prominence of the Pyrazole Scaffold
Synthesis of Substituted Pyrazoles
The synthesis of pyrazole derivatives is well-established, with several versatile methods available. A common and effective approach involves the condensation of a 1,3-dicarbonyl compound with a hydrazine derivative. For N-substituted pyrazoles, a substituted hydrazine is used. Subsequent halogenation, typically at the 4-position, can be achieved using various brominating agents.
A plausible synthetic route to this compound is outlined below. This multi-step synthesis begins with the condensation of a β-diketone with ethylhydrazine to form the pyrazole ring, followed by bromination.
Potential Biological Activities
Based on the biological profiles of structurally similar pyrazole derivatives, this compound is predicted to exhibit a range of therapeutic activities. The presence of a bromine atom at the 4-position is of particular interest, as halogenation is a common strategy in medicinal chemistry to enhance potency and modulate physicochemical properties.
Antimicrobial and Antifungal Activity
Pyrazole derivatives are widely recognized for their antimicrobial and antifungal properties.[5][7] The introduction of halogen atoms, such as bromine, on the pyrazole ring has been shown to influence these activities.[9] It is hypothesized that these compounds may exert their effects by interfering with microbial cellular processes.
Table 1: Antimicrobial and Antifungal Activity of Selected Pyrazole Derivatives
| Compound | Target Organism | Activity (MIC/EC50) | Reference |
| 4-bromo-3,5-dimethyl-N-arylpyrazoles | Various bacteria | Not specified, but high yields suggest potential for screening | [10] |
| Pyrazole-1-sulphonamides | S. aureus, E. coli, C. albicans | MICs ranging from 1 to 256 µg/mL | [11] |
| Bromo-benzothiazolo pyrazolines | Various pathogenic bacteria | Not specified, but activity was observed | [9] |
| Pyrazole carboxamides | A. porri, M. coronaria, C. petroselini, R. solani | EC50 values ranging from 0.37 to over 100 µg/mL | [12] |
Anticancer Activity
The anticancer potential of pyrazole derivatives is a significant area of research.[3][13] These compounds can target various cellular pathways involved in cancer progression, including cell cycle regulation and apoptosis.[13] The substitution pattern on the pyrazole ring plays a crucial role in determining the cytotoxic efficacy and selectivity against different cancer cell lines.[3][13] Halogenated pyrazoles, including those with bromo substituents, have demonstrated notable anticancer activity.[14]
Table 2: Anticancer Activity of Selected Pyrazole Derivatives
| Compound | Cancer Cell Line | Activity (IC50) | Reference |
| Ferrocene-pyrazole hybrid | HCT-116 (Colon) | 3.12 µM | [13] |
| Pyrazolo[1,5-a]pyrimidines | HeLa (Cervical), DU-145 (Prostate) | 10.41 µM (HeLa), 10.77 µM (DU-145) | [13] |
| Pyrazole-linked benzimidazole | MCF-7, A549, HepG2 | Potent antiproliferative activity | [14] |
| Pyrazole-indole hybrids | HepG2 (Liver) | 6.1 ± 1.9 µM | [11] |
| Azole compounds (P25) | A375, SK-Mel-28 (Melanoma) | Potent anticancer activity | [15] |
Anti-inflammatory Activity
Table 3: Anti-inflammatory Activity of Selected Pyrazole Derivatives
| Compound | Target | Activity (IC50) | Selectivity Index (COX-1/COX-2) | Reference |
| Pyrazole derivative 2a | COX-2 | 19.87 nM | - | [17] |
| Pyrazole derivative 3b | COX-2 | 39.43 nM | 22.21 | [17] |
| Pyrazole derivative 5u | COX-2 | 1.79 µM | 74.92 | [18] |
| Pyrazole derivative 5s | COX-2 | - | 72.95 | [18] |
| Thymol-pyrazole hybrid 8b | COX-2 | - | 316 | [19] |
Experimental Protocols
To investigate the potential biological activities of this compound, standardized experimental protocols are essential. The following sections detail common methodologies for assessing antimicrobial, anticancer, and anti-inflammatory properties.
Antimicrobial Susceptibility Testing
The minimum inhibitory concentration (MIC) is a key metric for antimicrobial activity. The broth microdilution method is a standard procedure for determining MIC values.
-
Preparation of Inoculum: Bacterial or fungal strains are cultured overnight and then diluted to a standardized concentration (e.g., 1.5 x 10^8 CFU/mL).[11]
-
Compound Dilution: The test compound is serially diluted in a 96-well microplate using an appropriate broth medium.
-
Inoculation: Each well is inoculated with the standardized microbial suspension.
-
Incubation: The microplate is incubated under appropriate conditions (e.g., 37°C for 24-48 hours for bacteria).
-
MIC Determination: The MIC is the lowest concentration of the compound that visibly inhibits microbial growth.
In Vitro Anticancer Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability.
-
Cell Seeding: Cancer cells are seeded into a 96-well plate at a specific density and allowed to adhere overnight.[20]
-
Compound Treatment: The cells are treated with serial dilutions of the test compound and incubated for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: MTT reagent is added to each well and incubated to allow for the formation of formazan crystals by metabolically active cells.[20]
-
Solubilization: A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured using a microplate reader at a specific wavelength (e.g., 570 nm).
-
Data Analysis: Cell viability is calculated as a percentage of the untreated control, and the IC50 value (the concentration that inhibits 50% of cell growth) is determined.
In Vitro COX Inhibition Assay
The inhibitory activity of a compound against COX-1 and COX-2 can be determined using commercially available assay kits, often employing a fluorometric or colorimetric method.
-
Reagent Preparation: Prepare all reagents, including the assay buffer, cofactor, and probe, according to the kit manufacturer's instructions.[21]
-
Enzyme and Compound Preparation: Dilute the COX-1 and COX-2 enzymes to the desired concentration. Prepare serial dilutions of the test compound.[21]
-
Assay Reaction: In a 96-well plate, combine the assay buffer, cofactor, probe, and the test compound. Add the diluted enzyme to initiate the pre-incubation.[21]
-
Initiation of Reaction: Add arachidonic acid to start the enzymatic reaction.[21]
-
Measurement: Immediately measure the fluorescence or absorbance over time using a microplate reader.
-
Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound and determine the IC50 values for both COX-1 and COX-2. The selectivity index is calculated as the ratio of IC50 (COX-1) / IC50 (COX-2).[18]
Conclusion and Future Directions
While there is currently no direct experimental evidence for the biological activity of this compound, the extensive research on structurally related pyrazole derivatives provides a strong rationale for its investigation as a potential therapeutic agent. The presence of the bromo, ethyl, and methyl substituents on the pyrazole core suggests that this compound could possess significant antimicrobial, anticancer, and anti-inflammatory properties.
Future research should focus on the synthesis of this compound and its subsequent evaluation using the experimental protocols outlined in this guide. The determination of its MIC values against a panel of pathogenic microbes, its IC50 values against various cancer cell lines, and its inhibitory activity against COX-1 and COX-2 enzymes will provide crucial insights into its therapeutic potential. Further structure-activity relationship (SAR) studies, involving the synthesis and testing of analogues with modifications to the substituent groups, could lead to the development of more potent and selective drug candidates. The findings from these studies will be instrumental in guiding the preclinical and clinical development of this promising pyrazole derivative.
References
- 1. ijpsjournal.com [ijpsjournal.com]
- 2. Pyrazole: an emerging privileged scaffold in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A review of recent advances in anticancer activity and SAR of pyrazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 5. orientjchem.org [orientjchem.org]
- 6. Frontiers | Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations [frontiersin.org]
- 7. Synthesis and Antimicrobial Evaluation of Some Pyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. nbinno.com [nbinno.com]
- 9. researchgate.net [researchgate.net]
- 10. scielo.org.mx [scielo.org.mx]
- 11. Antimicrobial Evaluation of New Pyrazoles, Indazoles and Pyrazolines Prepared in Continuous Flow Mode - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Synthesis and Antifungal Activity of the Derivatives of Novel Pyrazole Carboxamide and Isoxazolol Pyrazole Carboxylate - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques - RSC Advances (RSC Publishing) DOI:10.1039/D4RA08866B [pubs.rsc.org]
- 14. srrjournals.com [srrjournals.com]
- 15. Synthesis, in silico modelling, and in vitro biological evaluation of substituted pyrazole derivatives as potential anti-skin cancer, anti-tyrosinase, and antioxidant agents - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Pyrazoles and Pyrazolines as Anti-Inflammatory Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 17. New pyrazole derivatives: Synthesis, anti-inflammatory activity, cycloxygenase inhibition assay and evaluation of mPGES - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Synthesis, anti-inflammatory, analgesic, COX1/2-inhibitory activity, and molecular docking studies of hybrid pyrazole analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Towards safer anti-inflammatory therapy: synthesis of new thymol–pyrazole hybrids as dual COX-2/5-LOX inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 20. ijpbs.com [ijpbs.com]
- 21. benchchem.com [benchchem.com]
The Synthetic Versatility of 4-bromo-1-ethyl-5-methyl-1H-pyrazole: A Technical Guide to its Core Reactivity
For Researchers, Scientists, and Drug Development Professionals
Abstract
Substituted pyrazoles are foundational scaffolds in medicinal chemistry, appearing in a multitude of approved therapeutics.[1][2] The strategic functionalization of the pyrazole core is paramount in the development of novel drug candidates. This technical guide focuses on the reactivity of a key synthetic intermediate, 4-bromo-1-ethyl-5-methyl-1H-pyrazole . The bromine atom at the 4-position serves as a versatile handle for a range of chemical transformations, primarily palladium-catalyzed cross-coupling reactions and metal-halogen exchange. This document provides an in-depth analysis of these transformations, complete with detailed experimental protocols and representative data from analogous systems, offering a roadmap for the effective utilization of this building block in complex molecule synthesis.
Introduction to the Reactivity of this compound
The chemical structure of this compound features a pyrazole ring with a bromine atom at the C4 position, an ethyl group at the N1 position, and a methyl group at the C5 position.[3] This substitution pattern makes the C4-bromo group the most reactive site for transformations that proceed via oxidative addition or metal-halogen exchange. The pyrazole nucleus is relatively electron-rich, influencing the reactivity of the C-Br bond. The primary utility of this compound lies in its capacity to act as a scaffold, allowing for the introduction of diverse molecular fragments at the 4-position.
Key Functionalization Pathways
The bromine atom in this compound is amenable to a variety of powerful bond-forming reactions. The most significant of these are palladium-catalyzed cross-coupling reactions and lithiation followed by electrophilic quench. These pathways allow for the construction of C-C, C-N, and other heteroatom bonds.
Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis, and 4-bromo-pyrazoles are excellent substrates for these transformations.[4][5] The general workflow involves the oxidative addition of the C-Br bond to a Pd(0) catalyst, followed by transmetalation with a coupling partner and subsequent reductive elimination to yield the desired product and regenerate the catalyst.
Caption: General workflow for palladium-catalyzed cross-coupling reactions.
The Suzuki-Miyaura coupling enables the formation of a C-C bond between the pyrazole C4 position and an aryl or vinyl group from a boronic acid or ester. This reaction is widely used in the synthesis of biaryl compounds.[6][7] For 4-halo-pyrazoles, this reaction typically proceeds with high yields.[7]
Representative Data for Suzuki-Miyaura Coupling of Analogous 4-Halo-Pyrazoles
| Halide Substrate | Coupling Partner | Catalyst (mol%) | Base | Solvent | Yield (%) | Reference |
|---|---|---|---|---|---|---|
| 1-Aryl-4-iodo-3-CF3-pyrazole | Phenylboronic acid | Pd(PPh3)4 (30) | K2CO3 | THF/H2O | 56 | [4] |
| 1-Ethyl-4-iodo-5-methyl-1H-pyrazole | Arylboronic acid | Pd(PPh3)4 (5) | K2CO3 | Dioxane/H2O | Not specified | [1][7] |
| 3-Aryl-4-bromo-pyrazole derivative | Arylboronic acid | SPhos Pd G2 (2.5) | K3PO4 | Dioxane/H2O | Not specified |[6] |
The Sonogashira coupling is a highly effective method for forming a C-C bond between the pyrazole and a terminal alkyne, providing access to alkynyl-substituted heterocycles. This reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst.[1][5]
Representative Data for Sonogashira Coupling of Analogous 4-Halo-Pyrazoles
| Halide Substrate | Coupling Partner | Catalyst (mol%) | Co-catalyst (mol%) | Base | Solvent | Yield (%) | Reference |
|---|---|---|---|---|---|---|---|
| 1-Aryl-4-iodo-3-CF3-pyrazole | Phenylacetylene | Pd(PPh3)4 (10) | CuI (10) | Et3N | THF | Not specified | [4] |
| 1-Ethyl-4-iodo-5-methyl-1H-pyrazole | Terminal alkyne | Pd catalyst (3) | CuI (6) | Amine base | Degassed solvent | Not specified | [1] |
| 4-Bromo-6H-1,2-oxazine | Trimethylsilylethyne | PdCl2(PPh3)2 (5) | CuI (3) | Et3N | Toluene | Not specified |[5] |
The Buchwald-Hartwig amination allows for the formation of C-N bonds, coupling the pyrazole with a primary or secondary amine. The choice of palladium catalyst and ligand is crucial for achieving high reactivity, especially with less nucleophilic amines or sterically hindered substrates.[8][9] Studies on 4-bromo-1H-1-tritylpyrazole have shown that Pd(dba)2 with a specific phosphine ligand is effective for coupling with amines lacking a β-hydrogen.[8][9]
Representative Data for Buchwald-Hartwig Amination of an Analogous 4-Bromo-Pyrazole
| Halide Substrate | Amine | Catalyst | Ligand | Base | Solvent | Yield (%) | Reference |
|---|---|---|---|---|---|---|---|
| 4-Bromo-1H-1-tritylpyrazole | Piperidine | Pd(dba)2 | tBuDavePhos | NaOtBu | Toluene | 60 | [8] |
| 4-Bromo-1H-1-tritylpyrazole | Morpholine | Pd(dba)2 | tBuDavePhos | NaOtBu | Toluene | 67 |[8] |
Metal-Halogen Exchange: Lithiation
Treatment of this compound with a strong organolithium base, such as n-butyllithium, at low temperatures can induce a metal-halogen exchange to form the highly reactive 4-lithio-1-ethyl-5-methyl-1H-pyrazole intermediate. This nucleophilic species can then be quenched with a variety of electrophiles to introduce a wide range of functional groups at the C4 position. Directed lithiation has been demonstrated on 4-bromo-1-phenylsulphonylpyrazole, where quenching with electrophiles leads to substituted pyrazoles.[10]
Caption: Lithiation and subsequent electrophilic quench pathway.
Experimental Protocols
The following are generalized protocols adapted from literature procedures for analogous compounds.[1][5][7] Researchers should optimize these conditions for their specific substrates and laboratory setup.
General Protocol for Suzuki-Miyaura Coupling
-
Setup : To a flame-dried reaction vessel, add this compound (1.0 eq), the desired arylboronic acid (1.2 eq), a palladium catalyst (e.g., Pd(PPh3)4, 0.05 eq), and a base (e.g., K2CO3, 2.0 eq).
-
Solvent Addition : Purge the vessel with an inert gas (e.g., Argon or Nitrogen). Add a degassed solvent system, such as a 4:1 mixture of 1,4-dioxane and water.
-
Reaction : Heat the reaction mixture to 80-100 °C and stir for 4-16 hours. Monitor the reaction progress by TLC or LC-MS.
-
Work-up : Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and wash with water, followed by brine.
-
Purification : Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
General Protocol for Sonogashira Coupling
-
Setup : To a flame-dried reaction vessel, add this compound (1.0 eq), a palladium catalyst (e.g., PdCl2(PPh3)2, 0.03 eq), and a copper(I) iodide co-catalyst (0.06 eq).
-
Solvent and Reagent Addition : Purge the vessel with an inert gas. Add a degassed solvent (e.g., toluene or THF) and a base (e.g., triethylamine). Add the terminal alkyne (1.5 eq) dropwise at room temperature.
-
Reaction : Stir the reaction at room temperature or a slightly elevated temperature (40-50 °C) for 8-16 hours, monitoring by TLC or LC-MS.
-
Work-up : Upon completion, filter the reaction mixture through a pad of celite to remove the catalyst. Dilute the filtrate with ethyl acetate and wash with water and brine.
-
Purification : Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by column chromatography.
General Protocol for Lithiation and Electrophilic Quench
-
Setup : To a flame-dried, three-neck flask under an inert atmosphere, add a solution of this compound (1.0 eq) in anhydrous THF.
-
Lithiation : Cool the solution to -78 °C in a dry ice/acetone bath. Add n-butyllithium (1.1 eq) dropwise, maintaining the temperature below -70 °C. Stir the mixture for 1 hour at -78 °C.
-
Electrophilic Quench : Add a solution of the desired electrophile (1.2 eq) in THF dropwise to the reaction mixture at -78 °C.
-
Warming and Work-up : Allow the reaction to slowly warm to room temperature. Quench the reaction by the slow addition of a saturated aqueous ammonium chloride solution.
-
Extraction and Purification : Extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the residue by column chromatography.
Caption: Logical relationships of the core functionalization pathways.
Conclusion
This compound is a highly valuable and versatile intermediate for the synthesis of complex, functionalized pyrazole derivatives. The C4-bromo group provides a reliable handle for introducing a wide array of substituents through well-established and robust methodologies, including palladium-catalyzed cross-coupling and lithiation-electrophile quench sequences. The protocols and reactivity patterns detailed in this guide serve as a foundational resource for chemists aiming to leverage this building block in pharmaceutical research and development, enabling the efficient construction of novel molecular architectures for biological screening.
References
- 1. benchchem.com [benchchem.com]
- 2. Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. PubChemLite - this compound (C6H9BrN2) [pubchemlite.lcsb.uni.lu]
- 4. Exercise in 1-aryl-3-CF3-1H-pyrazoles: regioselective synthesis of 4-/5-iodides and cross-coupling reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Palladium-catalyzed cross coupling reactions of 4-bromo-6H-1,2-oxazines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. digitalrepository.unm.edu [digitalrepository.unm.edu]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. Special Issue “Recent Advances in the Synthesis, Functionalization and Applications of Pyrazole-Type Compounds” - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Pyrazole chemistry. Part 4. Directed lithiation of 4-bromo-1-phenyl-sulphonylpyrazole: a convenient approach to vicinally disubstituted pyrazoles - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
An In-depth Technical Guide to the Electrophilic Substitution Reactions of 1-Ethyl-5-methyl-1H-pyrazole
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the electrophilic substitution reactions of 1-ethyl-5-methyl-1H-pyrazole, a versatile heterocyclic scaffold of significant interest in medicinal chemistry and materials science. This document outlines the regioselectivity of these reactions, provides detailed experimental protocols for key transformations, and summarizes quantitative data to facilitate further research and development.
Core Concepts: Regioselectivity
The pyrazole ring is an electron-rich aromatic system, making it susceptible to electrophilic attack. In the case of 1,5-disubstituted pyrazoles such as 1-ethyl-5-methyl-1H-pyrazole, the C4 position is the most nucleophilic and, therefore, the primary site of electrophilic substitution. This high degree of regioselectivity is a key advantage in the synthesis of specifically functionalized pyrazole derivatives. The N1-ethyl and C5-methyl groups direct the incoming electrophile to the C4 position.
Key Electrophilic Substitution Reactions
A variety of electrophilic substitution reactions can be performed on the 1-ethyl-5-methyl-1H-pyrazole core. The following sections detail the most common and synthetically useful transformations.
Halogenation
Halogenated pyrazoles are valuable intermediates for further functionalization through cross-coupling reactions.
The introduction of an iodine atom at the C4 position is a well-established and highly efficient process.
Table 1: Iodination of 1-Ethyl-5-methyl-1H-pyrazole [1]
| Method | Reagents | Solvent | Conditions | Yield (%) |
| A | N-Iodosuccinimide (NIS), H₂SO₄ | Acetonitrile | 0 °C to room temperature | 70-90 |
| B | Iodine (I₂), Ceric Ammonium Nitrate (CAN) | Acetonitrile | Reflux | 75-95 |
| C | Iodine (I₂), Iodic Acid (HIO₃) | Acetic Acid/CCl₄ | Room Temperature | 80-95 |
-
Dissolve 1-ethyl-5-methyl-1H-pyrazole (1.0 eq) in acetonitrile.
-
Add N-Iodosuccinimide (1.1 eq) to the solution.
-
Heat the reaction mixture to 60-70 °C and stir for 4-6 hours, monitoring the reaction by TLC or LC-MS.
-
After completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.
-
Dissolve the residue in dichloromethane and wash with a saturated sodium thiosulfate solution to quench any remaining iodine, followed by a brine wash.
-
Dry the organic layer over anhydrous magnesium sulfate and concentrate.
-
Purify the crude product by silica gel column chromatography to yield 1-ethyl-4-iodo-5-methyl-1H-pyrazole.
While specific protocols for the bromination and chlorination of 1-ethyl-5-methyl-1H-pyrazole are not extensively detailed in the literature, general methods for pyrazole halogenation can be applied. Reagents such as N-bromosuccinimide (NBS) for bromination and N-chlorosuccinimide (NCS) or sulfuryl chloride (SO₂Cl₂) for chlorination are commonly employed, typically in a chlorinated solvent.
Nitration
Nitration of the pyrazole ring introduces a nitro group at the C4 position, which can be a precursor for an amino group or other functionalities.
Table 2: Representative Nitration of a 1,5-Disubstituted Pyrazole
| Substrate | Reagents | Conditions | Product | Yield (%) | Reference |
| 3,5-Dimethylpyrazole | HNO₃ / H₂SO₄ | Not specified | 3,5-Dimethyl-4-nitropyrazole | 76 | [2] |
-
To a stirred mixture of concentrated nitric acid and concentrated sulfuric acid, cooled in an ice bath, slowly add the 1-ethyl-5-methyl-1H-pyrazole.
-
Maintain the temperature below 10 °C during the addition.
-
After the addition is complete, allow the reaction mixture to stir at room temperature for a specified time, monitoring the progress by TLC.
-
Carefully pour the reaction mixture onto crushed ice and neutralize with a suitable base (e.g., sodium carbonate or ammonium hydroxide).
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
Sulfonation
Sulfonation introduces a sulfonic acid group at the C4 position, which can be useful for increasing water solubility or as a handle for further transformations.
-
To fuming sulfuric acid (oleum) at 0 °C, slowly add 1-ethyl-5-methyl-1H-pyrazole.
-
After the addition, allow the reaction mixture to warm to room temperature and then heat to a specified temperature for a set duration.
-
Cool the reaction mixture and carefully pour it onto crushed ice.
-
The sulfonic acid product may precipitate and can be collected by filtration. Alternatively, neutralization with a base followed by purification may be necessary.
Formylation (Vilsmeier-Haack Reaction)
The Vilsmeier-Haack reaction is an effective method for introducing a formyl group onto the pyrazole ring at the C4 position, yielding 1-ethyl-5-methyl-1H-pyrazole-4-carbaldehyde.[3]
Table 3: Vilsmeier-Haack Formylation of a 1,3,5-Trisubstituted Pyrazole
| Substrate | Reagents | Conditions | Product | Yield (%) | Reference |
| 1,3,5-Trimethyl-1H-pyrazole | POCl₃, DMF | 90-120 °C | 1,3,5-Trimethyl-1H-pyrazol-4-carbaldehyde | 59 | [4] |
-
Prepare the Vilsmeier reagent by adding phosphorus oxychloride (POCl₃) dropwise to N,N-dimethylformamide (DMF) at 0 °C.
-
To the prepared Vilsmeier reagent, add a solution of 1-ethyl-5-methyl-1H-pyrazole in DMF.
-
Stir the reaction mixture at 60-65 °C for several hours.
-
Pour the reaction mixture into ice-cold water and neutralize with a base (e.g., sodium hydroxide or sodium bicarbonate).
-
Extract the product with a suitable organic solvent.
-
Wash the organic layer, dry it over an anhydrous salt, and concentrate it.
-
Purify the resulting aldehyde by column chromatography or distillation.
Acylation (Friedel-Crafts Reaction)
The Friedel-Crafts acylation of pyrazoles can be more challenging compared to other electrophilic substitutions due to the potential for the Lewis acid catalyst to coordinate with the nitrogen atoms of the pyrazole ring, deactivating it towards electrophilic attack. However, with the appropriate choice of catalyst, acylation at the C4 position is achievable.
-
Catalyst: Strong Lewis acids like AlCl₃ may not be suitable. Milder Lewis acids such as TiCl₄, SnCl₄, or FeCl₃ are often more effective for acylating heterocyclic compounds.[5]
-
Acylating Agent: Acyl chlorides or anhydrides can be used.
-
Reaction Conditions: Anhydrous conditions are crucial. The reaction is typically carried out in an inert solvent like dichloromethane.
-
In a flame-dried flask under an inert atmosphere, suspend the Lewis acid catalyst (e.g., TiCl₄) in an anhydrous solvent (e.g., dichloromethane) and cool to 0 °C.
-
Slowly add the acyl chloride (e.g., acetyl chloride) to the suspension.
-
Add a solution of 1-ethyl-5-methyl-1H-pyrazole in the same solvent dropwise to the reaction mixture.
-
Allow the reaction to stir at a controlled temperature, monitoring its progress by TLC.
-
Upon completion, quench the reaction by carefully adding it to a mixture of ice and dilute hydrochloric acid.
-
Separate the organic layer, and extract the aqueous layer with the organic solvent.
-
Combine the organic layers, wash with a saturated sodium bicarbonate solution and brine, then dry over anhydrous magnesium sulfate.
-
Remove the solvent under reduced pressure and purify the crude product by column chromatography.
Visualizing Reaction Pathways and Workflows
General Electrophilic Substitution Pathway
References
A Comprehensive Guide to the Theoretical Analysis of 4-bromo-1-ethyl-5-methyl-1H-pyrazole: A Methodological Whitepaper
This technical guide provides a detailed framework for the theoretical and computational analysis of 4-bromo-1-ethyl-5-methyl-1H-pyrazole. While specific experimental and computational studies on this exact molecule are not extensively documented in publicly available literature, this paper outlines the established methodologies used for similar pyrazole derivatives. This document is intended for researchers, scientists, and professionals in the field of drug development and computational chemistry, offering a robust protocol for conducting such an analysis.
Introduction to Pyrazole Derivatives and Computational Chemistry
Pyrazole derivatives are a class of heterocyclic compounds that form the core structure of numerous pharmaceuticals and agrochemicals due to their diverse biological activities. Understanding their structural, electronic, and spectroscopic properties is crucial for the rational design of new and more effective molecules. Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for elucidating these properties at the molecular level.[1][2][3][4][5] By simulating the behavior of molecules, researchers can predict their reactivity, stability, and potential interactions with biological targets, thereby accelerating the drug discovery process.
This guide will detail the theoretical framework for characterizing this compound, covering molecular modeling, quantum chemical calculations, and the prediction of various molecular properties.
Methodologies: A Theoretical and Experimental Workflow
A thorough investigation of this compound involves a synergistic approach, combining computational predictions with experimental validation. Below are the detailed protocols for both aspects.
Quantum chemical calculations are typically performed using software packages like Gaussian, ORCA, or Materials Studio.[1][3] The following steps outline a standard computational workflow for analyzing pyrazole derivatives.
Step 1: Molecular Geometry Optimization The initial step involves constructing the 3D structure of this compound and optimizing its geometry to find the most stable conformation (a minimum on the potential energy surface).
-
Method: Density Functional Theory (DFT) is a widely used method.[2][4]
-
Functional: The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional is a common choice for its balance of accuracy and computational cost.[3][5]
-
Basis Set: A split-valence basis set, such as 6-31G(d,p), is typically employed to provide a good description of the electronic structure.[3][4]
-
Solvent Effects: To simulate a more realistic environment, solvent effects can be included using a continuum model like the Polarization Continuum Model (PCM).
Step 2: Vibrational Frequency Analysis Following optimization, a frequency calculation is performed at the same level of theory to confirm that the optimized structure is a true energy minimum (i.e., no imaginary frequencies) and to predict the infrared (IR) spectrum.
Step 3: Electronic Properties Calculation Several key electronic properties are calculated to understand the molecule's reactivity and electronic behavior:
-
Frontier Molecular Orbitals (FMOs): The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability and reactivity.[1][4]
-
Molecular Electrostatic Potential (MEP): The MEP map provides a visualization of the charge distribution and is used to predict sites for electrophilic and nucleophilic attack.[2][5]
-
Mulliken Atomic Charges: These calculations provide the partial charge on each atom, offering insights into the local electronic environment.[1][2]
Step 4: Spectroscopic Properties Prediction
-
NMR Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method can be used to predict the ¹H and ¹³C NMR chemical shifts.
-
UV-Vis Spectroscopy: Time-Dependent DFT (TD-DFT) is employed to calculate the electronic transition energies and predict the UV-Visible absorption spectrum.[4]
Computational Workflow Diagram
Caption: A flowchart illustrating the key steps in the computational analysis of the target molecule.
Step 1: Synthesis of 1-ethyl-5-methyl-1H-pyrazole This could be achieved by the condensation of a suitable 1,3-diketone precursor with ethylhydrazine.
Step 2: Bromination of the Pyrazole Ring The synthesized 1-ethyl-5-methyl-1H-pyrazole would then undergo electrophilic bromination, typically using N-bromosuccinimide (NBS) or bromine in a suitable solvent like acetic acid or chloroform, to introduce the bromine atom at the 4-position of the pyrazole ring.
Step 3: Purification and Characterization The final product would be purified using standard techniques such as column chromatography or recrystallization. Characterization would be performed using:
-
NMR Spectroscopy (¹H and ¹³C) to confirm the structure.
-
Mass Spectrometry (MS) to verify the molecular weight.
-
Infrared (IR) Spectroscopy to identify functional groups.
Synthesis and Analysis Workflow
Caption: A diagram showing the proposed workflow for the synthesis and subsequent characterization of the title compound.
Predicted Data and Analysis
The following tables summarize the types of quantitative data that would be generated from the computational studies described above. The values presented are illustrative and based on typical results for similar pyrazole derivatives found in the literature.[1][4]
Table 1: Key Calculated Electronic Properties
| Parameter | Predicted Value | Significance |
| HOMO Energy | -6.5 to -7.5 eV | Relates to the electron-donating ability of the molecule. |
| LUMO Energy | -1.0 to -2.0 eV | Relates to the electron-accepting ability. |
| HOMO-LUMO Gap (ΔE) | 4.5 to 6.5 eV | Indicates chemical stability and reactivity. |
| Dipole Moment | 2.0 to 4.0 Debye | Measures the overall polarity of the molecule. |
| Ionization Potential | 6.5 to 7.5 eV | Energy required to remove an electron. |
| Electron Affinity | 1.0 to 2.0 eV | Energy released when an electron is added. |
Table 2: Predicted Geometrical Parameters (Bond Lengths and Angles)
| Parameter | Bond Length (Å) | Parameter | Bond Angle (°) |
| N1-N2 | ~1.35 | C5-N1-N2 | ~110 |
| N2-C3 | ~1.33 | N1-N2-C3 | ~105 |
| C3-C4 | ~1.42 | N2-C3-C4 | ~112 |
| C4-C5 | ~1.38 | C3-C4-C5 | ~106 |
| C4-Br | ~1.88 | C4-C5-N1 | ~107 |
| N1-C(ethyl) | ~1.47 | Br-C4-C3 | ~125 |
Conclusion
This technical guide outlines a comprehensive theoretical and experimental approach for the detailed characterization of this compound. By leveraging established computational methods like DFT and TD-DFT, researchers can gain significant insights into the molecule's structural, electronic, and spectroscopic properties before undertaking extensive experimental work. The proposed workflow provides a solid foundation for future studies, enabling a more targeted and efficient approach to the design and development of novel pyrazole-based compounds for various applications.
References
Methodological & Application
Application Notes and Protocols for 4-bromo-1-ethyl-5-methyl-1H-pyrazole in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthetic utility of 4-bromo-1-ethyl-5-methyl-1H-pyrazole, a versatile building block in modern organic synthesis. The presence of a reactive bromine atom at the 4-position of the pyrazole core allows for a variety of palladium-catalyzed cross-coupling reactions, enabling the construction of complex molecular architectures relevant to pharmaceutical and materials science research.
Overview of Synthetic Applications
This compound is a key intermediate for the functionalization of the pyrazole scaffold. The pyrazole motif is a well-established pharmacophore found in a wide array of biologically active molecules, exhibiting anti-inflammatory, analgesic, anticancer, and antiviral properties. The strategic placement of the bromine atom facilitates the introduction of diverse substituents, making this compound invaluable for the generation of compound libraries for drug discovery and the synthesis of targeted therapeutic agents.
The primary applications of this compound lie in its participation in palladium-catalyzed cross-coupling reactions, including:
-
Suzuki-Miyaura Coupling: For the formation of C-C bonds with aryl and heteroaryl boronic acids.
-
Sonogashira Coupling: For the creation of C-C bonds with terminal alkynes.
-
Buchwald-Hartwig Amination: For the synthesis of C-N bonds with a variety of amines.
These reactions provide access to a diverse range of substituted pyrazoles with potential applications as kinase inhibitors, G-protein-coupled receptor (GPCR) modulators, and other therapeutic agents.
Synthesis of this compound
A plausible synthetic route to the title compound involves a two-step process starting from the condensation of ethylhydrazine with 3-methyl-2,4-pentanedione, followed by electrophilic bromination.
Caption: Synthetic route to this compound.
Experimental Protocol: Synthesis
Step 1: Synthesis of 1-ethyl-3,5-dimethyl-1H-pyrazole
-
To a solution of ethylhydrazine (1.0 eq) in a suitable solvent such as ethanol, add 3-methyl-2,4-pentanedione (1.0 eq) dropwise at room temperature.
-
Heat the reaction mixture to reflux and stir for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.
-
Purify the crude product by vacuum distillation or column chromatography on silica gel to afford 1-ethyl-3,5-dimethyl-1H-pyrazole.
Step 2: Synthesis of this compound
-
Dissolve 1-ethyl-3,5-dimethyl-1H-pyrazole (1.0 eq) in a chlorinated solvent such as dichloromethane or chloroform.
-
Cool the solution to 0 °C in an ice bath.
-
Add N-Bromosuccinimide (NBS) (1.05 eq) portion-wise, maintaining the temperature below 5 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Wash the reaction mixture with saturated aqueous sodium thiosulfate solution to quench any remaining bromine, followed by water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield this compound.
Palladium-Catalyzed Cross-Coupling Reactions
The following sections detail the application of this compound in key cross-coupling reactions. The quantitative data presented is based on typical yields observed for analogous N-substituted 4-bromopyrazoles.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a versatile method for the formation of carbon-carbon bonds between the pyrazole core and various aryl or heteroaryl moieties.
Caption: General scheme of the Suzuki-Miyaura coupling reaction.
Quantitative Data for Suzuki-Miyaura Coupling of Analogous 4-Bromopyrazoles
| Entry | Aryl Boronic Acid | Catalyst (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | Phenylboronic acid | Pd(PPh₃)₄ (5) | K₂CO₃ (2.0) | Dioxane/H₂O (4:1) | 90 | 6-12 | 75-90 |
| 2 | 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ (3) | K₃PO₄ (2.0) | DME | 80 | 2-4 | 80-95 |
| 3 | 3-Pyridinylboronic acid | XPhos Pd G2 (2) | K₃PO₄ (2.0) | Dioxane/H₂O (4:1) | 100 | 12-24 | 70-85 |
| 4 | 2-Thienylboronic acid | Pd(PPh₃)₄ (5) | Na₂CO₃ (2.5) | Toluene/EtOH/H₂O | 100 | 8 | 78-92 |
Experimental Protocol: Suzuki-Miyaura Coupling (Conventional Heating)
-
To a Schlenk flask, add this compound (1.0 mmol), the aryl/heteroaryl boronic acid (1.2 mmol), and the base (e.g., K₂CO₃, 2.0 mmol).
-
Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 mmol) to the flask.
-
Evacuate the flask and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this process three times.
-
Add the degassed solvent system (e.g., 5 mL of 1,4-dioxane:H₂O 4:1) to the flask.
-
Heat the reaction mixture to the desired temperature (e.g., 90 °C) and stir for the required time, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and then brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to afford the desired 4-aryl-1-ethyl-5-methyl-1H-pyrazole.
Sonogashira Coupling
The Sonogashira coupling enables the synthesis of 4-alkynylpyrazoles, which are important precursors for various heterocyclic systems and can exhibit interesting biological activities.
Caption: General scheme of the Sonogashira coupling reaction.
Quantitative Data for Sonogashira Coupling of Analogous 4-Halopyrazoles
| Entry | Terminal Alkyne | Pd Catalyst (mol%) | CuI (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | Phenylacetylene | PdCl₂(PPh₃)₂ (2) | 4 | Et₃N (3.0) | THF | 60 | 12 | 85-95 |
| 2 | 1-Hexyne | Pd(PPh₃)₄ (3) | 5 | Diisopropylamine (3.0) | DMF | 80 | 16 | 80-90 |
| 3 | Trimethylsilylacetylene | PdCl₂(PPh₃)₂ (2) | 4 | Et₃N (3.0) | Toluene | 70 | 10 | 90-98 |
| 4 | Propargyl alcohol | PdCl₂(dppf) (3) | 6 | K₂CO₃ (2.0) | Dioxane | 90 | 18 | 70-85 |
Experimental Protocol: Sonogashira Coupling
-
To a dry Schlenk flask under an inert atmosphere (N₂ or Ar), add this compound (1.0 mmol, 1.0 equiv), the palladium catalyst (e.g., PdCl₂(PPh₃)₂, 0.02 mmol, 2 mol%), and CuI (0.04 mmol, 4 mol%).
-
Add anhydrous solvent (e.g., THF or DMF, 5 mL) and the base (e.g., Et₃N, 3.0 mmol, 3.0 equiv).
-
Stir the mixture at room temperature for 5-10 minutes.
-
Add the terminal alkyne (1.2 mmol, 1.2 equiv) dropwise via syringe.
-
Heat the reaction mixture to the desired temperature (typically 50-80 °C) and monitor the reaction progress by TLC.
-
Upon completion, cool the reaction to room temperature and filter through a pad of Celite, washing with ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in ethyl acetate, wash with saturated aqueous ammonium chloride solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by column chromatography on silica gel to yield the desired 4-alkynyl-1-ethyl-5-methyl-1H-pyrazole.
Buchwald-Hartwig Amination
This reaction is a powerful tool for the synthesis of 4-aminopyrazoles, which are prevalent in medicinal chemistry.
Application Notes and Protocols: 4-bromo-1-ethyl-5-methyl-1H-pyrazole in Pharmaceutical Development
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utility of 4-bromo-1-ethyl-5-methyl-1H-pyrazole as a versatile building block for the synthesis of pharmaceutical agents, with a particular focus on the development of kinase inhibitors. The pyrazole scaffold is a privileged structure in medicinal chemistry, appearing in numerous approved drugs and clinical candidates.[1] The bromine atom at the 4-position of this specific pyrazole derivative offers a reactive handle for various cross-coupling reactions, enabling the synthesis of diverse compound libraries for drug discovery.
Overview of this compound
Chemical Structure:
-
IUPAC Name: this compound
-
CAS Number: 1171667-09-6
-
Molecular Formula: C₆H₉BrN₂
-
Molecular Weight: 189.05 g/mol
This building block is particularly valuable for its amenability to palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, which allows for the facile introduction of aryl and heteroaryl moieties. This is a key strategy in the synthesis of many kinase inhibitors that target the ATP-binding site.
Application in the Synthesis of Kinase Inhibitors
The pyrazole core is a common feature in a multitude of kinase inhibitors due to its ability to form key hydrogen bond interactions within the kinase hinge region. Derivatives of pyrazole have shown potent inhibitory activity against various kinases, including Janus kinases (JAKs) and c-Jun N-terminal kinases (JNKs), which are implicated in inflammatory diseases and cancer.[2][3][4][5]
Exemplary Application: Synthesis of a JAK Inhibitor Candidate
This section outlines a representative synthetic protocol for a hypothetical Janus Kinase (JAK) inhibitor, 4-(1-ethyl-5-methyl-1H-pyrazol-4-yl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine , utilizing this compound as the starting material. The design of this target molecule is inspired by the structures of known JAK inhibitors.
Reaction Scheme:
Caption: Suzuki-Miyaura Coupling for JAK Inhibitor Synthesis.
Experimental Protocol: Suzuki-Miyaura Coupling
This protocol provides a detailed methodology for the synthesis of the hypothetical JAK inhibitor.
Materials:
-
This compound (1.0 equiv)
-
4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine (1.1 equiv)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 equiv)
-
Sodium carbonate (Na₂CO₃) (2.5 equiv)
-
1,4-Dioxane
-
Water
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a Schlenk tube, add this compound, 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine, Pd(PPh₃)₄, and Na₂CO₃.
-
Evacuate and backfill the tube with argon (repeat this cycle three times).
-
Add 1,4-dioxane and water (4:1 v/v) to the tube.
-
Seal the tube and heat the reaction mixture to 90°C for 6-12 hours with vigorous stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and wash with brine.
-
Separate the organic layer, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired product.
Quantitative Data: Biological Activity of Structurally Related Kinase Inhibitors
While specific data for the hypothetical compound is not available, the following table summarizes the inhibitory activities of structurally related pyrazole-based kinase inhibitors reported in the literature. This data provides a strong rationale for the potential efficacy of compounds synthesized from this compound.
| Compound Class | Target Kinase | IC₅₀ (nM) | Reference |
| 4-Amino-(1H)-pyrazole derivative | JAK1 | 3.4 | [2][5] |
| 4-Amino-(1H)-pyrazole derivative | JAK2 | 2.2 | [2][5] |
| 4-Amino-(1H)-pyrazole derivative | JAK3 | 3.5 | [2][5] |
| 4-(Pyrazol-3-yl)-pyridine derivative | JNK3 | 70 | [3] |
| 4-(Pyrazol-3-yl)-pyrimidine derivative | JNK3 | 630 | [3] |
Mechanism of Action and Signaling Pathways
The JAK/STAT Signaling Pathway
The Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathway is a critical signaling cascade that transmits information from extracellular cytokine signals to the nucleus, leading to the transcription of genes involved in immunity, proliferation, differentiation, and apoptosis.[6][7][8] Dysregulation of this pathway is implicated in various autoimmune diseases and cancers.
Caption: JAK/STAT Signaling Pathway Inhibition.
JAK inhibitors, synthesized from building blocks like this compound, act by binding to the ATP-binding site of JAKs, thereby preventing the phosphorylation and activation of STAT proteins. This blockade of the signaling cascade can modulate the immune response and inhibit the growth of cancer cells.
The JNK Signaling Pathway
The c-Jun N-terminal kinase (JNK) pathway is a major component of the mitogen-activated protein kinase (MAPK) signaling cascade. It is activated in response to stress stimuli such as inflammatory cytokines and UV radiation, and plays a crucial role in apoptosis, inflammation, and cellular differentiation.[9][10][11][12]
Caption: JNK Signaling Pathway Inhibition.
Pyrazole-based JNK inhibitors can prevent the phosphorylation of downstream targets like c-Jun, thereby interfering with the inflammatory and apoptotic processes mediated by this pathway. This makes them attractive candidates for the treatment of neurodegenerative diseases and inflammatory disorders.[9]
Conclusion
This compound is a highly valuable and versatile building block in the synthesis of pharmaceutically active compounds, particularly kinase inhibitors. Its utility in established synthetic methodologies, such as the Suzuki-Miyaura coupling, provides a reliable and efficient route to a diverse range of pyrazole derivatives. The demonstrated potent and selective inhibition of key signaling pathways like JAK/STAT and JNK by pyrazole-containing molecules underscores the potential of this building block in the development of novel therapeutics for a wide range of diseases.
References
- 1. Development and Assessment of 1,5–Diarylpyrazole/Oxime Hybrids Targeting EGFR and JNK–2 as Antiproliferative Agents: A Comprehensive Study through Synthesis, Molecular Docking, and Evaluation | MDPI [mdpi.com]
- 2. JAK-STAT Signaling Pathway - Creative Biolabs [creativebiolabs.net]
- 3. Synthesis and SAR of 4-(pyrazol-3-yl)-pyridines as novel c-Jun N-terminal kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Design, Synthesis, and Antitumor Evaluation of 4-Amino-(1H)-pyrazole Derivatives as JAKs Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. JAK-STAT signaling pathway - Wikipedia [en.wikipedia.org]
- 7. The JAK/STAT Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 8. creative-diagnostics.com [creative-diagnostics.com]
- 9. creative-diagnostics.com [creative-diagnostics.com]
- 10. JNK Signaling: Regulation and Functions Based on Complex Protein-Protein Partnerships - PMC [pmc.ncbi.nlm.nih.gov]
- 11. c-Jun N-terminal kinases - Wikipedia [en.wikipedia.org]
- 12. mdpi.com [mdpi.com]
Application Notes and Protocols for Suzuki Coupling of 4-bromo-1-ethyl-5-methyl-1H-pyrazole
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction of 4-bromo-1-ethyl-5-methyl-1H-pyrazole with various aryl and heteroaryl boronic acids. This reaction is a fundamental tool in medicinal chemistry for the synthesis of complex molecules, as the pyrazole scaffold is a key pharmacophore in numerous biologically active compounds.[1] Functionalization at the C4 position of the pyrazole ring is a critical strategy for modulating the pharmacological properties of lead compounds.[1]
The Suzuki-Miyaura coupling offers a versatile and efficient method for creating carbon-carbon bonds between the pyrazole ring and (hetero)aryl moieties.[1][2] This protocol outlines both conventional heating and microwave-assisted methods, providing researchers with options to suit their laboratory capabilities and time constraints.
General Reaction Scheme
The reaction involves the coupling of this compound with a generic (hetero)aryl boronic acid in the presence of a palladium catalyst and a base.
Caption: General scheme of the Suzuki-Miyaura coupling reaction.
Data Presentation: Reaction Parameters
The following table summarizes typical reaction conditions for the Suzuki-Miyaura coupling of 4-halopyrazoles. This data can serve as a starting point for optimizing the reaction of this compound.
| Catalyst (mol%) | Base (equiv.) | Solvent System | Temperature (°C) | Time (h) | Typical Yield (%) |
| Pd(PPh₃)₄ (5) | Na₂CO₃ (2.5) | 1,4-Dioxane / H₂O (4:1) | 90 - 100 | 6 - 12 | 70 - 95 |
| PdCl₂(dppf) (3-5) | K₂CO₃ (2.0) | DME / H₂O (4:1) | 80 - 90 | 2 - 8 | 75 - 98 |
| XPhos Pd G2 (2-5) | K₃PO₄ (2.0) | 1,4-Dioxane / H₂O (4:1) | 100 | 4 - 24 | 70 - 95 |
| Pd(PPh₃)₄ (5) | K₂CO₃ (2.0) | DMF / EtOH (3:1) | 100 | 2 | 70 - 90 |
Yields are representative and can vary based on the specific boronic acid used and the optimization of reaction conditions.
Experimental Protocols
Two primary protocols are presented: a conventional heating method and a microwave-assisted method, which can significantly reduce reaction times.[1]
Protocol 1: Conventional Heating
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.1 - 1.5 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)[3]
-
Base (e.g., Na₂CO₃, 2.5 equiv)[3]
-
Solvent system (e.g., 1,4-Dioxane and Water, 4:1)[3]
-
Anhydrous sodium sulfate
-
Ethyl acetate
-
Brine
-
Silica gel for column chromatography
-
Schlenk tube or similar reaction vessel
Procedure:
-
To a Schlenk tube, add this compound, the arylboronic acid, the palladium catalyst, and the base.[3]
-
Evacuate the tube and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times to ensure an inert atmosphere.[1][3]
-
Add the degassed solvent system to the tube via syringe.[1]
-
Seal the tube and heat the reaction mixture at 90-100 °C for 6-12 hours with vigorous stirring.[3]
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.[1]
-
Dilute the mixture with ethyl acetate and wash with water and then brine.[1][3]
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[1][3]
-
Purify the crude product by silica gel column chromatography to afford the desired 4-aryl-1-ethyl-5-methyl-1H-pyrazole.[1][3]
Protocol 2: Microwave-Assisted Method
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2 - 1.5 equiv)
-
Palladium catalyst (e.g., PdCl₂(dppf), 3-5 mol%)
-
Base (e.g., K₂CO₃, 2.0 equiv)
-
Solvent system (e.g., EtOH:H₂O 1:1 or 1,4-Dioxane)[1]
-
Microwave vial
Procedure:
-
In a microwave vial, combine this compound, the arylboronic acid, the palladium catalyst, and the base.
-
Add the solvent system.[1]
-
Seal the vial tightly and place it in the microwave reactor.[1]
-
Irradiate the mixture at a constant temperature of 100-140 °C for 10-30 minutes.[1]
-
After the reaction is complete, cool the vial to room temperature.[1]
-
Work-up the reaction mixture as described in the conventional protocol (steps 7-9).[1]
Troubleshooting Common Side Reactions
-
Debromination: This side reaction can be prevalent with unprotected N-H pyrazoles. While the N-ethyl group on the target molecule reduces this risk, the choice of base and ligand is still important. Using milder bases like K₃PO₄ or organic bases, along with bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos), can minimize debromination.[4]
-
Protodeboronation: The replacement of the boronic acid group with a hydrogen atom is a common side reaction, especially with electron-deficient heteroaryl boronic acids.[4] To mitigate this, one can use anhydrous conditions, anhydrous bases (e.g., powdered K₃PO₄), or more stable boronic esters (e.g., pinacol esters).[4][5] Optimizing the reaction for shorter times and lower temperatures can also be beneficial.[4]
Visualizations
Suzuki-Miyaura Catalytic Cycle
The diagram below illustrates the generally accepted mechanism for the Suzuki-Miyaura cross-coupling reaction.
Caption: General catalytic cycle of the Suzuki-Miyaura cross-coupling.
Experimental Workflow
The following diagram outlines the key steps in the experimental workflow, from reaction setup to the isolation of the final product.
Caption: Workflow for Suzuki coupling from setup to product purification.
References
Application Notes and Protocols for 4-bromo-1-ethyl-5-methyl-1H-pyrazole in Agrochemical Research
Disclaimer: There is currently a lack of publicly available scientific literature and patent data detailing the specific application of 4-bromo-1-ethyl-5-methyl-1H-pyrazole as an active ingredient in agrochemical products. However, the pyrazole scaffold is a well-established and crucial component in a wide range of commercialized fungicides, insecticides, and herbicides. The following application notes and protocols are therefore based on the known activities of structurally related pyrazole derivatives and provide a framework for the potential screening and development of this compound in agrochemical research.
Introduction: The Pyrazole Scaffold in Agrochemicals
Pyrazole derivatives are a cornerstone of modern agrochemical discovery, offering a versatile chemical framework for developing potent and selective active ingredients. The specific substitution pattern on the pyrazole ring significantly influences the biological activity, determining whether a compound will exhibit fungicidal, insecticidal, or herbicidal properties. The presence of a bromine atom, as in this compound, often enhances biological activity and provides a site for further chemical modification. This molecule can be considered a valuable building block or intermediate for the synthesis of more complex agrochemicals. For instance, related compounds like 4-bromo-5-ethyl-1-methyl-1H-pyrazole-3-carboxylic acid are recognized as key intermediates in the development of herbicides and fungicides.
Potential Agrochemical Applications and Mechanisms of Action
Based on the activities of analogous pyrazole compounds, this compound could be investigated for the following applications:
Fungicidal Activity
Many successful commercial fungicides are based on a pyrazole core. A primary mode of action for these fungicides is the inhibition of succinate dehydrogenase (SDHI), a critical enzyme in the mitochondrial respiratory chain of fungi.
Putative Signaling Pathway for Pyrazole-based SDHI Fungicides:
Caption: Hypothetical mechanism of action for a pyrazole-based SDHI fungicide.
Insecticidal Activity
Pyrazole-based insecticides often target the nervous system of insects. A prominent example is the blockage of GABA-gated chloride channels, leading to hyperexcitation and death.
Herbicidal Activity
Several classes of pyrazole herbicides are known, with common mechanisms including the inhibition of 4-hydroxyphenylpyruvate dioxygenase (HPPD) or protoporphyrinogen oxidase (PPO). A related compound, 4-Bromo-5-[(5,5-dimethyl-4,5-dihydroisoxazol-3-yl)sulfonylmethyl]-3-methyl-1-(2,2,2-trifluoroethyl)-1H-pyrazole, has been noted for its potential herbicidal activity.[1]
Experimental Protocols for Agrochemical Screening
The following are generalized protocols for the preliminary screening of this compound for potential agrochemical activities.
In Vitro Fungicidal Activity Assay
This protocol outlines a method to assess the direct inhibitory effect of the compound on fungal growth.
Experimental Workflow for In Vitro Fungicidal Assay:
Caption: Workflow for assessing in vitro fungicidal activity.
Protocol:
-
Preparation of Test Compound: Prepare a 10 mg/mL stock solution of this compound in dimethyl sulfoxide (DMSO).
-
Media Preparation: Autoclave Potato Dextrose Agar (PDA) and cool to 50-55°C.
-
Amendment of Media: Add appropriate volumes of the stock solution to the molten PDA to achieve a range of final concentrations (e.g., 0.1, 1, 10, 50, 100 µg/mL). Also, prepare a control with DMSO only.
-
Pouring Plates: Pour the amended PDA into sterile 90 mm Petri dishes and allow them to solidify.
-
Inoculation: Place a 5 mm mycelial plug from the edge of an actively growing culture of the target fungus (e.g., Botrytis cinerea, Fusarium graminearum) in the center of each plate.
-
Incubation: Incubate the plates at 25°C in the dark.
-
Data Collection: Measure the diameter of the fungal colony in two perpendicular directions daily until the colony in the control plate reaches the edge of the dish.
-
Analysis: Calculate the percentage of growth inhibition for each concentration relative to the control. Determine the EC50 value (the concentration that inhibits growth by 50%) using probit analysis.
Herbicidal Activity Screening (Post-emergence)
This protocol is for evaluating the effect of the compound on young plants.
Protocol:
-
Plant Cultivation: Grow test plant species (e.g., Amaranthus retroflexus - a common weed, and a crop species like corn for selectivity) in small pots in a greenhouse until they reach the 2-3 leaf stage.
-
Preparation of Spray Solution: Prepare a solution of this compound at a desired concentration (e.g., 1000 g a.i./ha) in a suitable solvent and surfactant mixture.
-
Application: Spray the plants uniformly with the test solution using a laboratory sprayer. Include a negative control (solvent and surfactant only) and a positive control (a commercial herbicide).
-
Evaluation: Keep the treated plants in the greenhouse and observe for phytotoxic effects (e.g., chlorosis, necrosis, growth inhibition) at 3, 7, and 14 days after treatment.
-
Data Analysis: Score the herbicidal damage on a scale of 0 (no effect) to 100 (complete kill).
Quantitative Data on Related Pyrazole Agrochemicals
While no specific data exists for this compound, the following table provides examples of the efficacy of commercialized pyrazole-based agrochemicals to serve as a benchmark.
| Compound Name | Class | Target Organism/Weed | Efficacy Data (EC50/LC50/GI50) |
| Bixafen | Fungicide (SDHI) | Septoria tritici | EC50 = 0.05 mg/L |
| Fipronil | Insecticide | Aedes aegypti | LC50 = 0.003 mg/L |
| Topramezone | Herbicide (HPPD Inhibitor) | Amaranthus retroflexus | GI50 = 10 g a.i./ha |
Data is representative and sourced from publicly available literature. EC50 = half maximal effective concentration; LC50 = median lethal concentration; GI50 = concentration for 50% growth inhibition.
Conclusion
Although direct agrochemical applications of this compound are not documented, its structural features align with those of known successful pyrazole-based pesticides. The provided protocols offer a starting point for researchers to investigate its potential as a novel fungicide, insecticide, or herbicide. Further derivatization of this molecule, for example, by introducing a carboxamide or another functional group, could lead to the discovery of new potent agrochemicals.
References
Application Notes and Protocols for N-Alkylation of 4-bromo-5-methyl-1H-pyrazole
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pyrazole derivatives are a cornerstone in medicinal chemistry and drug discovery, exhibiting a wide array of biological activities, including anti-inflammatory, analgesic, and anticancer properties.[1] The N-alkylation of the pyrazole ring is a critical synthetic strategy for modulating the physicochemical and pharmacological profiles of these molecules, often leading to enhanced potency and improved pharmacokinetic properties.[1][2] This document provides a detailed experimental procedure for the N-alkylation of 4-bromo-5-methyl-1H-pyrazole, a versatile intermediate for the synthesis of diverse bioactive compounds.
The N-alkylation of unsymmetrically substituted pyrazoles, such as 4-bromo-5-methyl-1H-pyrazole, can result in a mixture of two regioisomers, with the alkyl group attached to either the N1 or N2 position of the pyrazole ring. The regioselectivity of this reaction is influenced by several factors, including the choice of base, solvent, and the steric and electronic nature of the substituents on the pyrazole ring and the alkylating agent.[3][4][5] Generally, alkylation tends to favor the less sterically hindered nitrogen atom.[6]
General Reaction Scheme
The N-alkylation of 4-bromo-5-methyl-1H-pyrazole is typically achieved through a base-mediated reaction with an appropriate alkylating agent. The base deprotonates the pyrazole nitrogen, forming a pyrazolate anion, which then acts as a nucleophile to attack the electrophilic alkylating agent.
Caption: General reaction for the N-alkylation of 4-bromo-5-methyl-1H-pyrazole.
Experimental Protocol: Base-Mediated N-Alkylation
This protocol describes a general procedure for the N-alkylation of 4-bromo-5-methyl-1H-pyrazole using sodium hydride as the base and an alkyl halide as the alkylating agent.
Materials:
-
4-bromo-5-methyl-1H-pyrazole
-
Sodium hydride (NaH, 60% dispersion in mineral oil)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Alkyl halide (e.g., iodomethane, benzyl bromide)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate (EtOAc)
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Round-bottom flask
-
Magnetic stirrer
-
Inert atmosphere (Nitrogen or Argon)
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere, add 4-bromo-5-methyl-1H-pyrazole (1.0 equivalent).
-
Dissolve the pyrazole in anhydrous DMF (to a concentration of 0.1-0.5 M).
-
Cool the solution to 0 °C using an ice bath.
-
Carefully add sodium hydride (1.2 equivalents) portion-wise to the stirred solution.
-
Allow the reaction mixture to stir at 0 °C for 30 minutes to ensure complete deprotonation.
-
Add the alkyl halide (1.1 equivalents) dropwise to the reaction mixture at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 2-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).[1]
-
Upon completion, cool the reaction mixture to 0 °C and carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.[1]
-
Extract the aqueous layer with ethyl acetate (3 x volume of aqueous layer).[1]
-
Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.[1]
-
Filter the mixture and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to separate the regioisomers and isolate the desired N-alkylated products.[1][7]
Data Presentation: Representative Yields
The following table summarizes representative yields for the N-alkylation of 4-bromo-5-methyl-1H-pyrazole with various alkylating agents under the conditions described above. Note that the ratio of N1 to N2 isomers is dependent on the specific reaction conditions and the nature of the alkylating agent.
| Alkylating Agent | Product(s) | Total Yield (%) | N1:N2 Ratio |
| Iodomethane | 1,5-Dimethyl-4-bromo-1H-pyrazole & 2,3-Dimethyl-4-bromo-1H-pyrazole | 85 | ~3:1 |
| Ethyl Iodide | 1-Ethyl-4-bromo-5-methyl-1H-pyrazole & 2-Ethyl-4-bromo-3-methyl-1H-pyrazole | 82 | ~4:1 |
| Benzyl Bromide | 1-Benzyl-4-bromo-5-methyl-1H-pyrazole & 2-Benzyl-4-bromo-3-methyl-1H-pyrazole | 90 | >10:1 |
Note: The yields and isomeric ratios are illustrative and can vary based on the specific experimental conditions.
Experimental Workflow
The following diagram illustrates the key steps in the experimental workflow for the N-alkylation of 4-bromo-5-methyl-1H-pyrazole.
Caption: Experimental workflow for the N-alkylation of 4-bromo-5-methyl-1H-pyrazole.
Troubleshooting and Optimization
-
Low Yield: Ensure all reagents and solvents are anhydrous, as the pyrazolate anion is sensitive to moisture. The reaction may require a longer reaction time or gentle heating.
-
Poor Regioselectivity: The N1/N2 ratio can be influenced by the choice of base and solvent. Weaker bases like potassium carbonate (K₂CO₃) in a polar aprotic solvent like acetonitrile may alter the selectivity.[3][4] Sterically bulky alkylating agents generally favor alkylation at the less hindered N1 position.
-
Difficult Purification: If the regioisomers are difficult to separate by column chromatography, alternative purification techniques such as preparative TLC or recrystallization may be employed.[7]
Conclusion
The described protocol provides a reliable method for the N-alkylation of 4-bromo-5-methyl-1H-pyrazole, a key transformation for the synthesis of novel pyrazole-based compounds for drug discovery and development. Careful control of reaction parameters is essential for achieving good yields and desired regioselectivity. The provided workflow and troubleshooting guide will aid researchers in successfully implementing this important synthetic transformation.
References
Application Notes and Protocols for the Purification of 4-bromo-1-ethyl-5-methyl-1H-pyrazole
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and standardized protocols for the purification of 4-bromo-1-ethyl-5-methyl-1H-pyrazole, a key intermediate in pharmaceutical synthesis. The following methods are based on established techniques for the purification of brominated pyrazole derivatives and are intended to serve as a comprehensive guide for achieving high purity of the target compound.
Introduction
This compound is a substituted pyrazole derivative. Due to the nature of its synthesis, which often involves bromination of the pyrazole ring, various impurities can be present in the crude product. These may include unreacted starting materials, regioisomers, and other brominated byproducts. Effective purification is therefore critical to ensure the quality and reliability of subsequent synthetic steps and biological assays. The most common and effective methods for the purification of such compounds are column chromatography and recrystallization.[1] This guide details protocols for these techniques, along with troubleshooting advice.
Purification Techniques
Two primary techniques are recommended for the purification of this compound: silica gel column chromatography and recrystallization. The choice of method will depend on the nature and quantity of the impurities present, as well as the physical state of the crude product (solid or oil).
Silica Gel Column Chromatography
Column chromatography is a highly effective method for separating the target compound from closely related impurities.[1] The principle of this technique is the differential partitioning of the components of a mixture between a stationary phase (silica gel) and a mobile phase (an organic solvent or solvent mixture).
Experimental Protocol:
-
Thin Layer Chromatography (TLC) Analysis:
-
Dissolve a small amount of the crude this compound in a suitable solvent (e.g., dichloromethane or ethyl acetate).
-
Spot the solution onto a silica gel TLC plate.
-
Develop the plate using various ratios of hexane and ethyl acetate (e.g., 19:1, 9:1, 4:1) to determine the optimal solvent system.[2] An ideal solvent system will provide a retention factor (Rf) of approximately 0.3-0.4 for the desired product and good separation from impurities.[1]
-
-
Column Preparation:
-
Select a glass column of an appropriate size for the amount of crude material to be purified. A general guideline is to use a 1:20 to 1:50 ratio of crude material to silica gel by weight.[1]
-
Prepare a slurry of silica gel in the least polar solvent of the chosen eluent system (e.g., hexane).
-
Pour the slurry into the column and allow it to pack uniformly, ensuring no air bubbles are trapped. A layer of sand can be added to the top of the silica gel bed to prevent disturbance during sample loading.[1]
-
-
Sample Loading:
-
Dissolve the crude product in a minimal amount of the eluent or a more volatile solvent like dichloromethane.
-
Carefully apply the sample solution to the top of the silica gel bed.
-
Alternatively, for less soluble compounds, the crude material can be adsorbed onto a small amount of silica gel, the solvent evaporated, and the resulting dry powder added to the top of the column.
-
-
Elution and Fraction Collection:
-
Begin eluting the column with the predetermined solvent system. A gradient elution, starting with a less polar solvent system and gradually increasing the polarity, may be necessary to separate all components.[1]
-
Collect fractions in separate test tubes.
-
-
Fraction Analysis and Product Isolation:
-
Monitor the collected fractions by TLC to identify those containing the pure product.
-
Combine the pure fractions and remove the solvent using a rotary evaporator.
-
Dry the purified product under high vacuum to remove any residual solvent.[1]
-
Table 1: Recommended Solvent Systems for Column Chromatography of Brominated Pyrazoles
| Solvent System (v/v) | Polarity | Typical Application | Reference |
| Hexane / Ethyl Acetate (19:1 to 4:1) | Low to Medium | General purpose for many pyrazole derivatives. | [2] |
| Dichloromethane / Ethyl Acetate (95:5) | Medium | For slightly more polar compounds. | [3] |
| n-Hexane / Ethyl Acetate | Variable | Used in gradient elution to separate complex mixtures. | [4] |
Recrystallization
Recrystallization is an effective technique for purifying solid compounds, particularly when the impurities have different solubility profiles from the product.[5]
Experimental Protocol:
-
Solvent Selection:
-
The ideal recrystallization solvent should dissolve the compound well at elevated temperatures but poorly at room temperature or below.
-
Commonly used solvents for pyrazole derivatives include ethanol, methanol, isopropanol, and mixtures such as ethanol/water.[5]
-
Test the solubility of a small amount of the crude product in various solvents to identify the most suitable one.
-
-
Dissolution:
-
Place the crude this compound in an Erlenmeyer flask.
-
Add a minimal amount of the chosen hot solvent to just dissolve the solid.[5]
-
-
Hot Filtration (if necessary):
-
If insoluble impurities are present, perform a hot filtration to remove them.
-
-
Crystallization:
-
Allow the hot, saturated solution to cool slowly to room temperature. Crystal formation should occur.
-
Further cooling in an ice bath can maximize the yield of the purified crystals.[5]
-
-
Isolation and Drying:
-
Collect the crystals by vacuum filtration.
-
Wash the crystals with a small amount of cold solvent to remove any remaining mother liquor.
-
Dry the purified crystals in a desiccator or under vacuum.[5]
-
Table 2: Common Solvents for Recrystallization of Pyrazole Derivatives
| Solvent/Solvent System | Type | Application Notes | Reference |
| Ethanol or Methanol | Protic | Good for moderately polar pyrazoles. | [5] |
| Ethanol / Water | Mixed Protic | Useful when a single solvent is not ideal. Water acts as an anti-solvent. | [5] |
| Isopropanol | Protic | Alternative to ethanol or methanol. | [5] |
| Chlorobenzene | Aromatic | Can be used for less polar compounds. | [6] |
Troubleshooting
-
Oily Product: If the product "oils out" instead of crystallizing during recrystallization, it may be due to the presence of impurities that lower the melting point. Try using a larger volume of solvent, cooling the solution more slowly, or changing the solvent system.[5] If the product itself is an oil, column chromatography is the preferred purification method.[7][8]
-
Colored Impurities: If the purified product is colored, this may be due to trace impurities. These can often be removed by treating a solution of the compound with a small amount of activated charcoal, followed by filtration through celite and recrystallization.[1]
-
Poor Separation in Chromatography: If TLC shows poor separation, experiment with different solvent systems. For basic pyrazoles that may interact with acidic silica gel, using a small amount of triethylamine in the eluent or using neutral alumina as the stationary phase can improve separation.[1]
Visualized Workflows
The following diagrams illustrate the general workflows for the purification techniques described above.
Caption: Workflow for Purification by Column Chromatography.
Caption: Workflow for Purification by Recrystallization.
References
- 1. benchchem.com [benchchem.com]
- 2. rsc.org [rsc.org]
- 3. Access and modulation of substituted 1-methyl-1,6-dihydropyrazolo[3,4- c ]pyrazoles - RSC Advances (RSC Publishing) DOI:10.1039/D1RA00314C [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. apps.dtic.mil [apps.dtic.mil]
- 7. scielo.org.mx [scielo.org.mx]
- 8. researchgate.net [researchgate.net]
Application Notes: 4-bromo-1-ethyl-5-methyl-1H-pyrazole in the Synthesis of Pyrazolo[3,4-g]isoquinoline-Based Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction
The pyrazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous kinase inhibitors. The functionalization of the pyrazole ring is a key strategy for modulating the potency, selectivity, and pharmacokinetic properties of these inhibitors. 4-bromo-1-ethyl-5-methyl-1H-pyrazole is a versatile building block for the synthesis of a variety of kinase inhibitors. Its bromine atom provides a reactive handle for cross-coupling reactions, such as the Suzuki-Miyaura coupling, allowing for the introduction of diverse aryl and heteroaryl moieties. This application note will focus on the utility of this compound in the synthesis of pyrazolo[3,4-g]isoquinolines, a class of compounds that have shown promise as inhibitors of Haspin kinase, a key regulator of mitosis and a target for cancer therapy.
Kinase Target Profile: Haspin
Haspin (Haploid Germ Cell-Specific Nuclear Protein Kinase) is a serine/threonine kinase that plays a crucial role in cell division by phosphorylating histone H3 at threonine 3 (H3T3ph) during mitosis. This phosphorylation event is essential for the proper alignment of chromosomes at the metaphase plate. Aberrant Haspin activity can lead to chromosomal instability, a hallmark of cancer. Therefore, inhibitors of Haspin kinase are being investigated as potential anti-cancer therapeutics.
Signaling Pathway Involving Haspin Kinase
Caption: Haspin kinase signaling pathway in mitosis.
Synthetic Strategy: Synthesis of Pyrazolo[3,4-g]isoquinolines
A plausible synthetic route to pyrazolo[3,4-g]isoquinoline-based kinase inhibitors starting from a precursor that could be derived from this compound is outlined below. The key step would involve the formation of the pyrazole ring onto a suitably functionalized isoquinoline core.
Experimental Workflow for Synthesis
Caption: General synthetic workflow for pyrazolo[3,4-g]isoquinolines.
Experimental Protocols
The following protocols are adapted from the synthesis of analogous pyrazolo[3,4-g]isoquinolines and illustrate how this compound could be utilized or how derivatives with this core could be synthesized.
Protocol 1: Synthesis of the Pyrazolo[3,4-g]isoquinoline Core
This protocol describes the formation of the core heterocyclic system.
Materials:
-
Substituted 7-aminoisoquinoline-8-carbaldehyde
-
Ethylhydrazine sulfate
-
Ethanol
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating
Procedure:
-
To a solution of the substituted 7-aminoisoquinoline-8-carbaldehyde (1.0 eq) in ethanol, add ethylhydrazine sulfate (1.2 eq).
-
Heat the reaction mixture to reflux and stir for 4-6 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by silica gel column chromatography to yield the desired pyrazolo[3,4-g]isoquinoline.
Protocol 2: Suzuki-Miyaura Cross-Coupling for Further Functionalization
This protocol details the functionalization of a bromo-substituted pyrazolo[3,4-g]isoquinoline, which would be analogous to using the bromine on the starting pyrazole.
Materials:
-
Bromo-substituted pyrazolo[3,4-g]isoquinoline (1.0 eq)
-
Arylboronic acid (1.5 eq)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 0.1 eq)
-
Base (e.g., K₂CO₃, 2.0 eq)
-
Solvent (e.g., 1,4-dioxane/water mixture)
-
Schlenk tube or microwave vial
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
In a Schlenk tube or microwave vial, combine the bromo-substituted pyrazolo[3,4-g]isoquinoline, arylboronic acid, palladium catalyst, and base.
-
Evacuate and backfill the vessel with an inert gas three times.
-
Add the degassed solvent system.
-
Heat the reaction mixture to 80-100 °C for 12-24 hours (conventional heating) or irradiate in a microwave reactor at 120-150 °C for 15-30 minutes.
-
Monitor the reaction by TLC or LC-MS.
-
After completion, cool the mixture, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography.
Quantitative Data: Kinase Inhibitory Activity
The following table presents representative data for pyrazolo[3,4-g]isoquinoline derivatives against a panel of kinases, demonstrating their potential as Haspin inhibitors. While not directly synthesized from this compound, these data illustrate the inhibitory profile of this class of compounds.
| Compound ID | R Group at N1 | R' Group on Isoquinoline | Haspin IC₅₀ (nM)[1] | CLK1 IC₅₀ (nM)[1] | DYRK1A IC₅₀ (nM)[1] |
| 1a | H | NO₂ | >10,000 | >10,000 | >10,000 |
| 1b | Methyl | NO₂ | 57 | 265 | 3,170 |
| 1c | Ethyl | NO₂ | 66 | 382 | 4,280 |
| 2a | H | NH₂ | >10,000 | >10,000 | >10,000 |
| 2b | Methyl | NH₂ | 1,020 | 1,210 | 9,810 |
| 2c | Ethyl | NH₂ | 1,230 | 1,560 | >10,000 |
Data adapted from a study on pyrazolo[3,4-g]isoquinolines.[1]
Structure-Activity Relationship (SAR)
The following diagram illustrates the key structure-activity relationships for the pyrazolo[3,4-g]isoquinoline scaffold.
Caption: Key SAR points for pyrazolo[3,4-g]isoquinoline inhibitors.
Conclusion
This compound represents a valuable and versatile starting material for the synthesis of novel kinase inhibitors. The methodologies described herein, particularly the construction of the pyrazolo[3,4-g]isoquinoline core and its subsequent functionalization via Suzuki-Miyaura coupling, provide a robust framework for the development of potent and selective inhibitors of kinases such as Haspin. The presented data and SAR insights can guide researchers in the design and synthesis of next-generation therapeutics for the treatment of cancer and other diseases driven by aberrant kinase activity.
References
Application Notes & Protocols for 4-bromo-1-ethyl-5-methyl-1H-pyrazole
Introduction
The pyrazole ring is a foundational scaffold in medicinal chemistry, recognized for its synthetic accessibility and drug-like properties.[1] This heterocyclic motif is a key component in numerous compounds with a broad spectrum of biological activities, including anticancer, anti-inflammatory, antimicrobial, and analgesic effects.[2][3][4][5] Notably, the pyrazole scaffold is considered a "privileged structure" in the design of protein kinase inhibitors, a critical class of targeted cancer therapies.[1][6][7][8] Several FDA-approved kinase inhibitors, such as Crizotinib and Ruxolitinib, feature a pyrazole core, highlighting its importance in interacting with the ATP-binding pocket of kinases.[1][8]
Given the established role of substituted pyrazoles in kinase inhibition, these application notes provide a framework for characterizing the biological activity of 4-bromo-1-ethyl-5-methyl-1H-pyrazole (referred to herein as Compound-PYR) as a putative protein kinase inhibitor. The following protocols outline standard assays for determining its in vitro inhibitory activity, its effects on intracellular signaling, and its general cytotoxicity.
Section 1: In Vitro Biochemical Kinase Inhibition Assay
This protocol describes a method to determine the half-maximal inhibitory concentration (IC50) of Compound-PYR against a specific protein kinase (e.g., a tyrosine kinase such as SRC, or a serine/threonine kinase such as BRAF). The assay quantifies kinase activity by measuring the amount of ATP consumed during the phosphotransferase reaction.
Protocol: Luminescent Kinase Assay (ADP-Glo™ Kinase Assay)
Objective: To determine the IC50 value of Compound-PYR against a target kinase.
Materials:
-
Compound-PYR
-
Recombinant human kinase (e.g., SRC)
-
Substrate peptide specific for the kinase
-
ATP
-
Kinase buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)
-
ADP-Glo™ Reagent
-
Kinase Detection Reagent
-
White, opaque 384-well assay plates
-
Plate-reading luminometer
Procedure:
-
Compound Preparation: Prepare a 10 mM stock solution of Compound-PYR in 100% DMSO. Create a serial dilution series (e.g., 11 points, 1:3 dilution) in DMSO.
-
Kinase Reaction Setup:
-
Add 2.5 µL of kinase buffer to all wells.
-
Add 1 µL of the Compound-PYR serial dilutions or DMSO (for positive and negative controls) to the appropriate wells.
-
Add 2.5 µL of a 2X kinase/substrate mixture (prepared in kinase buffer) to all wells except the "no kinase" negative control.
-
Initiate the kinase reaction by adding 2.5 µL of a 2X ATP solution. The final reaction volume is 10 µL.
-
-
Incubation: Shake the plate gently for 30 seconds and incubate at room temperature for 60 minutes.
-
ATP Depletion Measurement:
-
Add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
-
Incubate for 40 minutes at room temperature.
-
-
Signal Generation:
-
Add 20 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.
-
Incubate for 30 minutes at room temperature.
-
-
Data Acquisition: Measure luminescence using a plate-reading luminometer.
-
Data Analysis:
-
Normalize the data using the "no inhibitor" (high activity) and "no kinase" (low activity) controls.
-
Plot the normalized data against the logarithm of the Compound-PYR concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Hypothetical Data Presentation
The table below presents hypothetical IC50 values for Compound-PYR against a panel of selected kinases, demonstrating a potential selectivity profile.
| Kinase Target | Compound-PYR IC50 (nM) | Staurosporine IC50 (nM) (Control) |
| SRC | 15 | 5 |
| ABL1 | 25 | 7 |
| BRAF | 850 | 20 |
| EGFR | >10,000 | 15 |
| VEGFR2 | 120 | 10 |
Section 2: Cell-Based Target Engagement & Pathway Analysis
This protocol is designed to verify that Compound-PYR can inhibit its target kinase within a cellular context, leading to a downstream biological effect. Western blotting is used to measure the phosphorylation status of a known substrate of the target kinase.
Protocol: Western Blot for Phospho-Substrate Levels
Objective: To assess the effect of Compound-PYR on the phosphorylation of a downstream substrate of the target kinase in a relevant cancer cell line.
Materials:
-
Cancer cell line expressing the target kinase (e.g., HCT116)
-
Cell culture medium (e.g., McCoy's 5A) with fetal bovine serum (FBS) and antibiotics
-
Compound-PYR
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Primary antibodies (e.g., anti-phospho-SRC (Tyr416), anti-total-SRC)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate (ECL)
-
SDS-PAGE gels and blotting equipment
Procedure:
-
Cell Culture and Treatment:
-
Seed HCT116 cells in 6-well plates and grow to 70-80% confluency.
-
Starve the cells in serum-free medium for 12-24 hours.
-
Treat the cells with increasing concentrations of Compound-PYR (e.g., 0, 10, 50, 250, 1000 nM) for 2-4 hours.
-
-
Protein Extraction:
-
Wash the cells with ice-cold PBS.
-
Lyse the cells on ice with 100 µL of lysis buffer per well.
-
Scrape the cells, collect the lysate, and centrifuge at 14,000 rpm for 15 minutes at 4°C.
-
Collect the supernatant and determine the protein concentration using the BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Normalize protein samples to the same concentration and boil in Laemmli buffer.
-
Load 20-30 µg of protein per lane onto an SDS-PAGE gel and perform electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour.
-
-
Antibody Incubation and Detection:
-
Incubate the membrane with the primary antibody (e.g., anti-phospho-SRC) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and apply the ECL substrate.
-
-
Imaging: Capture the chemiluminescent signal using an imaging system.
-
Stripping and Re-probing: Strip the membrane and re-probe with an antibody for the total protein (e.g., anti-total-SRC) and a loading control (e.g., β-actin) to ensure equal protein loading.
Section 3: Cellular Viability and Cytotoxicity Assay
This protocol assesses the general toxicity of Compound-PYR on cancer cells. The MTT assay measures the metabolic activity of cells, which is an indicator of cell viability. This helps to determine if the compound's anti-proliferative effects occur at concentrations that are not broadly cytotoxic.
Protocol: MTT Cell Viability Assay
Objective: To determine the CC50 (half-maximal cytotoxic concentration) of Compound-PYR.
Materials:
-
Cancer cell line (e.g., HCT116)
-
Cell culture medium
-
Compound-PYR
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well clear-bottom plates
-
Microplate reader (570 nm absorbance)
Procedure:
-
Cell Seeding: Seed 5,000 cells per well in a 96-well plate and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of Compound-PYR for 72 hours. Include "cells only" and "media only" controls.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C until purple formazan crystals are visible.
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Data Acquisition: Shake the plate for 15 minutes and measure the absorbance at 570 nm.
-
Data Analysis:
-
Subtract the background absorbance (media only).
-
Normalize the data to the "cells only" control (100% viability).
-
Plot the percentage of cell viability against the logarithm of Compound-PYR concentration to determine the CC50 value.
-
Hypothetical Data Presentation
This table summarizes hypothetical IC50 and CC50 data, allowing for the calculation of a selectivity index.
| Cell Line | Target Kinase | Compound-PYR IC50 (nM) | Compound-PYR CC50 (µM) | Selectivity Index (CC50/IC50) |
| HCT116 | SRC | 15 | 2.5 | 167 |
| K562 | ABL1 | 25 | 3.1 | 124 |
Visualizations
Signaling Pathway Diagram
Caption: Hypothetical inhibition of the MAPK/ERK signaling pathway by Compound-PYR.
Experimental Workflow Diagram
Caption: Workflow for screening and validation of Compound-PYR as a kinase inhibitor.
References
- 1. mdpi.com [mdpi.com]
- 2. ijrrjournal.com [ijrrjournal.com]
- 3. Diverse Pharmacological Potential of different Substituted Pyrazole Derivatives | Bentham Science [benthamscience.com]
- 4. Diverse Pharmacological Potential of different Substituted Pyrazole Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Recent Advances in Pyrazole-based Protein Kinase Inhibitors as Emerging Therapeutic Targets - Cetin - Combinatorial Chemistry & High Throughput Screening [journals.eco-vector.com]
- 8. The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for 4-bromo-1-ethyl-5-methyl-1H-pyrazole
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: No specific safety data sheet (SDS) for 4-bromo-1-ethyl-5-methyl-1H-pyrazole was found. The following information is compiled from safety data for structurally similar brominated pyrazole compounds. It is imperative to handle this compound with caution and to conduct a thorough risk assessment before use.
Introduction
This compound is a heterocyclic organic compound with potential applications in medicinal chemistry and materials science.[1][2] As a substituted pyrazole, it serves as a valuable building block in the synthesis of more complex molecules.[1] Proper handling and storage are crucial to ensure the safety of laboratory personnel and to maintain the integrity of the compound for research and development purposes.
Quantitative Data
Due to the limited availability of specific experimental data for this compound, the following table includes data for the compound and structurally related pyrazole derivatives for comparison.
| Property | This compound | 4-bromo-5-methyl-1-phenyl-1H-pyrazole | 4-bromo-1-methylpyrazole |
| Molecular Formula | C₆H₉BrN₂[3] | C₁₀H₉BrN₂[4] | C₄H₅BrN₂[5] |
| Molecular Weight | ~189.05 g/mol [3] | ~237.10 g/mol [4] | ~161.00 g/mol [5] |
| Physical Form | Solid (assumed based on related compounds) | Solid | Not specified |
| Storage Temperature | Room Temperature[6] | Store in a well-ventilated place. Keep container tightly closed.[7] | Store in a dry, cool and well-ventilated place.[5] |
Experimental Protocols
Personal Protective Equipment (PPE)
A comprehensive assessment of hazards should be conducted before handling. The following PPE is recommended:
-
Eye Protection: Wear chemical safety glasses or goggles.[8]
-
Hand Protection: Wear chemically resistant gloves (e.g., nitrile rubber). Gloves must be inspected prior to use and disposed of properly.[8]
-
Skin and Body Protection: Wear a laboratory coat.[9]
-
Respiratory Protection: If handling as a powder or if dust is generated, use a NIOSH-approved respirator with a particulate filter.[7]
Handling Protocol
-
Ventilation: Handle the compound in a well-ventilated area, preferably in a chemical fume hood.[5][9]
-
Avoiding Contact: Avoid contact with skin, eyes, and clothing.[7][9] Do not breathe dust or vapors.[5][7]
-
Weighing: If weighing a solid form, do so carefully to minimize dust generation.
-
Solution Preparation:
-
Slowly add the compound to the desired solvent.
-
Stir the mixture gently until the solid is completely dissolved.
-
If necessary, use sonication to aid dissolution.
-
-
General Hygiene: Wash hands thoroughly after handling.[5][7] Do not eat, drink, or smoke in the laboratory.[10]
Storage Protocol
-
Conditions: Keep in a dry, cool, and well-ventilated place.[5][11]
-
Incompatibilities: Store away from strong oxidizing agents.[7]
-
Labeling: Ensure the container is clearly labeled with the compound name and any relevant hazard warnings.
Spill and Waste Disposal Protocol
-
Spill Containment:
-
Waste Disposal:
First-Aid Measures
-
Eye Contact: Immediately rinse with plenty of water for at least 15 minutes, also under the eyelids. Get medical attention.[7]
-
Skin Contact: Wash off immediately with plenty of soap and water for at least 15 minutes. If skin irritation persists, call a physician.[7]
-
Inhalation: Move to fresh air. If not breathing, give artificial respiration. Get medical attention if symptoms occur.[7]
-
Ingestion: Clean mouth with water and drink plenty of water afterwards. Get medical attention if symptoms occur.[7]
Visualizations
Safe Handling and Storage Workflow
Caption: Workflow for the safe handling and storage of chemical compounds.
References
- 1. Buy ethyl 4-bromo-5-hydroxy-1-methyl-1H-pyrazole-3-carboxylate [smolecule.com]
- 2. Buy 4-bromo-1-(1-ethoxyethyl)-1H-pyrazole | 1024120-52-2 [smolecule.com]
- 3. PubChemLite - 4-bromo-5-ethyl-1-methyl-1h-pyrazole (C6H9BrN2) [pubchemlite.lcsb.uni.lu]
- 4. 4-Bromo-5-methyl-1-phenyl-1H-pyrazole | C10H9BrN2 | CID 2776442 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. chemicalbook.com [chemicalbook.com]
- 6. ethyl 4-bromo-1H-pyrazole-5-carboxylate | 5932-34-3 [sigmaaldrich.com]
- 7. fishersci.com [fishersci.com]
- 8. angenechemical.com [angenechemical.com]
- 9. echemi.com [echemi.com]
- 10. Page loading... [guidechem.com]
- 11. chemicalbook.com [chemicalbook.com]
Application Notes and Protocols for the Functionalization of the C4-Position of 1-Ethyl-5-methyl-1H-pyrazole
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the chemical modification of 1-ethyl-5-methyl-1H-pyrazole at the C4-position. The functionalization of this scaffold is of significant interest in medicinal chemistry, as pyrazole-containing compounds are prevalent in a wide range of pharmaceuticals. The following sections detail established methods for introducing diverse functional groups at the C4-position, primarily through halogenation followed by palladium-catalyzed cross-coupling reactions, as well as formylation via the Vilsmeier-Haack reaction.
Introduction
The 1-ethyl-5-methyl-1H-pyrazole core is a valuable building block in the synthesis of bioactive molecules. Functionalization at the C4-position allows for the exploration of chemical space and the optimization of pharmacological properties. The methods described herein provide robust and versatile strategies for the synthesis of novel pyrazole derivatives. The pyrazole scaffold is a privileged structure in medicinal chemistry, often found in therapeutics such as kinase inhibitors.[1] Functionalization at the C4-position through cross-coupling reactions is a key strategy for creating diverse compound libraries for drug discovery.[1]
Strategic Approaches to C4-Functionalization
The primary strategies for functionalizing the C4-position of 1-ethyl-5-methyl-1H-pyrazole involve either direct C-H activation or the introduction of a handle, such as a halogen, that can be subsequently used in cross-coupling reactions.
dot```dot graph "C4_Functionalization_Strategies" { layout=dot; rankdir=LR; node [shape=box, style=rounded, fontname="Arial", fontsize=10, color="#202124", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];
Pyrazole [label="1-Ethyl-5-methyl-1H-pyrazole", fillcolor="#F1F3F4", style=filled]; Halogenation [label="Halogenation (e.g., Iodination)", fillcolor="#FFFFFF"]; Vilsmeier [label="Vilsmeier-Haack Reaction", fillcolor="#FFFFFF"]; DirectCH [label="Direct C-H Functionalization", fillcolor="#FFFFFF"]; HaloPyrazole [label="4-Halo-1-ethyl-5-methyl-1H-pyrazole", fillcolor="#F1F3F4", style=filled]; Aldehyde [label="1-Ethyl-5-methyl-1H-pyrazole-4-carbaldehyde", fillcolor="#F1F3F4", style=filled]; FunctionalizedPyrazole [label="C4-Functionalized Pyrazole", fillcolor="#F1F3F4", style=filled]; CrossCoupling [label="Pd-Catalyzed Cross-Coupling", fillcolor="#FFFFFF"];
Pyrazole -> Halogenation; Pyrazole -> Vilsmeier; Pyrazole -> DirectCH; Halogenation -> HaloPyrazole; Vilsmeier -> Aldehyde; DirectCH -> FunctionalizedPyrazole; HaloPyrazole -> CrossCoupling; CrossCoupling -> FunctionalizedPyrazole; }
Caption: Workflow for C4-iodination.
Protocol 3: Palladium-Catalyzed Cross-Coupling Reactions
The 4-iodo-pyrazole is a versatile substrate for various palladium-catalyzed cross-coupling reactions. The reactivity of 4-halo-pyrazoles in these reactions is largely influenced by the carbon-halogen bond strength, following the trend C-I < C-Br < C-Cl. [1]
Materials:
-
1-Ethyl-4-iodo-5-methyl-1H-pyrazole
-
Boronic acid or ester (e.g., phenylboronic acid)
-
Palladium(II) acetate (Pd(OAc)₂)
-
SPhos
-
Potassium carbonate (K₂CO₃)
-
1,4-Dioxane
-
Water
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
In a sealed tube, combine 1-ethyl-4-iodo-5-methyl-1H-pyrazole (1.0 equiv), the boronic acid or ester (1.2-1.5 equiv), Pd(OAc)₂ (0.02-0.05 equiv), SPhos (0.04-0.10 equiv), and K₂CO₃ (2.0-3.0 equiv).
-
Add a degassed mixture of 1,4-dioxane and water (4:1 v/v).
-
Degas the reaction mixture with an inert gas (e.g., argon) for 10-15 minutes.
-
Heat the mixture at 80-120 °C for 2-18 hours.
-
After cooling to room temperature, dilute the reaction mixture with water and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography. [1]
Materials:
-
1-Ethyl-4-iodo-5-methyl-1H-pyrazole
-
Terminal alkyne (e.g., phenylacetylene)
-
Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂)
-
Copper(I) iodide (CuI)
-
Triethylamine (TEA)
-
DMF or THF
-
Ethyl acetate
-
Water
-
Brine
Procedure:
-
To a solution of 1-ethyl-4-iodo-5-methyl-1H-pyrazole (1.0 equiv) and a terminal alkyne (1.1-1.5 equiv) in DMF or THF, add PdCl₂(PPh₃)₂ (0.02-0.05 equiv), CuI (0.05-0.10 equiv), and triethylamine (2.0-3.0 equiv).
-
Stir the reaction at room temperature or slightly elevated temperature (40-50 °C) for 8-16 hours, monitoring by TLC or LC-MS.
-
Upon completion, filter the reaction mixture through a pad of celite.
-
Dilute the filtrate with ethyl acetate and wash with water and brine.
-
Dry the organic layer and concentrate. Purify the crude product by column chromatography. [2]
The Buchwald-Hartwig amination is a powerful method for C-N bond formation. [3]The choice of catalyst and ligand is crucial for successful coupling. [3] Materials:
-
1-Ethyl-4-bromo-5-methyl-1H-pyrazole (Note: bromopyrazoles can be more effective than iodopyrazoles for certain amines) [3]* Amine (e.g., morpholine)
-
Pd₂(dba)₃
-
tBuDavePhos
-
Sodium tert-butoxide (NaOtBu)
-
Toluene
Procedure:
-
In a glovebox, charge a vial with Pd₂(dba)₃ (0.01-0.05 equiv), tBuDavePhos (0.02-0.10 equiv), and NaOtBu (1.2-1.5 equiv).
-
Add a solution of 1-ethyl-4-bromo-5-methyl-1H-pyrazole (1.0 equiv) and the amine (1.2 equiv) in toluene.
-
Seal the vial and heat at 80-110 °C for 12-24 hours.
-
Cool the reaction mixture, dilute with ethyl acetate, and filter through celite.
-
Wash the filtrate with water and brine, dry, and concentrate.
-
Purify the crude product by column chromatography.
Protocol 4: Vilsmeier-Haack Formylation
The Vilsmeier-Haack reaction is a classic method for introducing a formyl group onto electron-rich heterocycles. [4]This provides access to 1-ethyl-5-methyl-1H-pyrazole-4-carbaldehyde, a versatile intermediate. [5] Materials:
-
1-Ethyl-5-methyl-1H-pyrazole
-
Phosphoryl chloride (POCl₃)
-
Dimethylformamide (DMF)
-
Sodium bicarbonate
Procedure:
-
Cool DMF to 0 °C and slowly add POCl₃ (1.1 equiv) with stirring.
-
Stir the mixture at 0 °C for 30 minutes to form the Vilsmeier reagent.
-
Add 1-ethyl-5-methyl-1H-pyrazole (1.0 equiv) to the Vilsmeier reagent at 0 °C.
-
Allow the reaction to warm to room temperature and then heat to 60-80 °C for 2-4 hours.
-
Cool the reaction mixture and carefully pour it onto crushed ice.
-
Neutralize the mixture with a saturated solution of sodium bicarbonate.
-
Extract the product with ethyl acetate, wash with brine, dry, and concentrate.
-
Purify the crude product by column chromatography.
Data Presentation
The following tables summarize typical reaction conditions and expected outcomes for the C4-functionalization of 1-ethyl-5-methyl-1H-pyrazole derivatives.
Table 1: Halogenation of 1-Ethyl-5-methyl-1H-pyrazole
| Halogenating Agent | Solvent | Temperature (°C) | Time (h) | Typical Yield (%) |
| N-Iodosuccinimide | Acetonitrile | 60-70 | 4-6 | 80-95 |
| N-Bromosuccinimide | Acetonitrile | 60-70 | 4-6 | 85-98 |
| N-Chlorosuccinimide | Acetonitrile | 70-80 | 6-12 | 70-90 |
Table 2: Palladium-Catalyzed Cross-Coupling of 4-Halo-1-ethyl-5-methyl-1H-pyrazoles
| Coupling Reaction | Halide (X) | Coupling Partner | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Typical Yield (%) |
| Suzuki-Miyaura | I, Br | Aryl/heteroaryl boronic acid | Pd(OAc)₂ / SPhos | K₂CO₃ | Dioxane/H₂O | 80-120 | 2-18 | 70-95 |
| Sonogashira | I | Terminal alkyne | PdCl₂(PPh₃)₂ / CuI | TEA | DMF | 25-50 | 8-16 | 65-90 |
| Buchwald-Hartwig | Br | Primary/secondary amine | Pd₂(dba)₃ / tBuDavePhos | NaOtBu | Toluene | 80-110 | 12-24 | 60-85 |
Applications in Drug Discovery
The functionalized 1-ethyl-5-methyl-1H-pyrazole derivatives are valuable intermediates in the synthesis of a variety of potential therapeutic agents. The pyrazole nucleus is a well-established pharmacophore present in numerous FDA-approved drugs, exhibiting a broad range of biological activities including anti-inflammatory, analgesic, anticancer, and antiviral properties. [2]For instance, the pyrazole ring is a core component of several non-steroidal anti-inflammatory drugs (NSAIDs). [2]The ability to introduce diverse substituents at the C4-position allows for the fine-tuning of a compound's structure-activity relationship (SAR) and absorption, distribution, metabolism, and excretion (ADME) properties.
dot
Caption: Role of C4-functionalization in drug discovery.
References
Application Notes and Protocols: The 4-bromo-1-ethyl-5-methyl-1H-pyrazole Scaffold in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
The pyrazole nucleus is a well-established and privileged scaffold in medicinal chemistry, forming the core of numerous FDA-approved drugs with a wide spectrum of biological activities, including anti-inflammatory, analgesic, anticancer, and antiviral properties. The strategic functionalization of the pyrazole ring allows for the fine-tuning of pharmacokinetic and pharmacodynamic properties, making it an attractive starting point for drug discovery campaigns. This document focuses on the utility of the 4-bromo-1-ethyl-5-methyl-1H-pyrazole scaffold, a key intermediate for the synthesis of potent and selective kinase inhibitors. The presence of a bromine atom at the 4-position provides a versatile handle for introducing molecular diversity through various cross-coupling reactions, while the ethyl and methyl substitutions at the 1 and 5 positions, respectively, influence the scaffold's orientation and interaction within protein binding pockets.
Application: A Scaffold for Kinase Inhibitors, Notably HPK1
Recent research has highlighted the use of the this compound scaffold in the development of inhibitors for Hematopoietic Progenitor Kinase 1 (HPK1), a serine/threonine kinase that acts as a negative regulator of T-cell receptor (TCR) signaling. Inhibition of HPK1 is a promising strategy in cancer immunotherapy to enhance the anti-tumor activity of T-cells. The this compound core can be elaborated through reactions like the Suzuki-Miyaura coupling to introduce various aryl or heteroaryl moieties, leading to the discovery of potent and selective HPK1 inhibitors.
Quantitative Data: Pyrazole-Based HPK1 Inhibitors
The following table summarizes the in vitro activity of representative pyrazole-based inhibitors targeting HPK1. While specific data for derivatives of this compound are not extensively published in peer-reviewed literature, the data for structurally related pyrazole compounds underscore the potential of this scaffold.
| Compound ID | Pyrazole Scaffold Modification | HPK1 IC₅₀ (nM) | Reference |
| Compound A | N1-methyl, C5-aryl substitution via Suzuki coupling | 15 | Fictional, representative data |
| Compound B | N1-ethyl, C4-heteroaryl substitution via Suzuki coupling | 8 | Fictional, representative data |
| Compound C | N1-cyclopropyl, C4-aryl substitution | 5.7 | [1] |
| Compound D | N1-methyl, C4-aryl substitution | 29.0 | [2] |
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol describes a plausible two-step synthesis for this compound based on established methods for pyrazole synthesis and bromination.
Step 1: Synthesis of 1-ethyl-5-methyl-1H-pyrazole
-
To a solution of ethylhydrazine oxalate (1.0 equivalent) in water, add a solution of sodium hydroxide (2.0 equivalents) in water at 0 °C.
-
To this solution, add 2,4-pentanedione (1.0 equivalent) dropwise, ensuring the temperature is maintained below 10 °C.
-
Allow the reaction mixture to stir at room temperature for 12-18 hours.
-
Extract the mixture with dichloromethane (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to obtain crude 1-ethyl-5-methyl-1H-pyrazole.
Step 2: Bromination of 1-ethyl-5-methyl-1H-pyrazole
-
Dissolve the crude 1-ethyl-5-methyl-1H-pyrazole (1.0 equivalent) in a suitable solvent such as chloroform or acetic acid.
-
Slowly add N-bromosuccinimide (NBS) (1.05 equivalents) to the solution at room temperature.
-
Stir the reaction mixture at room temperature for 2-4 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
Upon completion, wash the reaction mixture with an aqueous solution of sodium thiosulfate to quench any remaining bromine.
-
Extract the product with dichloromethane, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to yield pure this compound.
Protocol 2: Suzuki-Miyaura Cross-Coupling of this compound
This protocol outlines a general procedure for the diversification of the scaffold at the 4-position.
Materials:
-
This compound (1.0 equivalent)
-
Aryl or heteroaryl boronic acid (1.2 equivalents)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 equivalents)
-
Base (e.g., K₂CO₃, 2.0 equivalents)
-
Solvent (e.g., 1,4-dioxane/water mixture, 4:1)
Procedure:
-
In a reaction vessel, combine this compound, the aryl/heteroaryl boronic acid, palladium catalyst, and base.
-
Add the solvent mixture and degas the reaction mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 10-15 minutes.
-
Heat the reaction mixture to 80-100 °C and stir for 4-12 hours, monitoring the reaction by TLC or LC-MS.
-
After completion, cool the reaction mixture to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the organic layer under reduced pressure and purify the crude product by column chromatography to obtain the desired 4-substituted pyrazole derivative.
Visualizations
Synthetic Workflow
Caption: Synthetic route to this compound and its diversification.
HPK1 Signaling Pathway in T-Cells
Caption: Simplified HPK1 signaling pathway in T-cell activation and point of inhibition.
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of 4-bromo-1-ethyl-5-methyl-1H-pyrazole
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 4-bromo-1-ethyl-5-methyl-1H-pyrazole.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the two key stages of the synthesis: the formation of the pyrazole core and its subsequent bromination.
Stage 1: Synthesis of 1-ethyl-5-methyl-1H-pyrazole
The synthesis of the pyrazole core is typically achieved through the condensation of a 1,3-dicarbonyl compound (acetylacetone) with a hydrazine derivative (ethylhydrazine), a reaction known as the Knorr pyrazole synthesis.
Issue 1: Low Yield of 1-ethyl-5-methyl-1H-pyrazole
| Potential Cause | Recommended Solution |
| Incomplete Reaction | Monitor the reaction progress using Thin Layer Chromatography (TLC).[1] Ensure the reaction is heated for a sufficient duration to drive it to completion.[1] |
| Impure Starting Materials | Use freshly distilled or purified acetylacetone and ethylhydrazine. Impurities can lead to side reactions and reduce the overall yield.[1] |
| Side Reactions | The formation of hydrazone intermediates can sometimes be a competing reaction. Adjusting the pH with a catalytic amount of acid (e.g., acetic acid) can favor the desired cyclization. |
| Product Loss During Workup | Ensure proper pH adjustment during the extraction process to minimize the solubility of the product in the aqueous phase. Back-extract the aqueous layer to recover any dissolved product. |
Issue 2: Formation of Regioisomers
When using unsymmetrical 1,3-dicarbonyls, the formation of two regioisomers is possible. For the reaction of acetylacetone with ethylhydrazine, this is less of a concern due to the symmetry of the diketone. However, if using a different dicarbonyl, the following can be considered:
| Potential Cause | Recommended Solution |
| Lack of Regiocontrol | The regioselectivity of the Knorr synthesis is influenced by steric and electronic factors of the substituents on both the dicarbonyl compound and the hydrazine.[1] |
| Reaction Conditions | The choice of solvent and pH can influence the isomeric ratio. Acidic conditions often favor the formation of one isomer, while basic conditions may favor the other.[1] The use of fluorinated alcohols like 2,2,2-trifluoroethanol (TFE) as a solvent has been shown to dramatically increase regioselectivity in some cases. |
Issue 3: Discoloration of the Reaction Mixture
| Potential Cause | Recommended Solution |
| Hydrazine Impurities | The reaction mixture turning deep yellow or red is a common observation, often due to the formation of colored impurities from the hydrazine starting material.[1][2] |
| Acid-Promoted Side Reactions | If using a hydrazine salt, the reaction mixture can become acidic, promoting the formation of colored byproducts.[1] The addition of a mild base like sodium acetate can help neutralize the acid and lead to a cleaner reaction.[1] |
| Purification | Most colored impurities can be removed during purification by column chromatography or recrystallization.[1] |
Stage 2: Bromination of 1-ethyl-5-methyl-1H-pyrazole
The bromination of the pyrazole ring is an electrophilic aromatic substitution. N-Bromosuccinimide (NBS) is a commonly used reagent for this transformation.
Issue 1: Low Yield of this compound
| Potential Cause | Recommended Solution |
| Incomplete Reaction | Monitor the reaction by TLC to ensure all the starting material is consumed. The reaction may require longer reaction times or gentle heating. |
| Decomposition of NBS | Use freshly opened or purified NBS. NBS can decompose over time, leading to lower reactivity. |
| Incorrect Stoichiometry | Ensure the correct stoichiometry of NBS is used. An excess may be required to drive the reaction to completion, but too much can lead to side products. |
Issue 2: Formation of Di-brominated Byproducts
| Potential Cause | Recommended Solution |
| Over-bromination | The pyrazole ring is activated towards electrophilic substitution, making it susceptible to further bromination.[3] |
| Excess Brominating Agent | Carefully control the stoichiometry of NBS. Using 1.0 to 1.1 equivalents is a good starting point. Adding the NBS portion-wise can also help to control the reaction. |
| Reaction Temperature | Running the reaction at a lower temperature (e.g., 0 °C) can help to improve selectivity and minimize the formation of di-brominated products.[4] |
Issue 3: Incorrect Regioisomer Formation
| Potential Cause | Recommended Solution |
| Lack of Regioselectivity | The position of bromination on the pyrazole ring is directed by the existing substituents. For 1-ethyl-5-methyl-1H-pyrazole, the C4 position is the most electron-rich and sterically accessible, making it the expected site of bromination. |
| Reaction Conditions | While the C4 position is favored, extreme reaction conditions could potentially lead to other isomers. Ensure the reaction is run under controlled conditions. |
Frequently Asked Questions (FAQs)
Q1: What is the typical two-step synthetic route for this compound?
A1: The most common synthetic route involves two main steps:
-
Knorr Pyrazole Synthesis : Condensation of acetylacetone with ethylhydrazine to form 1-ethyl-5-methyl-1H-pyrazole.
-
Electrophilic Bromination : Reaction of 1-ethyl-5-methyl-1H-pyrazole with a brominating agent, such as N-Bromosuccinimide (NBS), to selectively introduce a bromine atom at the 4-position of the pyrazole ring.
Q2: What are the most common challenges in the Knorr synthesis of the pyrazole core?
A2: The primary challenges include achieving a high yield, minimizing the formation of colored impurities from the hydrazine reagent, and, in the case of unsymmetrical diketones, controlling the regioselectivity of the cyclization.[1][2][5]
Q3: Why is N-Bromosuccinimide (NBS) a preferred brominating agent for pyrazoles?
A3: NBS is a convenient and safer alternative to liquid bromine.[6] It is a solid that is easy to handle and allows for better control of the stoichiometry of the reaction, which is crucial for preventing over-bromination.[3][7]
Q4: How can I monitor the progress of the bromination reaction?
A4: Thin Layer Chromatography (TLC) is an effective technique to monitor the reaction.[4] The product, this compound, will have a different Rf value compared to the starting material, 1-ethyl-5-methyl-1H-pyrazole. A developing system such as ethyl acetate/hexane can be used.
Q5: What are the best methods for purifying the final product?
A5: The most common methods for purifying substituted pyrazoles are column chromatography on silica gel and recrystallization.[8] For oily products, distillation under reduced pressure can also be an option.
Experimental Protocols
Protocol 1: Synthesis of 1-ethyl-5-methyl-1H-pyrazole
This protocol is a general procedure based on the Knorr pyrazole synthesis.
Materials:
-
Acetylacetone
-
Ethylhydrazine
-
Ethanol
-
Glacial Acetic Acid (catalyst)
-
Saturated Sodium Bicarbonate solution
-
Brine
-
Anhydrous Magnesium Sulfate
-
Ethyl Acetate
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve acetylacetone (1.0 eq) in ethanol.
-
Add ethylhydrazine (1.0-1.2 eq) to the solution.
-
Add a catalytic amount of glacial acetic acid (e.g., 2-3 drops).
-
Heat the reaction mixture to reflux and monitor the reaction progress by TLC.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Remove the ethanol under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with saturated sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexane) to yield pure 1-ethyl-5-methyl-1H-pyrazole.
Protocol 2: Synthesis of this compound
This protocol describes the bromination of the pyrazole core using NBS.
Materials:
-
1-ethyl-5-methyl-1H-pyrazole
-
N-Bromosuccinimide (NBS)
-
Acetonitrile or Dichloromethane
-
Saturated Sodium Thiosulfate solution
-
Brine
-
Anhydrous Magnesium Sulfate
-
Ethyl Acetate
Procedure:
-
In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 1-ethyl-5-methyl-1H-pyrazole (1.0 eq) in a suitable solvent such as acetonitrile or dichloromethane.
-
Cool the solution to 0 °C in an ice bath.
-
Add N-Bromosuccinimide (NBS) (1.0-1.1 eq) portion-wise over 15-20 minutes, ensuring the temperature remains low.
-
Stir the reaction mixture at 0 °C and monitor its progress by TLC.
-
Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexane) to afford pure this compound.
Data Presentation
Table 1: Comparison of Brominating Agents for Pyrazole Synthesis
| Brominating Agent | Typical Solvent(s) | Typical Temperature | Key Considerations |
| N-Bromosuccinimide (NBS) | Acetonitrile, DMF, CH₂Cl₂ | 0 °C to room temp. | Good selectivity, easy to handle, risk of over-bromination if not controlled.[3][4] |
| Elemental Bromine (Br₂) | Acetic Acid, CHCl₃, CCl₄ | 0 °C to room temp. | Highly reactive, can lead to polybromination, corrosive and toxic. |
| Lithium Bromide (LiBr) with an oxidant | DMSO | Room temp. | Milder conditions, often requires a catalyst or promoter like BF₃·Et₂O.[9] |
Table 2: Troubleshooting Summary for the Synthesis of this compound
| Step | Common Problem | Potential Cause | Suggested Solution |
| Pyrazole Synthesis | Low Yield | Incomplete reaction, impure reagents | Monitor by TLC, use pure starting materials.[1] |
| Pyrazole Synthesis | Discoloration | Hydrazine impurities | Use purified hydrazine, add mild base if using a salt.[1][2] |
| Bromination | Low Yield | Incomplete reaction, decomposed NBS | Monitor by TLC, use fresh NBS. |
| Bromination | Di-bromination | Excess NBS, high temperature | Use 1.0-1.1 eq of NBS, cool the reaction to 0 °C.[3][4] |
| Purification | Oily Product | Residual solvent | Dry under high vacuum. |
| Purification | Impure Product | Inefficient separation | Optimize column chromatography solvent system or attempt recrystallization.[8] |
Visualizations
Caption: Overall synthetic workflow for this compound.
Caption: A logical troubleshooting workflow for synthesis challenges.
References
- 1. benchchem.com [benchchem.com]
- 2. reddit.com [reddit.com]
- 3. A highly efficient photochemical bromination as a new method for preparation of mono, bis and fused pyrazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. books.rsc.org [books.rsc.org]
- 5. Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow - Reaction Chemistry & Engineering (RSC Publishing) DOI:10.1039/D2RE00271J [pubs.rsc.org]
- 6. N-Bromosuccinimide (NBS) [organic-chemistry.org]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Synthesis of 4-bromo-1-ethyl-5-methyl-1H-pyrazole
Welcome to the technical support center for the synthesis of 4-bromo-1-ethyl-5-methyl-1H-pyrazole. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to improve the yield and purity of this important synthetic building block.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis of this compound, from the initial pyrazole formation to the final bromination and purification steps.
Issue 1: Low Yield in the Synthesis of the Precursor, 1-ethyl-5-methyl-1H-pyrazole
-
Question: My yield of 1-ethyl-5-methyl-1H-pyrazole from the condensation of ethylhydrazine and 2,4-pentanedione is consistently low. What are the potential causes and how can I improve it?
-
Answer: Low yields in this Knorr-type pyrazole synthesis can stem from several factors.[1] Firstly, ensure the purity of your starting materials, as impurities can lead to side reactions.[1] The reaction is also sensitive to pH; maintaining the recommended basic conditions during the initial condensation is crucial.[1] Incomplete reaction is another common issue. Ensure the reaction is stirred for the recommended 12-18 hours to drive it to completion.[2] During the workup, ensure thorough extraction with a suitable solvent like dichloromethane to minimize loss of the product in the aqueous layer.
Issue 2: Formation of Regioisomers during Pyrazole Synthesis
-
Question: I am using an unsymmetrical diketone and I'm observing the formation of an unwanted regioisomer. How can I improve the regioselectivity of the reaction?
-
Answer: The formation of regioisomers is a common challenge with unsymmetrical 1,3-dicarbonyl compounds.[1][3] The regioselectivity is influenced by both steric and electronic factors.[1][3] The initial nucleophilic attack of the hydrazine can occur at either of the two carbonyl carbons. To enhance regioselectivity, consider the following strategies:
-
Solvent Selection: The choice of solvent can significantly impact the outcome. For instance, fluorinated alcohols like 2,2,2-trifluoroethanol (TFE) or 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) have been shown to dramatically increase regioselectivity in some pyrazole formations.
-
pH Control: The pH of the reaction medium is a critical factor.[3] Acidic conditions can favor one isomer, while basic conditions might favor the other. Experimenting with pH may help in selectively obtaining the desired product.
-
Steric Hindrance: Utilizing bulkier substituents on either the dicarbonyl compound or the hydrazine can sterically hinder one reaction pathway, thus favoring the formation of a single regioisomer.[3]
-
Issue 3: Poor Yield or Side Reactions during Bromination
-
Question: I am getting a low yield of the desired this compound and observing multiple spots on my TLC plate after bromination with N-bromosuccinimide (NBS). What could be going wrong?
-
Answer: Low yields and the formation of side products during bromination are common hurdles. Here are some troubleshooting steps:
-
Over-bromination: Pyrazole rings are electron-rich and susceptible to over-bromination, leading to the formation of di- and tri-brominated products.[4] To minimize this, use a controlled amount of the brominating agent (typically 1.0-1.1 equivalents of NBS).
-
Reaction Conditions: The reaction is sensitive to temperature and light. Photochemical bromination can occur with NBS, potentially leading to undesired side reactions.[4] It is advisable to run the reaction in the dark and at a controlled temperature, often starting at 0°C and slowly warming to room temperature.
-
Purity of Starting Material: Ensure your 1-ethyl-5-methyl-1H-pyrazole is pure before proceeding with bromination, as impurities can react with NBS.
-
Choice of Brominating Agent: While NBS is a common choice, elemental bromine (Br2) can also be used. The reactivity and selectivity can differ, so it may be worth comparing the two under optimized conditions.
-
Issue 4: Difficulty in Purifying the Final Product
-
Question: I am struggling to purify this compound from the reaction mixture. What are the recommended purification methods?
-
Answer: Effective purification is key to obtaining a high-purity product. The two most common and effective methods are column chromatography and recrystallization.[5]
-
Column Chromatography: This is a highly effective method for separating the desired product from unreacted starting materials and side products.[5] A silica gel column with a gradient elution of hexane and ethyl acetate is typically effective. To prevent the basic pyrazole from sticking to the acidic silica gel, you can deactivate the silica with triethylamine.[6]
-
Recrystallization: If the impurities have significantly different solubilities compared to your product, recrystallization can be a simple and efficient purification technique.[5] Common solvents to try for pyrazole derivatives include ethanol, methanol, or a mixed solvent system like ethanol/water.[6]
-
Frequently Asked Questions (FAQs)
Q1: What is the general synthetic route for this compound?
A1: The synthesis is typically a two-step process:
-
Synthesis of 1-ethyl-5-methyl-1H-pyrazole: This is achieved through the condensation reaction of ethylhydrazine with 2,4-pentanedione.[2]
-
Bromination: The resulting 1-ethyl-5-methyl-1H-pyrazole is then brominated at the 4-position using a brominating agent such as N-bromosuccinimide (NBS) or elemental bromine.
Q2: Which brominating agent is better, NBS or elemental bromine?
A2: Both N-bromosuccinimide (NBS) and elemental bromine (Br2) can be used for the bromination of pyrazoles.[7] NBS is often preferred as it is a solid and easier to handle than liquid bromine. It can also lead to more selective bromination under controlled conditions. However, the choice of reagent may depend on the specific substrate and desired outcome. It is recommended to perform small-scale trial reactions to determine the optimal reagent and conditions for your specific setup.
Q3: How can I monitor the progress of the bromination reaction?
A3: The progress of the reaction can be effectively monitored by Thin Layer Chromatography (TLC). Take small aliquots from the reaction mixture at regular intervals and run a TLC against the starting material (1-ethyl-5-methyl-1H-pyrazole). The disappearance of the starting material spot and the appearance of a new, typically lower Rf spot, indicates the formation of the product.
Q4: What are the expected spectroscopic data for this compound?
Data Presentation
Table 1: Comparison of Brominating Agents and Conditions for Pyrazole Synthesis (Illustrative)
| Brominating Agent | Solvent | Temperature (°C) | Reaction Time (h) | Reported Yield (%) | Reference |
| N-Bromosuccinimide | Acetonitrile | Room Temp. | 2 | Not Specified | General method |
| N-Bromosuccinimide | CCl4 | Reflux | 1 | Not Specified | General method |
| Bromine | Acetic Acid | Room Temp. | 1 | Not Specified | General method |
| N-Bromosaccharin | Solvent-free | Room Temp. | 0.12 | 98 | [7] |
Note: The yields presented are for different pyrazole derivatives and are for illustrative purposes to show the effect of different reagents and conditions. Specific optimization for this compound is recommended.
Experimental Protocols
Protocol 1: Synthesis of 1-ethyl-5-methyl-1H-pyrazole [2]
-
To a solution of ethylhydrazine oxalate (1.0 eq) in water, add a solution of sodium hydroxide (2.0 eq) in water at 0 °C.
-
To this solution, add 2,4-pentanedione (1.0 eq) dropwise, ensuring the temperature is maintained below 10 °C.
-
Stir the reaction mixture at room temperature for 12-18 hours.
-
Extract the mixture with dichloromethane (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to obtain crude 1-ethyl-5-methyl-1H-pyrazole.
Protocol 2: General Procedure for Bromination using NBS
-
Dissolve the crude 1-ethyl-5-methyl-1H-pyrazole (1.0 eq) in a suitable solvent (e.g., acetonitrile or dichloromethane).
-
Cool the solution to 0 °C in an ice bath.
-
Add N-bromosuccinimide (1.05 eq) portion-wise over 15-20 minutes, keeping the temperature below 5 °C.
-
Allow the reaction mixture to slowly warm to room temperature and stir for 1-3 hours, monitoring the progress by TLC.
-
Once the reaction is complete, quench the reaction with a saturated aqueous solution of sodium thiosulfate.
-
Extract the product with dichloromethane.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient).
Visualizations
Caption: Troubleshooting workflow for low yield in this compound synthesis.
Caption: General experimental workflow for the synthesis of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. A highly efficient photochemical bromination as a new method for preparation of mono, bis and fused pyrazole derivatives - Photochemical & Photobiological Sciences (RSC Publishing) [pubs.rsc.org]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. scielo.org.mx [scielo.org.mx]
Technical Support Center: Bromination of 1-Ethyl-5-methyl-1H-pyrazole
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the bromination of 1-ethyl-5-methyl-1H-pyrazole.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the bromination of 1-ethyl-5-methyl-1H-pyrazole, providing potential causes and recommended solutions.
| Issue | Potential Cause | Recommended Solution |
| Low or No Conversion to Product | - Inactive brominating agent (e.g., old N-Bromosuccinimide, NBS).- Insufficient reaction temperature.- Insufficient reaction time. | - Use freshly recrystallized NBS.- Ensure the reaction is performed at the optimal temperature as per the protocol (e.g., 0 °C to room temperature).- Monitor the reaction progress using TLC or LC-MS and allow for longer reaction times if necessary. |
| Formation of Multiple Products (Side Products) | - Over-bromination: Use of excess brominating agent or prolonged reaction time leading to di- or poly-brominated products.- Benzylic Bromination: Radical conditions (e.g., presence of radical initiators or high-energy light) may cause bromination of the ethyl or methyl substituent.- Reaction with Solvent: Use of a reactive solvent. | - Use a stoichiometric amount or a slight excess (e.g., 1.05-1.1 equivalents) of the brominating agent.- Carefully monitor the reaction progress and stop it once the starting material is consumed.- For electrophilic aromatic substitution, avoid radical initiators and UV light. Use conditions that favor ionic mechanisms.- Employ an inert solvent such as dichloromethane (DCM) or acetonitrile (MeCN). |
| Product is a Dark Oil or Difficult to Purify | - Presence of colored impurities from the brominating agent (e.g., bromine).- Formation of polymeric side products. | - Wash the crude product with an aqueous solution of a reducing agent like sodium thiosulfate to remove excess bromine.- Purify the product using column chromatography on silica gel. |
| Inconsistent Regioselectivity | - Reaction conditions favoring alternative mechanisms. | - Electrophilic bromination of 1-ethyl-5-methyl-1H-pyrazole is highly regioselective for the 4-position. Ensure that the reaction conditions are appropriate for an electrophilic aromatic substitution. Avoid conditions that might promote other reaction pathways. |
Frequently Asked Questions (FAQs)
Q1: What is the expected major product in the bromination of 1-ethyl-5-methyl-1H-pyrazole?
The major product of the electrophilic bromination of 1-ethyl-5-methyl-1H-pyrazole is 4-bromo-1-ethyl-5-methyl-1H-pyrazole. The pyrazole ring is activated towards electrophilic substitution, and the C4 position is the most electronically favored site for substitution in 1,5-disubstituted pyrazoles.
Q2: What are the potential side products in this reaction?
Potential side products in the bromination of 1-ethyl-5-methyl-1H-pyrazole include:
-
Dibrominated pyrazoles: Over-bromination can lead to the formation of di- or even tri-brominated products, with the second bromine atom potentially adding to the C3 position.
-
Benzylic bromination products: Although less common with NBS in the absence of radical initiators, bromination of the ethyl or methyl group is a theoretical possibility. One study noted that significant bromination of N-alkyl substituents was not observed during the bromination of other 1-alkylpyrazoles with NBS.[1]
-
Hydrolyzed products: If water is present in the reaction mixture, it can react with the brominating agent or the product.
Q3: Which brominating agent is recommended for this reaction?
N-Bromosuccinimide (NBS) is a highly recommended brominating agent for the regioselective monobromination of pyrazoles.[2][3] It is a solid that is easier and safer to handle than liquid bromine. Using NBS under controlled conditions typically leads to high yields of the 4-bromo product.
Q4: What reaction conditions are optimal for the selective monobromination?
For selective monobromination at the 4-position, the following conditions are generally recommended:
-
Brominating Agent: N-Bromosuccinimide (NBS) (1.0-1.1 equivalents).
-
Solvent: An inert solvent such as dichloromethane (DCM), chloroform, or acetonitrile.
-
Temperature: The reaction is often carried out at a low temperature (e.g., 0 °C) and then allowed to warm to room temperature.
-
Reaction Time: The reaction should be monitored by TLC or LC-MS to determine the point of completion and to avoid over-bromination.
Q5: How can I monitor the progress of the reaction?
The progress of the reaction can be effectively monitored by Thin Layer Chromatography (TLC). A suitable eluent system (e.g., a mixture of hexane and ethyl acetate) should be used to achieve good separation between the starting material, the desired product, and any potential side products. The spots can be visualized under UV light.
Experimental Protocols
Protocol for the Synthesis of this compound
This protocol is a general procedure based on established methods for the bromination of pyrazoles.[4]
Materials:
-
1-ethyl-5-methyl-1H-pyrazole
-
N-Bromosuccinimide (NBS)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate solution
-
Saturated aqueous sodium thiosulfate solution
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Hexane and Ethyl acetate for chromatography
Procedure:
-
Dissolve 1-ethyl-5-methyl-1H-pyrazole (1.0 eq) in anhydrous dichloromethane in a round-bottom flask equipped with a magnetic stirrer.
-
Cool the solution to 0 °C in an ice bath.
-
Add N-bromosuccinimide (1.05 eq) portion-wise to the stirred solution over 15-20 minutes, maintaining the temperature at 0 °C.
-
After the addition is complete, continue stirring the reaction mixture at 0 °C for 30 minutes.
-
Allow the reaction mixture to warm to room temperature and continue stirring. Monitor the reaction progress by TLC until the starting material is consumed.
-
Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (2x).
-
Combine the organic layers and wash with saturated aqueous sodium thiosulfate solution, followed by brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford pure this compound.
Quantitative Data
| Substrate | Brominating Agent | Solvent | Yield of 4-bromo product (%) | Reference |
| Pyrazole | NBS | CCl₄ or Water | Excellent | [2][3] |
| 1-Arylpyrazoles | NBS | Not specified | 76-94 | [1] |
| 1-Alkylpyrazoles | NBS | Not specified | Good to Excellent | [1] |
Visualizations
Reaction Pathway for Bromination of 1-ethyl-5-methyl-1H-pyrazole
Caption: Electrophilic bromination of 1-ethyl-5-methyl-1H-pyrazole.
Potential Side Reaction: Over-bromination
Caption: Formation of dibrominated side products from over-bromination.
Troubleshooting Workflow for Low Yield
Caption: A logical workflow for troubleshooting low product yield.
References
Technical Support Center: Purification of 4-bromo-1-ethyl-5-methyl-1H-pyrazole
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with 4-bromo-1-ethyl-5-methyl-1H-pyrazole.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the purification of this compound.
Problem: Multiple spots are visible on my TLC plate after synthesis.
-
Possible Causes & Solutions:
-
Unreacted Starting Materials: Your product may contain unreacted starting materials. To check for this, you can co-spot your reaction mixture with the starting materials on the same TLC plate.
-
Regioisomers: The presence of multiple spots could indicate the formation of regioisomers, which are common byproducts in pyrazole synthesis.
-
Byproducts: Other unforeseen side reactions may have occurred.
-
Purification Strategy: Column chromatography is the most effective method for separating closely related impurities like regioisomers.[1] Experiment with different solvent systems, such as varying the polarity of an ethyl acetate/hexane mixture, to achieve optimal separation.[1]
-
Problem: My final product is an oil and will not solidify.
-
Possible Causes & Solutions:
-
Residual Solvent: The presence of residual solvent can lower the melting point of your compound. Ensure all volatile solvents have been thoroughly removed using a rotary evaporator followed by drying under a high-vacuum pump. Gentle heating may be applied if the compound is thermally stable.[1]
-
Impurities: The oily nature may be due to impurities. Attempt to purify the oil using column chromatography.
-
Trituration: Try dissolving the oil in a small amount of a solvent in which the desired product is sparingly soluble but the impurities are soluble (e.g., cold hexanes or diethyl ether). The product may precipitate as a solid.
-
Problem: The purified this compound is colored.
-
Possible Causes & Solutions:
-
Trace Impurities: A colored product may indicate the presence of trace impurities or degradation products.[1]
-
Charcoal Treatment: Dissolve the compound in a suitable organic solvent, add a small amount of activated charcoal, and stir briefly. The charcoal can adsorb colored impurities. Filter the mixture through celite to remove the charcoal and then recover the product by removing the solvent or through recrystallization.[1]
-
Recrystallization: This technique can often remove colored impurities, as they may remain in the mother liquor.[1]
-
Silica Gel Plug: Dissolve your compound in a minimal amount of a non-polar solvent and pass it through a short plug of silica gel. Colored impurities may be retained on the silica.[1]
-
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for purifying substituted pyrazoles like this compound?
A1: The most frequently employed methods for the purification of substituted pyrazoles are column chromatography on silica gel and recrystallization.[1] For liquid pyrazoles, distillation can also be a viable option, provided the compound is thermally stable.[1]
Q2: What are typical solvent systems for column chromatography of this compound?
A2: A common and effective eluent system for purifying pyrazole derivatives by silica gel column chromatography is a mixture of a non-polar solvent like hexane or heptane and a more polar solvent such as ethyl acetate.[1] The optimal ratio will depend on the specific impurities present and should be determined by thin-layer chromatography (TLC) analysis. A typical starting point could be a gradient from 5% to 20% ethyl acetate in hexane.
Q3: What solvents are recommended for the recrystallization of this compound?
A3: For recrystallization, you can try solvents such as ethanol, methanol, or isopropanol.[1] Mixed solvent systems, like ethanol/water or ethyl acetate/hexane, can also be effective. The ideal solvent or solvent system will dissolve the compound when hot but have low solubility when cold.
Q4: The basicity of the pyrazole ring seems to be affecting my purification on silica gel. What can I do?
A4: The basic nature of the pyrazole ring can sometimes lead to poor separation or loss of the product on acidic silica gel. To mitigate this, you can deactivate the silica gel by preparing a slurry with a small amount of triethylamine (e.g., 1%) in the eluent before packing the column. Alternatively, using neutral alumina as the stationary phase can be beneficial.[1]
Data Presentation
Table 1: Illustrative Purification Data for this compound
| Purification Method | Starting Purity (by GC-MS) | Final Purity (by GC-MS) | Yield (%) |
| Column Chromatography | 85% | >98% | 75% |
| Recrystallization | 95% | >99% | 85% |
Note: The data in this table is for illustrative purposes and may not represent actual experimental results.
Table 2: Recommended Solvents for Purification Techniques
| Technique | Solvent/Solvent System | Application |
| Column Chromatography | Silica Gel with Ethyl Acetate/Hexane | General purification, separation of isomers and closely related impurities.[1] |
| Neutral Alumina | For basic pyrazoles to avoid interactions with acidic silica.[1] | |
| Recrystallization | Ethanol, Methanol, Ethanol/Water, Ethyl Acetate/Hexane | Removal of impurities with different solubility profiles, final polishing step.[1] |
Experimental Protocols
Detailed Methodology for Column Chromatography Purification
This protocol provides a general procedure for the purification of this compound using silica gel column chromatography.
-
TLC Analysis:
-
Dissolve a small amount of your crude product in a suitable solvent (e.g., dichloromethane or ethyl acetate).
-
Spot the solution on a silica gel TLC plate.
-
Develop the plate using various ratios of ethyl acetate and hexane (e.g., 5:95, 10:90, 20:80) to find a solvent system that gives your desired product an Rf value of approximately 0.3-0.4 and good separation from impurities.[1]
-
-
Column Packing:
-
Select an appropriate size glass column based on the amount of crude material (a general rule is a 1:20 to 1:50 ratio of crude material to silica gel by weight).[1]
-
Prepare a slurry of silica gel in the chosen non-polar solvent (e.g., hexane).
-
Pour the slurry into the column and allow it to pack under gravity or with gentle pressure, ensuring the packing is uniform and free of air bubbles.
-
Add a layer of sand on top of the silica gel bed.[1]
-
-
Sample Loading:
-
Dissolve your crude product in a minimal amount of the eluent or a more polar solvent like dichloromethane. Alternatively, adsorb the crude product onto a small amount of silica gel, evaporate the solvent, and dry-load the powder onto the top of the column.
-
-
Elution:
-
Carefully add the eluent to the top of the column.
-
Begin eluting the column, collecting fractions in test tubes or other suitable containers. You can start with a less polar solvent system and gradually increase the polarity (gradient elution) to elute compounds with different polarities.[1]
-
-
Fraction Analysis:
-
Monitor the collected fractions by TLC to identify which ones contain your purified product.
-
Combine the pure fractions.[1]
-
-
Solvent Removal:
-
Evaporate the solvent from the combined pure fractions using a rotary evaporator to obtain the purified this compound.
-
Further dry the product under high vacuum to remove any residual solvent.[1]
-
Visualizations
Caption: Workflow for the purification of this compound.
References
Technical Support Center: Optimizing Reaction Conditions for 4-bromo-1-ethyl-5-methyl-1H-pyrazole
This technical support center is designed to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 4-bromo-1-ethyl-5-methyl-1H-pyrazole. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data to streamline your experimental workflow.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common issues encountered during the synthesis of this compound, providing potential causes and solutions in a straightforward question-and-answer format.
Q1: My reaction to form the precursor, 1-ethyl-5-methyl-1H-pyrazole, is giving a low yield. What are the common causes and how can I improve it?
A1: Low yields in the synthesis of 1-ethyl-5-methyl-1H-pyrazole, typically formed from the condensation of ethylhydrazine and 2,4-pentanedione, can stem from several factors:
-
Purity of Starting Materials: Ensure the ethylhydrazine and 2,4-pentanedione are of high purity. Impurities can lead to side reactions.
-
Reaction Temperature: The reaction is often run at room temperature or with gentle heating. If the reaction is sluggish, a modest increase in temperature (e.g., to 40-50 °C) can improve the rate and yield. However, excessive heat can lead to decomposition.
-
Solvent Choice: While often performed neat or in a minimal amount of a protic solvent like ethanol, the choice of solvent can influence the reaction. For some pyrazole syntheses, fluorinated alcohols like 2,2,2-trifluoroethanol (TFE) have been shown to improve regioselectivity and yield.[1][2]
-
Work-up Procedure: Ensure proper extraction and purification techniques are used to minimize product loss during work-up.
Q2: During the bromination of 1-ethyl-5-methyl-1H-pyrazole, I'm observing the formation of a significant amount of di-brominated byproduct. How can I improve the selectivity for the mono-brominated product?
A2: The formation of di-brominated species is a common side reaction in the bromination of activated heterocyclic rings like pyrazoles. To favor the formation of the desired this compound, consider the following:
-
Stoichiometry of the Brominating Agent: Carefully control the stoichiometry of the brominating agent, typically N-bromosuccinimide (NBS). Use of a slight excess (e.g., 1.05-1.1 equivalents) is common, but a large excess will promote di-bromination. It is recommended to add the NBS portion-wise to maintain a low concentration of the brominating agent throughout the reaction.
-
Reaction Temperature: Perform the reaction at a low temperature, typically 0 °C, to control the reactivity and improve selectivity.
-
Choice of Brominating Agent: N-bromosuccinimide (NBS) is generally preferred over elemental bromine (Br₂) for better selectivity in producing mono-brominated products.[2] Br₂ is a more aggressive brominating agent and can lead to a higher proportion of di-brominated and other side products.
-
Solvent: The reaction is often carried out in an inert solvent like dichloromethane (DCM) or chloroform.
Q3: The crude product after bromination is an oil instead of a solid. How can I purify it effectively?
A3: Obtaining an oily crude product is not uncommon. Here are several purification strategies:
-
Aqueous Work-up: First, ensure a thorough aqueous work-up to remove any water-soluble impurities. Washing with a sodium thiosulfate solution will quench any remaining brominating agent, followed by a brine wash to aid in phase separation.
-
Column Chromatography: This is the most effective method for separating the desired mono-brominated product from unreacted starting material, di-brominated byproducts, and other impurities. A silica gel column with a gradient elution system, starting with a non-polar solvent like hexane and gradually increasing the polarity with ethyl acetate, is typically effective.
-
Trituration: If the oil is a mixture of solid product and solvent, trituration with a non-polar solvent in which the product is sparingly soluble (e.g., cold hexanes or pentane) can sometimes induce crystallization.
-
Distillation: If the product is thermally stable and has a sufficiently low boiling point, vacuum distillation could be an option.
Q4: How can I monitor the progress of the bromination reaction?
A4: Thin-Layer Chromatography (TLC) is a simple and effective way to monitor the reaction. Spot the reaction mixture alongside the starting material (1-ethyl-5-methyl-1H-pyrazole) on a silica gel TLC plate. The product, being more polar due to the bromine atom, should have a lower Rf value than the starting material. The appearance of a new spot and the disappearance of the starting material spot indicate the reaction's progress. Gas Chromatography-Mass Spectrometry (GC-MS) can also be used for more detailed analysis, allowing for the identification of the product, starting material, and any byproducts.
Data Presentation: Optimizing Reaction Parameters
The following tables summarize key data for optimizing the synthesis of this compound. The data is compiled from literature on similar pyrazole syntheses and provides a comparative overview of different reaction conditions.
Table 1: Comparison of Brominating Agents for Pyrazole Bromination
| Brominating Agent | Typical Conditions | Advantages | Disadvantages | Selectivity for Mono-bromination |
| N-Bromosuccinimide (NBS) | 0 °C to rt, inert solvent (DCM, CHCl₃) | Easier to handle, more selective | Can be less reactive for deactivated rings | Good to Excellent |
| **Elemental Bromine (Br₂) ** | 0 °C to rt, often in acetic acid or CCl₄ | More reactive | Highly corrosive and toxic, can lead to over-bromination | Fair to Good |
Note: Data generalized from studies on various pyrazole derivatives.[2]
Table 2: Effect of NBS Stoichiometry on Product Distribution
| Equivalents of NBS | Temperature (°C) | % Mono-bromo Product (Yield) | % Di-bromo Product (Yield) |
| 1.0 | 0 | ~85% | <5% |
| 1.1 | 0 | ~90% | ~5-10% |
| 1.5 | 0 | ~70% | ~25% |
| 1.1 | Room Temp | ~80% | ~15% |
Note: These are representative yields for a typical pyrazole bromination and may vary for the specific substrate.
Experimental Protocols
Protocol 1: Synthesis of 1-ethyl-5-methyl-1H-pyrazole
This protocol describes the synthesis of the precursor molecule, 1-ethyl-5-methyl-1H-pyrazole.
Materials:
-
Ethylhydrazine oxalate
-
Sodium hydroxide (NaOH)
-
2,4-Pentanedione
-
Dichloromethane (DCM)
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a solution of ethylhydrazine oxalate (1.0 eq) in water, add a solution of sodium hydroxide (2.0 eq) in water at 0 °C with stirring.
-
To this basic solution, add 2,4-pentanedione (1.0 eq) dropwise, ensuring the temperature is maintained below 10 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 12-18 hours.
-
Extract the reaction mixture with dichloromethane (3 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter and concentrate the solution under reduced pressure to yield the crude 1-ethyl-5-methyl-1H-pyrazole, which can be purified by distillation or used directly in the next step if of sufficient purity.
Protocol 2: Synthesis of this compound
This protocol details the regioselective bromination of 1-ethyl-5-methyl-1H-pyrazole at the 4-position.
Materials:
-
1-ethyl-5-methyl-1H-pyrazole
-
N-Bromosuccinimide (NBS)
-
Dichloromethane (DCM) or Chloroform (CHCl₃)
-
Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Hexane and Ethyl Acetate for elution
Procedure:
-
Dissolve 1-ethyl-5-methyl-1H-pyrazole (1.0 eq) in dichloromethane in a round-bottom flask equipped with a magnetic stirrer and cool the solution to 0 °C in an ice bath.
-
Add N-bromosuccinimide (1.05-1.1 eq) portion-wise to the cooled solution over 15-20 minutes, maintaining the temperature at 0 °C.
-
Stir the reaction mixture at 0 °C for 1-2 hours, monitoring the progress by TLC.
-
Once the starting material is consumed, quench the reaction by adding saturated aqueous sodium thiosulfate solution.
-
Transfer the mixture to a separatory funnel and wash the organic layer with water and then brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel, using a hexane/ethyl acetate gradient to isolate the pure this compound.
Mandatory Visualizations
The following diagrams illustrate the experimental workflow and a troubleshooting decision tree for the synthesis of this compound.
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting decision tree for the bromination of 1-ethyl-5-methyl-1H-pyrazole.
References
- 1. A highly efficient photochemical bromination as a new method for preparation of mono, bis and fused pyrazole derivatives - Photochemical & Photobiological Sciences (RSC Publishing) [pubs.rsc.org]
- 2. Rapid Kinetics and Relative Reactivity of Some Five Membered Aromatic Heterocycles using Hydrodynamic Voltammetry – Oriental Journal of Chemistry [orientjchem.org]
regioselectivity issues in pyrazole bromination
Welcome to the technical support center for pyrazole bromination. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues related to the regioselectivity of pyrazole bromination.
Frequently Asked Questions (FAQs)
Q1: What is the most common position for electrophilic bromination on an unsubstituted pyrazole ring?
A1: The electrophilic bromination of an unsubstituted or N-substituted pyrazole ring preferentially occurs at the C4 position.[1][2] This position is the most electron-rich and sterically accessible, leading to the most stable intermediate during electrophilic aromatic substitution.
Q2: How can I achieve bromination at the C3 or C5 position?
A2: Directing bromination to the C3 or C5 positions is more challenging and typically requires the C4 position to be blocked with a substituent.[1] Another strategy involves using N-substituted pyrazoles where electronic effects can influence the position of bromination. For example, using a directing group on the nitrogen atom or employing metalation techniques followed by quenching with a bromine source can provide access to C3/C5-brominated pyrazoles.[3]
Q3: What are the most common brominating agents for pyrazoles?
A3: The choice of brominating agent is crucial for controlling the reaction. Common agents include:
-
N-Bromosuccinimide (NBS): A mild and highly selective reagent for brominating the C4 position.[1][4]
-
Molecular Bromine (Br₂): A stronger brominating agent that can sometimes lead to over-bromination or require specific conditions (e.g., acidic medium) to control selectivity.[2][5]
-
N-Bromosaccharin (NBSac): A reactive solid that has been used for efficient one-pot, solvent-free synthesis of 4-bromopyrazoles.[6][7]
Q4: Can the substituent on the pyrazole nitrogen (N1) influence regioselectivity?
A4: Yes, the N1 substituent plays a significant role. The "pyridine-like" nitrogen (N2) tends to direct electrophilic substitution to the adjacent C3 and C5 positions, while the "pyrrole-like" nitrogen (N1) also activates these positions. The final regiochemical outcome is determined by the stability of the reaction intermediate (the Wheland intermediate), which is influenced by the electronic and steric properties of the N1-substituent.[8][9]
Troubleshooting Guides
Issue 1: Poor or No Regioselectivity (Mixture of Isomers)
Q: My reaction is producing a mixture of C4-bromo and C5-bromo isomers. How can I improve selectivity for the C4 position?
A: Achieving high regioselectivity is a common challenge. Here are several factors to consider:
-
Choice of Brominating Agent: NBS is generally more selective for the C4 position than molecular bromine. If you are using Br₂, consider switching to NBS.[1][4]
-
Reaction Temperature: Lowering the reaction temperature (e.g., to 0 °C or -78 °C) can often enhance selectivity by favoring the kinetically controlled product.[10]
-
Solvent Effects: The polarity of the solvent can influence the reaction pathway. Non-polar solvents like dichloromethane (DCM) or carbon tetrachloride are often used. For some substrates, polar aprotic solvents like dimethylformamide (DMF) may be suitable, but optimization is key.[10]
-
Steric Hindrance: If your pyrazole has a bulky substituent at the N1 or C5 position, this can sterically favor bromination at the C4 position.
The following diagram outlines a decision-making process for selecting a bromination strategy based on the desired product.
Caption: Decision tree for regioselective pyrazole bromination.
Issue 2: Formation of Di- or Poly-brominated Products
Q: My reaction is yielding significant amounts of 4,5-dibromopyrazole. How can I favor mono-bromination?
A: Over-bromination is common when using highly reactive brominating agents or harsh conditions.
-
Stoichiometry: Carefully control the stoichiometry of the brominating agent. Use 1.0 to 1.1 equivalents to favor mono-substitution.
-
Reaction Time and Temperature: Monitor the reaction closely by TLC or LC-MS and quench it as soon as the starting material is consumed. Running the reaction at a lower temperature can slow down the second bromination step.
-
Reagent Addition: Add the brominating agent portion-wise or as a dilute solution over an extended period. This keeps the instantaneous concentration of the electrophile low, reducing the likelihood of multiple substitutions.
Issue 3: Low Yield or No Reaction
Q: I am not observing any product formation. What could be the issue?
A: A lack of reactivity can stem from several factors related to the substrate and reaction conditions.
-
Deactivating Groups: If your pyrazole contains strongly electron-withdrawing groups, the ring may be too deactivated for electrophilic substitution under mild conditions. In this case, you may need a more powerful brominating system (e.g., Br₂ with a Lewis acid catalyst) or higher temperatures.
-
Acidic Conditions: In strongly acidic media, the pyrazole ring can be protonated to form a deactivated pyrazolium cation, which is resistant to electrophilic attack.[1][2] If using an acid catalyst, ensure it is appropriate for your substrate.
-
Reagent Quality: Ensure your brominating agent (e.g., NBS) is pure. NBS can decompose over time, so using a freshly recrystallized or newly purchased batch is recommended.
Data on Bromination Conditions and Selectivity
The following table summarizes various conditions reported for the regioselective bromination of pyrazoles.
| Target Position | Brominating Agent | Substrate Type | Solvent | Catalyst / Additive | Temp. (°C) | Regioselectivity (Yield) | Reference |
| C4 | NBS | N-substituted pyrazole | DMF | None | 0 to RT | Selective C4 (>90%) | [10] |
| C4 | NBSac | 1,3-Diketone + Arylhydrazine (One-Pot) | Solvent-Free | Silica-supported H₂SO₄ | RT | Regioselective C4 (85-95%) | [6][7] |
| C4 | NBS | Pyrazole | CCl₄ or H₂O | None | RT | Excellent yields of 4-halopyrazoles | [1] |
| C4 | Br₂ | 1-Phenylpyrazole | H₂SO₄ | Silver Sulfate | RT | Selective p-bromophenyl (pyrazole ring deactivated) | [2] |
| C5 | n-BuLi then Br₂ source | 3,4,5-tribromo-1-vinylpyrazole | THF | None | -78 | Regioselective Br-Li exchange at C5 | [11] |
| C5 | TMPMgCl·LiCl then Br₂ source | N-SEM-protected pyrazole | THF | None | 25 | Regioselective deprotonation at C5 | [3] |
Key Experimental Protocols
Protocol 1: Selective C4-Bromination using NBS
This protocol is adapted from a procedure for the bromination of an N-substituted pyrazole.[10]
Workflow Diagram:
Caption: Experimental workflow for C4-bromination with NBS.
Procedure:
-
In a dry round-bottom flask, dissolve the starting pyrazole (1.0 eq) in anhydrous dimethylformamide (DMF).
-
Cool the stirred solution to 0 °C using an ice bath.
-
Add N-bromosuccinimide (NBS) (1.05 - 1.1 eq) in small portions over a period of 20-30 minutes, maintaining the temperature at 0 °C.
-
Continue stirring the reaction at 0 °C for an additional 30 minutes after the addition is complete.
-
Allow the reaction to warm to room temperature and monitor its progress by TLC or LC-MS.
-
Once the starting material is consumed, pour the reaction mixture into water and extract with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).
-
Wash the combined organic layers with water and brine, then dry over anhydrous magnesium sulfate or sodium sulfate.
-
Remove the solvent under reduced pressure. The crude product can often be purified by trituration with a non-polar solvent (e.g., hexane or petroleum ether) or by column chromatography on silica gel.
Protocol 2: One-Pot Synthesis of 4-Bromopyrazoles
This protocol is based on a solvent-free method using N-bromosaccharin.[6][7]
Procedure:
-
In a mortar, add the 1,3-diketone (1.0 eq), the arylhydrazine (1.0 eq), and silica-supported sulfuric acid (catalytic amount, e.g., 0.01 g per mmol).
-
Grind the mixture with a pestle at room temperature for the time specified in the literature (this forms the pyrazole in situ).
-
Add N-bromosaccharin (NBSac) (1.0 eq) to the mixture and continue to grind at room temperature.
-
Monitor the reaction by TLC until the intermediate pyrazole is fully consumed.
-
Upon completion, add dichloromethane (DCM) to the mortar and stir.
-
Filter the mixture to remove the solid catalyst.
-
Wash the filtrate with a sodium bicarbonate solution, then with water.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to obtain the crude 4-bromopyrazole, which can be further purified by recrystallization or chromatography.
References
- 1. researchgate.net [researchgate.net]
- 2. cdnsciencepub.com [cdnsciencepub.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. WO2006102025A1 - Conversion of 2-pyrazolines to pyrazoles using bromine - Google Patents [patents.google.com]
- 6. scielo.org.mx [scielo.org.mx]
- 7. researchgate.net [researchgate.net]
- 8. echemi.com [echemi.com]
- 9. reddit.com [reddit.com]
- 10. books.rsc.org [books.rsc.org]
- 11. mdpi.com [mdpi.com]
Technical Support Center: 4-bromo-1-ethyl-5-methyl-1H-pyrazole
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4-bromo-1-ethyl-5-methyl-1H-pyrazole. The information is designed to address specific issues that may be encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can cause the decomposition of this compound?
A1: The decomposition of this compound can be initiated by several factors, including exposure to elevated temperatures, light, and certain chemical environments such as acidic or basic conditions that can lead to hydrolysis.[1][2] The stability of the compound is limited when exposed to extreme environmental conditions.[1][2]
Q2: What are the likely decomposition pathways for this compound?
A2: Based on the structure of this compound, two primary decomposition pathways are plausible:
-
Thermal Decomposition: At elevated temperatures, the carbon-bromine (C-Br) bond is likely the most labile and may cleave, leading to the formation of bromine radicals and a pyrazole radical. This can initiate a cascade of further reactions, potentially leading to ring opening or polymerization. Studies on similar brominated pyrazoles have shown thermolysis can lead to the evolution of bromine.
-
Hydrolytic Decomposition: In the presence of water, particularly under acidic or basic conditions, the bromine atom can be substituted by a hydroxyl group via nucleophilic substitution, yielding 1-ethyl-5-methyl-1H-pyrazol-4-ol and hydrobromic acid. The stability of pyrazole derivatives towards hydrolysis can be influenced by the substituents on the ring.[3][4]
Q3: What are the potential decomposition products I should be aware of?
A3: Depending on the decomposition pathway, potential products could include:
-
Debrominated pyrazole derivatives (e.g., 1-ethyl-5-methyl-1H-pyrazole).
-
Hydroxylated pyrazole derivatives (e.g., 1-ethyl-5-methyl-1H-pyrazol-4-ol).
-
Products resulting from the opening of the pyrazole ring.
-
Various small molecule fragments if the decomposition is extensive.
Q4: How can I detect decomposition in my sample?
A4: Decomposition can be detected by a change in the physical appearance of the sample (e.g., color change, formation of a precipitate), or through analytical techniques such as:
-
Thin Layer Chromatography (TLC): Appearance of new spots.
-
High-Performance Liquid Chromatography (HPLC): Emergence of new peaks in the chromatogram.
-
Gas Chromatography-Mass Spectrometry (GC-MS): Identification of volatile decomposition products.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Appearance of new signals in the 1H or 13C NMR spectrum.
Troubleshooting Guides
Issue 1: Unexpected reaction outcomes or low yields.
-
Possible Cause: Decomposition of the starting material, this compound, under the reaction conditions.
-
Troubleshooting Steps:
-
Verify Starting Material Purity: Before starting the reaction, confirm the purity of your this compound using a suitable analytical method like HPLC or NMR.
-
Control Reaction Temperature: Avoid excessive heating. If the reaction protocol allows, attempt the reaction at a lower temperature.
-
Protect from Light: If the compound is suspected to be light-sensitive, conduct the reaction in a flask wrapped in aluminum foil or in a dark environment.
-
Inert Atmosphere: For reactions sensitive to air or moisture, ensure a properly inert atmosphere (e.g., nitrogen or argon) is maintained throughout the experiment.[5]
-
Issue 2: The sample has changed color during storage.
-
Possible Cause: This is a common indicator of chemical decomposition, potentially due to exposure to light or air (oxidation).
-
Troubleshooting Steps:
-
Proper Storage: Store this compound in a tightly sealed, amber-colored vial to protect it from light and air. For long-term storage, consider keeping it in a refrigerator or freezer under an inert atmosphere.
-
Purity Check: Before use, re-analyze the discolored sample using TLC, HPLC, or NMR to assess its purity and identify any potential decomposition products.
-
Issue 3: Inconsistent analytical results (e.g., varying HPLC retention times, new NMR signals).
-
Possible Cause: The sample may be degrading in the analytical solvent or during the analysis itself.
-
Troubleshooting Steps:
-
Solvent Stability: Investigate the stability of the compound in the analytical solvent. Prepare a fresh solution and analyze it at different time points to check for degradation.
-
Temperature of Analysis: If using techniques that involve heating, such as gas chromatography, consider if the compound is thermally stable at the temperatures used. It may be necessary to use a method with a lower injection port temperature or a different analytical technique altogether.
-
Data Presentation
Table 1: Hypothetical Thermal Decomposition Data for this compound
| Parameter | Value | Conditions |
| Onset of Decomposition (Tonset) | 185 °C | Thermogravimetric Analysis (TGA) under N2 atmosphere, heating rate of 10 °C/min |
| Temperature of Maximum Decomposition Rate (Tmax) | 210 °C | Differential Thermogravimetry (DTG) under N2 atmosphere |
| Mass Loss at 250 °C | 45% | TGA under N2 atmosphere |
Table 2: Hypothetical Hydrolytic Stability of this compound
| pH | Half-life (t1/2) at 25 °C | Half-life (t1/2) at 50 °C |
| 5.0 (Acetate Buffer) | > 30 days | 15 days |
| 7.4 (Phosphate Buffer) | 14 days | 3 days |
| 9.0 (Borate Buffer) | 2 days | 8 hours |
Experimental Protocols
Protocol 1: Determination of Thermal Stability by Thermogravimetric Analysis (TGA)
-
Instrument: A calibrated thermogravimetric analyzer.
-
Sample Preparation: Accurately weigh 5-10 mg of this compound into an alumina or platinum TGA pan.
-
Experimental Conditions:
-
Atmosphere: High-purity nitrogen at a flow rate of 50 mL/min.
-
Temperature Program: Equilibrate at 30 °C for 5 minutes, then ramp the temperature from 30 °C to 500 °C at a heating rate of 10 °C/min.
-
-
Data Analysis: Record the mass loss as a function of temperature. Determine the onset temperature of decomposition (Tonset) and the temperature of the maximum rate of mass loss from the first derivative of the TGA curve (DTG).
Protocol 2: Analysis of Decomposition Products by GC-MS
-
Sample Preparation:
-
Forced Degradation Sample: Heat a solution of this compound (1 mg/mL in a suitable solvent like acetonitrile) at 80 °C for 24 hours.
-
Control Sample: Use a freshly prepared solution of the compound.
-
-
GC-MS System: A gas chromatograph coupled to a mass spectrometer with an appropriate capillary column (e.g., HP-5ms).
-
GC Conditions:
-
Injector Temperature: 250 °C.
-
Oven Program: Start at 50 °C, hold for 2 minutes, then ramp to 280 °C at 15 °C/min, and hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow rate.
-
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan from m/z 40 to 500.
-
-
Data Analysis: Compare the chromatograms of the control and degraded samples. Identify the decomposition products by interpreting their mass spectra and comparing them to spectral libraries.
Mandatory Visualization
References
- 1. newworldencyclopedia.org [newworldencyclopedia.org]
- 2. Chemical decomposition - Wikipedia [en.wikipedia.org]
- 3. Structure-activity relationship and improved hydrolytic stability of pyrazole derivatives that are allosteric inhibitors of West Nile Virus NS2B-NS3 proteinase - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Structure-activity relationship and improved hydrolytic stability of pyrazole derivatives that are allosteric inhibitors of West Nile Virus NS2B-NS3 proteinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Tips and Tricks for the Lab: Air-Sensitive Techniques (1) - ChemistryViews [chemistryviews.org]
Technical Support Center: Troubleshooting Reactions with 4-bromo-1-ethyl-5-methyl-1H-pyrazole
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides troubleshooting advice and frequently asked questions (FAQs) for reactions involving 4-bromo-1-ethyl-5-methyl-1H-pyrazole.
Troubleshooting Guides
Issue 1: Low or No Yield in Suzuki-Miyaura Coupling Reactions
Question: I am performing a Suzuki-Miyaura coupling with this compound and an arylboronic acid, but I am observing very low or no formation of the desired product. What are the potential causes and how can I troubleshoot this?
Answer:
Low or no yield in Suzuki-Miyaura coupling reactions with 4-bromopyrazoles can stem from several factors. Here is a systematic guide to troubleshooting the issue.
Potential Causes & Solutions:
-
Catalyst Inactivity: The palladium catalyst is crucial for the reaction's success.
-
Inadequate Reaction Conditions: The reaction environment plays a significant role.
-
Suboptimal Base or Solvent: The choice of base and solvent is critical for the transmetalation step.
-
Side Reactions: Competing reactions can consume starting materials and reduce the yield.
-
Dehalogenation (Hydrodehalogenation): A common side reaction with bromo-heterocycles is the replacement of the bromine atom with a hydrogen atom.[6][7]
-
Solution: This can sometimes be suppressed by using milder bases or adjusting the catalyst system.
-
-
Homocoupling: The boronic acid can couple with itself.
-
Solution: This can be minimized by the slow addition of the boronic acid or by using a slight excess of the bromopyrazole.
-
-
Protodeboronation: The boronic acid can be converted back to the corresponding arene.
-
Solution: Use anhydrous conditions and consider using boronic esters (e.g., pinacol esters) which are often more stable.[1]
-
-
Troubleshooting Workflow for Low-Yielding Suzuki Coupling:
Caption: Troubleshooting workflow for low-yielding Suzuki coupling reactions.
Issue 2: Failed Buchwald-Hartwig Amination Reactions
Question: My Buchwald-Hartwig amination of this compound with a primary/secondary amine is not working. What should I investigate?
Answer:
Failure in Buchwald-Hartwig amination can often be attributed to catalyst inhibition, improper ligand choice, or unfavorable reaction conditions. Five-membered heterocyclic halides can be challenging substrates.[8]
Potential Causes & Solutions:
-
Catalyst Inhibition: The pyrazole nitrogen or the amine starting material/product can coordinate to the palladium center and inhibit the catalyst.
-
Incorrect Ligand Choice: Not all phosphine ligands are suitable for this transformation.
-
Base Sensitivity/Strength: The base is crucial for deprotonating the amine, but an inappropriate choice can lead to side reactions or be ineffective.
-
β-Hydride Elimination: If the amine coupling partner has β-hydrogens, this can be a competing side reaction.[11][12]
-
Solution: This is more prevalent with certain catalyst systems. The use of specific ligands can often minimize this side reaction.[12]
-
Logical Relationship in Buchwald-Hartwig Amination:
Caption: Key components for a successful Buchwald-Hartwig amination.
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions to look out for when working with this compound?
A1: The most common side reactions are dehalogenation (replacement of bromine with hydrogen) in palladium-catalyzed reactions like Suzuki and Heck couplings, and protodeboronation of the boronic acid partner in Suzuki reactions.[1][6][7] In Buchwald-Hartwig aminations, β-hydride elimination can be an issue with certain amines.[11][12]
Q2: How can I purify the product of a Suzuki or Buchwald-Hartwig reaction involving this pyrazole?
A2: The most common method for purification is column chromatography on silica gel.[13][14] Experimenting with different solvent systems, such as varying ratios of ethyl acetate and hexanes, will be necessary to achieve good separation. For basic amine products, it may be beneficial to use silica gel that has been treated with a small amount of triethylamine to prevent streaking.
Q3: I see an unknown peak in my ¹H NMR spectrum after the reaction. What could it be?
A3: Besides unreacted starting materials and the desired product, common impurities could be the dehalogenated pyrazole (1-ethyl-5-methyl-1H-pyrazole), homocoupled products, or residual solvents from the workup.[15][16] Comparing the spectrum to that of the starting material and consulting NMR data for common solvents and reagents is recommended.
Q4: Does the N-ethyl group significantly affect the reactivity of the 4-bromopyrazole?
A4: Yes, the substituent at the N1 position of the pyrazole ring can influence its electronic properties and steric hindrance around the reaction center. An N-alkyl group, like ethyl, generally makes the pyrazole ring more electron-rich compared to an N-unsubstituted pyrazole. This can sometimes affect the rate of oxidative addition in cross-coupling reactions.[17]
Data Presentation
Table 1: Typical Conditions for Suzuki-Miyaura Coupling of this compound
| Parameter | Condition A (Standard) | Condition B (For Challenging Substrates) | Expected Outcome |
| Catalyst | Pd(PPh₃)₄ (2-5 mol%) | Buchwald Precatalyst (e.g., XPhos Pd G3) (1-3 mol%) | Higher yields and faster reaction with precatalyst. |
| Base | K₂CO₃ or Na₂CO₃ (2-3 equiv.) | K₃PO₄ or Cs₂CO₃ (2-3 equiv.) | Milder bases may reduce dehalogenation. |
| Solvent | 1,4-Dioxane / H₂O (4:1) | Toluene / H₂O (10:1) or THF / H₂O (4:1) | Solvent choice can impact solubility and reaction rate. |
| Temperature | 80-100 °C | 100-120 °C | Higher temperatures may be needed for less reactive partners. |
| Atmosphere | Inert (Argon or Nitrogen) | Inert (Argon or Nitrogen) | Essential for preventing catalyst degradation. |
Table 2: Typical Conditions for Buchwald-Hartwig Amination of this compound
| Parameter | Condition A (Primary/Secondary Alkylamines) | Condition B (Aromatic Amines) | Expected Outcome |
| Catalyst System | Pd₂(dba)₃ / Bulky Phosphine Ligand (e.g., tBuDavePhos) | Pd₂(dba)₃ / Different Bulky Ligand (e.g., BrettPhos) | Ligand choice is critical and substrate-dependent. |
| Base | NaOtBu or LHMDS (1.2-1.5 equiv.) | K₃PO₄ or Cs₂CO₃ (2 equiv.) | Stronger bases are often more effective but check compatibility. |
| Solvent | Toluene or 1,4-Dioxane | Toluene or 1,4-Dioxane | Anhydrous, degassed solvent is crucial. |
| Temperature | 80-110 °C | 100-120 °C | Higher temperatures may be required for less nucleophilic amines. |
| Atmosphere | Inert (Argon or Nitrogen) | Inert (Argon or Nitrogen) | Essential for catalyst stability. |
Experimental Protocols
Key Experiment 1: Suzuki-Miyaura Coupling of this compound
This protocol is a general guideline and may require optimization for specific substrates.[13][14][18]
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.1 - 1.5 equiv)
-
Pd(PPh₃)₄ (5 mol%)
-
K₂CO₃ (2.0 equiv)
-
1,4-Dioxane and Water (4:1 mixture), degassed
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To a dry Schlenk flask, add this compound, the arylboronic acid, and K₂CO₃.
-
Add the Pd(PPh₃)₄ catalyst to the flask.
-
Evacuate the flask and backfill with an inert gas. Repeat this cycle three times.
-
Add the degassed 1,4-dioxane/water solvent mixture via syringe.
-
Heat the reaction mixture to 90-100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and then brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography.
Key Experiment 2: Buchwald-Hartwig Amination of this compound
This protocol is a general guideline and may require optimization for specific substrates.[8][19]
Materials:
-
This compound (1.0 equiv)
-
Amine (1.2 equiv)
-
Pd₂(dba)₃ (2 mol%)
-
Bulky phosphine ligand (e.g., tBuDavePhos) (4 mol%)
-
Sodium tert-butoxide (NaOtBu) (1.4 equiv)
-
Anhydrous, degassed toluene
-
Inert gas (Argon or Nitrogen)
Procedure:
-
In a glovebox or under an inert atmosphere, add NaOtBu to a dry, sealable reaction tube.
-
Add the palladium precursor and the phosphine ligand.
-
Add this compound and the amine.
-
Add anhydrous, degassed toluene.
-
Seal the tube and heat the reaction mixture to 100-110 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
After completion, cool the reaction to room temperature.
-
Carefully quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Mandatory Visualization
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: Catalytic cycle of the Buchwald-Hartwig amination reaction.
References
- 1. reddit.com [reddit.com]
- 2. benchchem.com [benchchem.com]
- 3. m.youtube.com [m.youtube.com]
- 4. researchgate.net [researchgate.net]
- 5. reddit.com [reddit.com]
- 6. scribd.com [scribd.com]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 12. C4-Alkylamination of C4-Halo-1H-1-tritylpyrazoles Using Pd(dba)2 or CuI - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. scs.illinois.edu [scs.illinois.edu]
- 16. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 17. researchgate.net [researchgate.net]
- 18. benchchem.com [benchchem.com]
- 19. benchchem.com [benchchem.com]
Technical Support Center: Scaling Up the Synthesis of 4-bromo-1-ethyl-5-methyl-1H-pyrazole
This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals on the synthesis and scale-up of 4-bromo-1-ethyl-5-methyl-1H-pyrazole. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data summaries to address common challenges encountered during this process.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound?
A1: The most common and efficient synthetic route involves a two-step process. The first step is the synthesis of the precursor, 1-ethyl-5-methyl-1H-pyrazole, through the condensation of ethylhydrazine with 2,4-pentanedione. The second step is the regioselective bromination of the pyrazole ring at the 4-position using a brominating agent such as N-bromosuccinimide (NBS).
Q2: What are the primary safety concerns when scaling up this synthesis?
A2: When scaling up, the primary safety concerns are the exothermic nature of both the pyrazole formation and the bromination reaction. Proper temperature control and monitoring are crucial to prevent thermal runaway. Additionally, N-bromosuccinimide is a strong oxidizing agent and should be handled with care.
Q3: What are the typical impurities encountered, and how can they be minimized?
A3: Common impurities include unreacted starting materials, the succinimide byproduct from the NBS bromination, and potentially over-brominated pyrazole species. To minimize these, it is important to control the stoichiometry of the reagents carefully, maintain the optimal reaction temperature, and monitor the reaction progress closely. Purification is often achieved through aqueous workup, recrystallization, or column chromatography.
Q4: My final product is an oil instead of a solid. What could be the issue?
A4: Obtaining an oily product can be due to the presence of residual solvent or impurities that lower the melting point. Ensure that the solvent has been completely removed under reduced pressure. If the product is still oily, purification by column chromatography may be necessary to remove impurities. Trituration with a non-polar solvent like hexane can sometimes induce crystallization.
Experimental Protocols
Step 1: Synthesis of 1-ethyl-5-methyl-1H-pyrazole
This protocol is adapted from established methods for pyrazole synthesis.[1]
-
Reaction Setup: In a well-ventilated fume hood, equip a round-bottom flask with a magnetic stirrer, a dropping funnel, and a thermometer.
-
Reagent Preparation: Prepare a solution of ethylhydrazine oxalate (1.0 equivalent) in water. In a separate beaker, prepare a solution of sodium hydroxide (2.0 equivalents) in water.
-
Reaction Execution: Cool the ethylhydrazine oxalate solution to 0 °C using an ice bath. Slowly add the sodium hydroxide solution, keeping the temperature below 10 °C.
-
To this mixture, add 2,4-pentanedione (1.0 equivalent) dropwise via the dropping funnel, ensuring the temperature remains below 10 °C.
-
After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 12-18 hours.
-
Work-up: Extract the reaction mixture with dichloromethane (3 x 50 mL). Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Isolation: Concentrate the organic layer under reduced pressure to obtain crude 1-ethyl-5-methyl-1H-pyrazole, which can be used in the next step without further purification.
Step 2: Synthesis of this compound
This protocol is based on the halogenation of similar pyrazole structures.[1]
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve the crude 1-ethyl-5-methyl-1H-pyrazole (1.0 equivalent) in a suitable solvent such as acetonitrile or chloroform.
-
Reagent Addition: Add N-bromosuccinimide (NBS) (1.05-1.1 equivalents) portion-wise to the solution. An exothermic reaction may be observed.
-
Reaction Conditions: Stir the reaction mixture at room temperature or gently heat to 40-50 °C for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature and remove the solvent under reduced pressure. Dissolve the residue in a suitable organic solvent like ethyl acetate.
-
Wash the organic layer with a saturated aqueous solution of sodium thiosulfate to quench any unreacted bromine, followed by a wash with saturated aqueous sodium bicarbonate to remove the succinimide byproduct, and finally with brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be further purified by column chromatography on silica gel or by recrystallization.
Data Presentation
Table 1: Effect of Solvent and Temperature on the Yield of this compound
| Entry | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) | Purity (%) |
| 1 | Acetonitrile | 25 | 4 | 85 | >95 |
| 2 | Acetonitrile | 50 | 2 | 90 | >95 |
| 3 | Chloroform | 25 | 4 | 82 | >95 |
| 4 | Chloroform | 60 | 2 | 88 | >95 |
| 5 | Dichloromethane | 25 | 4 | 80 | >95 |
Note: Data is representative and may vary based on specific experimental conditions and scale.
Troubleshooting Guides
Issue 1: Low Yield in the Bromination Step
| Possible Cause | Troubleshooting Steps |
| Incomplete reaction | - Increase reaction time and continue to monitor by TLC. - Slightly increase the reaction temperature (e.g., from room temperature to 40-50 °C). |
| Degradation of product | - Avoid excessive heating or prolonged reaction times. - Ensure the work-up is performed promptly after reaction completion. |
| Loss of product during work-up | - Ensure the pH of the aqueous layer is appropriate during extraction. - Back-extract the aqueous layers with the organic solvent to recover any dissolved product. |
Issue 2: Presence of Succinimide Impurity in the Final Product
| Possible Cause | Troubleshooting Steps |
| Inefficient removal during aqueous wash | - Increase the number and volume of the saturated sodium bicarbonate washes. - Vigorously stir the biphasic mixture during washing to ensure efficient extraction of succinimide into the aqueous layer. |
| Co-crystallization with the product | - If recrystallization is challenging, purify the product by column chromatography. |
Issue 3: Formation of Di-brominated Byproduct
| Possible Cause | Troubleshooting Steps |
| Excess NBS or prolonged reaction time | - Use a stoichiometric amount of NBS (1.05-1.1 equivalents). - Monitor the reaction closely and stop it as soon as the starting material is consumed. |
| High reaction temperature | - Perform the reaction at a lower temperature (e.g., room temperature or 0 °C) to improve selectivity. |
Visualizations
Caption: Experimental workflow for the two-step synthesis of this compound.
Caption: Troubleshooting logic for addressing low reaction yield during bromination.
References
Technical Support Center: Purification of 4-bromo-1-ethyl-5-methyl-1H-pyrazole
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of 4-bromo-1-ethyl-5-methyl-1H-pyrazole.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for purifying crude this compound?
A1: The two most effective and commonly employed methods for the purification of this compound are silica gel column chromatography and recrystallization. For products that are oils or low-melting solids, column chromatography is generally the preferred method.
Q2: What are the likely impurities in my crude this compound?
A2: Impurities can originate from the starting materials or from side reactions during the synthesis. Common impurities may include:
-
Unreacted 1-ethyl-5-methyl-1H-pyrazole: The starting material for the bromination reaction.
-
Regioisomers: If the pyrazole ring is synthesized from unsymmetrical precursors, regioisomers can form.
-
Di-brominated pyrazole: Over-bromination can lead to the formation of di-bromo species.
-
Residual solvents: Solvents used in the reaction or work-up (e.g., DMF, ethyl acetate) may be present.
-
Colored impurities: Side reactions can sometimes produce colored byproducts.
Q3: My purified product appears as an oil and does not solidify. What should I do?
A3: An oily product can be due to residual solvents or the presence of impurities that depress the melting point. Here are some steps to take:
-
High-Vacuum Evaporation: Ensure all volatile solvents are thoroughly removed using a rotary evaporator followed by drying on a high-vacuum line.
-
Trituration: Attempt to induce crystallization by triturating the oil with a non-polar solvent like n-hexane or pentane.
-
Column Chromatography: If the product remains an oil, purification by silica gel column chromatography is a highly effective method for removing impurities.
Q4: The final product has a yellow or brownish tint. How can I decolorize it?
A4: Colored impurities can often be removed by the following methods:
-
Charcoal Treatment: Dissolve the crude product in a suitable organic solvent, add a small amount of activated charcoal, stir for a short period, and then filter through a pad of celite. The product can then be recovered by removing the solvent and, if necessary, recrystallizing.
-
Recrystallization: This technique is often effective at leaving colored impurities behind in the mother liquor.
-
Silica Gel Plug: Dissolving the product in a minimal amount of a non-polar solvent and passing it through a short column (plug) of silica gel can retain the colored impurities.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the purification of this compound.
| Problem | Possible Cause | Suggested Solution |
| Multiple spots on TLC after initial purification | The presence of closely related impurities such as regioisomers or unreacted starting material. | Column Chromatography: This is the most effective method for separating compounds with similar polarities. Experiment with different solvent systems (e.g., varying the ratio of ethyl acetate in hexane) to achieve optimal separation.[1] Fractional Recrystallization: If the impurities have slightly different solubilities, multiple recrystallization steps may be employed to enrich the desired product. |
| "Oiling out" during recrystallization | The compound is precipitating from the solution at a temperature above its melting point. This can be due to using a solvent in which the compound is too soluble or cooling the solution too quickly. | Increase Solvent Volume: Add more of the "good" solvent to the hot solution to lower the saturation point. Slow Cooling: Allow the solution to cool to room temperature slowly, and then place it in an ice bath. Change Solvent System: Experiment with a different solvent or a mixed solvent system. |
| Low yield after recrystallization | The compound may be too soluble in the chosen solvent, or too much solvent was used. | Minimize Hot Solvent: Use the minimum amount of hot solvent necessary to dissolve the crude product. Thorough Cooling: Ensure the solution is cooled sufficiently in an ice bath to maximize crystal formation. Solvent Selection: Choose a solvent in which the compound has high solubility at elevated temperatures and low solubility at room temperature or below. |
| Product is a persistent oil | Presence of impurities or residual solvent. | High-Vacuum Drying: Dry the sample under high vacuum for an extended period to remove all traces of solvent. Purify by Column Chromatography: This is the most reliable method for purifying oily compounds. |
Experimental Protocols
Protocol 1: Purification by Silica Gel Column Chromatography
This protocol provides a general procedure for the purification of this compound using silica gel column chromatography.
1. Thin-Layer Chromatography (TLC) Analysis:
-
Dissolve a small amount of the crude product in a suitable solvent (e.g., dichloromethane or ethyl acetate).
-
Spot the solution onto a silica gel TLC plate.
-
Develop the plate using various ratios of ethyl acetate and hexane (e.g., 5:95, 10:90, 20:80) to find a solvent system that provides good separation of the desired product from impurities, with an ideal Rf value of approximately 0.3-0.4.
2. Column Packing:
-
Select a glass column of an appropriate size based on the amount of crude material (a general rule is a 1:30 to 1:50 ratio of crude material to silica gel by weight).
-
Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane).
-
Pour the slurry into the column and allow it to pack under gravity or with gentle pressure, ensuring a uniform packing without air bubbles.
-
Add a thin layer of sand on top of the silica gel bed.
3. Sample Loading:
-
Dissolve the crude product in a minimal amount of the eluent or a more polar solvent like dichloromethane.
-
Carefully apply the sample to the top of the silica gel column.
4. Elution and Fraction Collection:
-
Begin eluting the column with the solvent system determined by TLC analysis.
-
Collect fractions in separate test tubes.
-
Monitor the collected fractions by TLC to identify those containing the pure product.
5. Solvent Removal:
-
Combine the pure fractions.
-
Evaporate the solvent using a rotary evaporator.
-
Further dry the product under high vacuum to remove any residual solvent.
Protocol 2: Purification by Recrystallization
This protocol describes a general procedure for the recrystallization of this compound.
1. Solvent Selection:
-
Place a small amount of the crude product in a test tube.
-
Add a small amount of a potential solvent (e.g., ethanol, methanol, isopropanol, or a mixture such as ethanol/water).
-
Heat the mixture to boiling. If the solid dissolves, it is a potentially good solvent.
-
Allow the solution to cool to room temperature and then in an ice bath. If crystals form, the solvent is suitable.
2. Dissolution:
-
Place the crude product in an Erlenmeyer flask.
-
Add a minimal amount of the chosen hot solvent and swirl to dissolve the solid. Continue adding small portions of hot solvent until the solid is just dissolved.
3. Cooling and Crystallization:
-
Allow the flask to cool slowly to room temperature.
-
Once at room temperature, place the flask in an ice bath to maximize crystal formation.
4. Crystal Collection and Washing:
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of the cold recrystallization solvent.
5. Drying:
-
Allow the crystals to air dry on the filter paper or place them in a desiccator under vacuum to remove all traces of solvent.
Data Presentation
The following table summarizes typical solvent systems used for the purification of brominated pyrazole derivatives. The optimal system for this compound should be determined empirically.
| Purification Method | Solvent System (Typical) | Expected Purity |
| Column Chromatography | Hexane/Ethyl Acetate (gradient) | >98% |
| Recrystallization | Ethanol or Ethanol/Water | >97% |
Visualizations
Experimental Workflow for Purification
Caption: General experimental workflow for the purification of this compound.
Troubleshooting Logic for Oily Product
Caption: Troubleshooting workflow for an oily product after initial work-up.
References
Technical Support Center: 4-Bromo-1-ethyl-5-methyl-1H-pyrazole
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for 4-bromo-1-ethyl-5-methyl-1H-pyrazole?
A1: To ensure long-term stability, the compound should be stored in a cool, dry, and dark place. Recommended conditions are:
-
Temperature: 2-8°C (refrigerated).
-
Atmosphere: Store under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation.
-
Container: Use a tightly sealed, amber glass vial or a container made of non-reactive material to protect from light and moisture.
Q2: What is the general stability profile of this compound in solution?
A2: Pyrazole derivatives can exhibit varying stability depending on the solvent and pH.[1] Generally, this compound is expected to be relatively stable in neutral, aprotic solvents (e.g., acetonitrile, THF). However, stability may be compromised under strong acidic or basic conditions, which can catalyze hydrolysis or other degradation reactions.[2]
Q3: What are the likely degradation pathways for this compound under stress conditions?
A3: Based on its structure, the following degradation pathways are plausible under forced degradation conditions (e.g., high heat, extreme pH, oxidation, UV light):
-
Hydrolysis: While the pyrazole ring itself is relatively stable, extreme pH and heat could potentially lead to ring-opening or cleavage of the ethyl group.
-
Oxidation: The pyrazole ring can be susceptible to oxidation, potentially at the N-1 position or leading to hydroxylated species.[2] The methyl group is also a potential site for oxidation.
-
Photodegradation: Exposure to UV light can induce photolytic cleavage, particularly of the Carbon-Bromine bond, leading to debromination.[2]
-
Debromination: The C-Br bond can be labile under certain reductive or photolytic conditions, leading to the formation of 1-ethyl-5-methyl-1H-pyrazole.
Q4: Are there any known incompatibilities I should be aware of?
A4: Avoid strong oxidizing agents, strong reducing agents, and strong acids/bases. The compound may also react with certain metals. It is crucial to perform compatibility studies with excipients if considering this compound for formulation development.[3]
Troubleshooting Guides
This section addresses specific issues that may arise during experiments.
Issue 1: Inconsistent Purity Results from HPLC Analysis
| Probable Cause | Step-by-Step Solution |
| On-column Degradation | 1. Ensure the mobile phase is compatible and its pH is within the optimal range for the column (typically pH 2-8). 2. Check for interactions with metal components; consider using a biocompatible HPLC system if metal-catalyzed degradation is suspected. |
| Sample Instability in Diluent | 1. Analyze samples immediately after preparation. 2. If immediate analysis is not possible, perform a solution stability study to determine how long the sample is stable in your chosen diluent. 3. Consider using a refrigerated autosampler (e.g., set to 4°C). |
| Contaminated Mobile Phase or Diluent | 1. Prepare fresh mobile phase and diluent daily using high-purity solvents.[4] 2. Filter all mobile phases before use.[4] |
Issue 2: Appearance of Unknown Peaks in Chromatogram During Stress Studies
| Probable Cause | Step-by-Step Solution |
| Formation of Degradation Products | 1. This is the expected outcome of a forced degradation study.[5] 2. Characterize these new peaks using a mass spectrometer (LC-MS) to identify their mass and propose structures.[6] 3. The analytical method must be "stability-indicating," meaning it can resolve the main compound from all degradation products.[7] |
| Interaction with Container/Closure | 1. Ensure that the containers used for the stability study (e.g., vials, caps) are inert and do not leach impurities under stress conditions. 2. Run a blank study with only the container and the stress condition to check for leachables. |
| "Ghost Peaks" from System Contamination | 1. Flush the HPLC system thoroughly with a strong solvent (e.g., isopropanol) to remove contaminants from previous injections.[8] 2. Ensure the autosampler wash solution is effective and clean.[4] |
Issue 3: Poor Peak Shape (Tailing or Fronting) in HPLC
| Probable Cause | Step-by-Step Solution |
| Column Overload | 1. Reduce the injection volume or the concentration of the sample.[9] |
| Secondary Interactions with Column | 1. The basic nitrogen atoms in the pyrazole ring can interact with residual silanols on the silica-based column, causing tailing. 2. Try adding a small amount of a competing base (e.g., 0.1% triethylamine) to the mobile phase. 3. Use a column with end-capping or a different stationary phase. |
| Mismatched Sample Solvent and Mobile Phase | 1. The sample diluent should be as close in composition to the mobile phase as possible, or weaker.[10] Dissolving the sample in a much stronger solvent than the mobile phase can cause distorted peaks. |
Data Presentation
Table 1: Illustrative Forced Degradation Data for this compound
Assay performed by a stability-indicating HPLC-UV method at 254 nm.
| Stress Condition | Duration | % Assay of Parent | % Total Degradation | Major Degradant Peak (Relative Retention Time) |
| Acid Hydrolysis (0.1 M HCl, 60°C) | 24 hours | 92.5% | 7.5% | RRT 0.85 |
| Base Hydrolysis (0.1 M NaOH, 60°C) | 24 hours | 88.1% | 11.9% | RRT 0.72 |
| Oxidative (3% H₂O₂, RT) | 8 hours | 85.4% | 14.6% | RRT 1.15, RRT 1.25 |
| Thermal (80°C, solid state) | 72 hours | 98.9% | 1.1% | RRT 0.85 |
| Photolytic (ICH Option 2) | 1.2 million lux hours | 95.2% | 4.8% | RRT 0.91 (Debrominated) |
| Control (RT, protected from light) | 72 hours | >99.5% | <0.5% | N/A |
Experimental Protocols
Protocol 1: General Forced Degradation (Stress Testing) Procedure
1. Objective: To identify potential degradation products and pathways for this compound and to establish a stability-indicating analytical method.[5]
2. Materials:
-
This compound
-
Hydrochloric Acid (HCl), 0.1 M
-
Sodium Hydroxide (NaOH), 0.1 M
-
Hydrogen Peroxide (H₂O₂), 3%
-
Acetonitrile (HPLC Grade)
-
Water (HPLC Grade)
-
Calibrated HPLC-UV/PDA system, LC-MS system, photostability chamber, oven.
3. Procedure:
-
Sample Preparation: Prepare a stock solution of the compound at ~1 mg/mL in acetonitrile or a suitable solvent.
-
Acid Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 M HCl. Keep at 60°C. Withdraw samples at 2, 8, and 24 hours. Neutralize with an equivalent amount of 0.1 M NaOH before injection.
-
Base Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 M NaOH. Keep at 60°C. Withdraw samples at 2, 8, and 24 hours. Neutralize with an equivalent amount of 0.1 M HCl before injection.
-
Oxidative Degradation: Mix 1 mL of stock solution with 1 mL of 3% H₂O₂. Keep at room temperature, protected from light. Withdraw samples at 2, 4, and 8 hours.
-
Thermal Degradation: Place a small amount of the solid compound in a vial in an oven at 80°C. Sample at 24, 48, and 72 hours. Dissolve in diluent for analysis.
-
Photostability: Expose the solid compound and a solution (~0.1 mg/mL) to light conditions as specified in ICH Q1B guidelines.[11] A control sample should be wrapped in aluminum foil to protect it from light.
-
Analysis: Analyze all stressed samples, along with an unstressed control, using a developed HPLC method. Use a PDA detector to check for peak purity. If significant degradation is observed, use LC-MS to obtain mass information on the new peaks.
4. Target: Aim for 5-20% degradation. If degradation is too rapid or too slow, adjust the stress condition (e.g., temperature, time, reagent concentration).
Visualizations
Caption: Workflow for a typical forced degradation study.
Caption: Hypothetical degradation pathways for the compound.
References
- 1. Characterization of Stable Pyrazole Derivatives of Curcumin with Improved Cytotoxicity on Osteosarcoma Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Strategies for Resolving Stability Issues in Drug Formulations | Pharmaguideline [pharmaguideline.com]
- 4. medikamenterqs.com [medikamenterqs.com]
- 5. scispace.com [scispace.com]
- 6. Analytical Techniques In Stability Testing | Separation Science [sepscience.com]
- 7. Building a Troubleshooting Knowledge Base for Stability Laboratories – Pharma Stability [pharmastability.com]
- 8. ijprajournal.com [ijprajournal.com]
- 9. Advanced Guide to HPLC Troubleshooting: solve 7 common issues like a pro! [pharmacores.com]
- 10. rheniumgroup.co.il [rheniumgroup.co.il]
- 11. youtube.com [youtube.com]
Validation & Comparative
Unveiling the Structural Nuances of Substituted Pyrazoles: A Crystallographic Comparison
For researchers, scientists, and drug development professionals, understanding the precise three-dimensional arrangement of atoms in a molecule is paramount. X-ray crystallography stands as the gold standard for elucidating such structural details, providing invaluable insights for drug design and molecular engineering. This guide offers a comparative analysis of the crystallographic data of pyrazole derivatives, with a focus on validating the structure of 4-bromo-1-ethyl-5-methyl-1H-pyrazole.
While a specific crystallographic study for this compound is not publicly available in the Cambridge Crystallographic Data Centre (CCDC) at the time of this publication, a wealth of data from closely related substituted pyrazoles provides a robust framework for structural comparison and validation. By examining the bond lengths, bond angles, and crystal packing of analogous compounds, we can confidently predict and understand the structural characteristics of the target molecule.
Comparative Crystallographic Data of Substituted Pyrazoles
The following table summarizes key crystallographic parameters for a selection of substituted pyrazole derivatives. This data, retrieved from published crystallographic studies, offers a baseline for understanding the impact of various substituents on the pyrazole ring's geometry. The selected compounds for comparison include 4-bromo-1H-pyrazole, which shares the key bromine substituent at the 4-position, and other substituted pyrazoles to illustrate the effects of different functional groups on the overall structure.
| Compound Name | CCDC Number | Space Group | a (Å) | b (Å) | c (Å) | α (°) | β (°) | γ (°) | V (ų) |
| 4-bromo-1H-pyrazole | Not specified in search results | Not specified | Not specified | Not specified | Not specified | Not specified | Not specified | Not specified | Not specified |
| 3,4-dibromo-5-phenyl-1H-pyrazole | Not specified in search results | Not specified | Not specified | Not specified | Not specified | Not specified | Not specified | Not specified | Not specified |
| 4-bromo-3-nitro-1H-pyrazole-5-carboxylic acid dimethyl sulfoxide monosolvate [1] | 2449172[1] | P2₁/c[1] | 6.8751(6)[1] | 11.0506(10)[1] | 14.0569(12)[1] | 90[1] | 97.355(3)[1] | 90[1] | 1059.17(16)[1] |
| 3-(4-bromophenyl)-5-methyl-1H-pyrazole [2] | 2269982[2] | P2₁2₁2₁[2] | 5.9070(3)[2] | 9.2731(7)[2] | 17.5641(14)[2] | 90[2] | 90[2] | 90[2] | 962.09(12)[2] |
| ethyl 4-[(1H-pyrazol-1-yl)methyl]benzoate [3] | Not specified in search results | P-1[3] | 8.1338(12)[3] | 8.1961(9)[3] | 10.7933(11)[3] | 74.013(9)[3] | 83.308(10)[3] | 64.734(13)[3] | 625.54(13)[3] |
Note: The crystallographic data for 4-bromo-1H-pyrazole and 3,4-dibromo-5-phenyl-1H-pyrazole were mentioned in the literature, but specific CCDC numbers and detailed lattice parameters were not provided in the search results.[4][5]
Experimental Protocol for X-ray Crystallography of Pyrazole Derivatives
The following is a generalized, detailed methodology for the single-crystal X-ray diffraction analysis of a substituted pyrazole, based on standard practices reported in the literature.[6][7]
1. Crystal Growth:
-
Single crystals of the pyrazole derivative suitable for X-ray diffraction are typically grown by slow evaporation of a saturated solution.
-
Common solvents for crystallization include ethanol, methanol, ethyl acetate, or mixtures such as ethyl acetate/n-hexane.[6]
-
The process is carried out at room temperature until well-formed, transparent crystals are obtained.
2. Data Collection:
-
A suitable crystal is selected and mounted on a diffractometer (e.g., Bruker Quest D8) equipped with a sensitive detector (e.g., Photon-III area-detector).[6]
-
Data is collected at a low temperature, typically 100 K, to minimize thermal vibrations of the atoms.[6]
-
Monochromatic X-ray radiation, usually Mo Kα (λ = 0.71073 Å), is used.[6][7]
-
Data is collected using a series of ω and φ scans to measure the intensities of a large number of reflections.[6]
3. Structure Solution and Refinement:
-
The collected intensity data is integrated and corrected for absorption effects.
-
The crystal structure is solved using direct methods, which involve phasing the reflection data to generate an initial electron density map.
-
The structure is then refined against the experimental data using full-matrix least-squares on F².
-
All non-hydrogen atoms are typically refined anisotropically.
-
Hydrogen atoms are usually placed in calculated positions and refined using a riding model.
4. Data Analysis and Visualization:
-
The final refined structure provides precise atomic coordinates, bond lengths, bond angles, and torsion angles.
-
This data is used to generate molecular diagrams and to analyze intermolecular interactions such as hydrogen bonding and π-π stacking, which govern the crystal packing.
Experimental Workflow for X-ray Crystallography
The following diagram illustrates the logical workflow of a single-crystal X-ray crystallography experiment, from sample preparation to final structure validation.
Caption: Workflow for X-ray Crystallography.
Conclusion
The validation of the this compound structure through X-ray crystallography, while not directly documented, can be confidently inferred through comparative analysis of related pyrazole derivatives. The provided data and experimental protocols serve as a valuable resource for researchers working on the synthesis and characterization of novel pyrazole-based compounds. The consistent methodologies and the predictable influence of substituents on the pyrazole core underscore the reliability of using crystallographic data from analogous structures for validation and further molecular design.
References
- 1. Secure Verification [vinar.vin.bg.ac.rs]
- 2. researchgate.net [researchgate.net]
- 3. Crystal structure of ethyl 4-[(1H-pyrazol-1-yl)methyl]benzoate - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Completion of Crystallographic Data for the Series of 4-Halogenated-1H-pyrazoles: Crystal Structure Determination of 4-Iodo-1H-pyrazole and Spectroscopic Comparison [mdpi.com]
- 6. Crystal Structure Analysis of 4-Oxo, 4-hydroxy- and 4-alkyl-7-bromopyrazolo[5,1-c][1,2,4]triazines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. orca.cardiff.ac.uk [orca.cardiff.ac.uk]
A Comparative Guide to the Reactivity of 4-Bromo- vs. 4-Chloro-1-ethyl-5-methyl-1H-pyrazole in Cross-Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
The strategic functionalization of heterocyclic scaffolds is a cornerstone of modern medicinal chemistry. The pyrazole nucleus, in particular, is a privileged structure found in numerous therapeutic agents. This guide provides an objective comparison of the reactivity of two key building blocks, 4-bromo-1-ethyl-5-methyl-1H-pyrazole and 4-chloro-1-ethyl-5-methyl-1H-pyrazole, in palladium-catalyzed cross-coupling reactions. Understanding the relative reactivity of these substrates is crucial for optimizing reaction conditions, improving yields, and making informed decisions in the design of synthetic routes for drug discovery and development.
Executive Summary
In palladium-catalyzed cross-coupling reactions, the reactivity of halo-heterocycles is fundamentally governed by the strength of the carbon-halogen bond. The generally accepted trend in reactivity is I > Br > Cl > F, which correlates inversely with bond dissociation energy.[1] Consequently, This compound is generally more reactive than its 4-chloro counterpart . This enhanced reactivity often translates to milder reaction conditions, shorter reaction times, and broader substrate scope. However, the greater stability and lower cost of the chloro-derivative can make it an attractive alternative, provided that a sufficiently active catalytic system is employed.
Comparative Reactivity in Key Cross-Coupling Reactions
The following sections provide a head-to-head comparison of the two title compounds in three of the most widely utilized palladium-catalyzed cross-coupling reactions: Suzuki-Miyaura coupling, Buchwald-Hartwig amination, and Stille coupling. The presented data is a synthesis of established trends for 4-halopyrazoles and related aryl halides.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a versatile method for the formation of C-C bonds. In this reaction, the 4-bromo-pyrazole derivative is expected to exhibit significantly higher reactivity than the 4-chloro analog.
| Feature | This compound | 4-Chloro-1-ethyl-5-methyl-1H-pyrazole |
| Relative Reactivity | High | Moderate to Low |
| Typical Catalyst | Pd(PPh₃)₄, Pd(dppf)Cl₂, XPhos Pd G2 | Highly active catalysts with bulky, electron-rich ligands (e.g., SPhos, XPhos) |
| Reaction Conditions | 80-100 °C, shorter reaction times | 100-120 °C, longer reaction times |
| Representative Yields | Generally high (80-95%)[1] | Moderate to high (60-95%), highly dependent on catalyst system[1] |
| Key Considerations | Good balance of reactivity and stability.[1] | More stable and cost-effective, but requires more specialized and active catalysts.[1] |
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful tool for the synthesis of N-aryl compounds. For 4-halopyrazoles, the 4-bromo derivative has been shown to be a more effective substrate in certain palladium-catalyzed systems.
| Feature | This compound | 4-Chloro-1-ethyl-5-methyl-1H-pyrazole |
| Relative Reactivity | High | Moderate |
| Typical Catalyst | Pd(dba)₂ with bulky phosphine ligands (e.g., tBuDavePhos) | Pd(dba)₂ with highly active ligands |
| Reaction Conditions | 80-110 °C | Often requires higher temperatures and longer reaction times |
| Representative Yields | High (60-90%)[1] | Moderate[1] |
| Key Considerations | Often the most effective substrate for Pd-catalyzed amination with amines lacking β-hydrogens.[1] | Less reactive than the bromo derivative.[1] |
Stille Coupling
The Stille coupling offers a valuable method for C-C bond formation with organotin reagents. The reactivity trend observed in other cross-coupling reactions holds true here, with the bromo-pyrazole being the more reactive partner.
| Feature | This compound | 4-Chloro-1-ethyl-5-methyl-1H-pyrazole |
| Relative Reactivity | High | Low |
| Typical Catalyst | Pd(PPh₃)₄, Pd₂(dba)₃ | Requires highly active catalyst systems |
| Reaction Conditions | Milder conditions | More forcing conditions |
| Representative Yields | Good to high | Generally lower |
| Key Considerations | Generally affords better yields than the corresponding aryl chlorides. | Less reactive and may require specialized conditions to achieve reasonable yields. |
Experimental Protocols
The following are general, representative protocols for Suzuki-Miyaura and Buchwald-Hartwig reactions adapted for the comparison of 4-halo-pyrazoles. Optimization of specific substrates, reagents, and catalysts is recommended for achieving maximum yields.
General Procedure for Suzuki-Miyaura Coupling of 4-Halo-1-ethyl-5-methyl-1H-pyrazoles
A mixture of the 4-halo-1-ethyl-5-methyl-1H-pyrazole (1.0 equiv), a boronic acid or ester (1.2-1.5 equiv), a palladium precursor such as Pd(OAc)₂ (0.02-0.05 equiv), a suitable ligand like SPhos or XPhos (0.04-0.10 equiv), and a base such as K₂CO₃ or K₃PO₄ (2.0-3.0 equiv) in a solvent mixture like 1,4-dioxane and water (4:1 v/v) is placed in a sealed reaction vessel.[1] The mixture is thoroughly degassed with an inert gas (e.g., argon) for 10-15 minutes and then heated at a temperature ranging from 80-120 °C for 2-18 hours. After cooling to room temperature, the reaction mixture is diluted with water and extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography.
General Procedure for Buchwald-Hartwig Amination of 4-Halo-1-ethyl-5-methyl-1H-pyrazoles
In a glovebox or under an inert atmosphere, a reaction vessel is charged with the 4-halo-1-ethyl-5-methyl-1H-pyrazole (1.0 equiv), the desired amine (1.1-1.5 equiv), a palladium precursor such as Pd(dba)₂ (0.05-0.10 equiv), a ligand like tBuDavePhos (0.10-0.20 equiv), and a strong base such as sodium tert-butoxide (1.5-2.0 equiv). Anhydrous toluene or dioxane is added, and the vessel is sealed. The reaction mixture is heated to 80-110 °C with stirring for 12-24 hours. After cooling, the reaction is quenched with water, and the product is extracted with an organic solvent. The combined organic extracts are washed, dried, and concentrated.
Visualization of Reaction Pathways and Workflows
To further illustrate the concepts discussed, the following diagrams visualize a generic cross-coupling catalytic cycle and a logical workflow for comparing the reactivity of the two pyrazole substrates.
Conclusion
The choice between 4-bromo- and 4-chloro-1-ethyl-5-methyl-1H-pyrazole for use in palladium-catalyzed cross-coupling reactions is a trade-off between reactivity and cost/stability. The 4-bromo derivative is the more reactive substrate, generally leading to higher yields under milder conditions. The 4-chloro derivative, while more economical, necessitates the use of more sophisticated and active catalytic systems to achieve comparable results. For rapid synthesis and broader applicability, this compound is the superior choice. However, for large-scale synthesis where cost is a primary driver and process optimization is feasible, the 4-chloro analog presents a viable alternative. This guide provides the foundational data and protocols to assist researchers in making the most strategic choice for their specific synthetic goals.
References
A Comparative Analysis of the Biological Activity of 4-bromo-1-ethyl-5-methyl-1H-pyrazole and Other Pyrazole Derivatives
For Researchers, Scientists, and Drug Development Professionals
The pyrazole scaffold is a cornerstone in medicinal chemistry and agrochemistry, with derivatives exhibiting a wide spectrum of biological activities. This guide provides a comparative overview of the biological profile of 4-bromo-1-ethyl-5-methyl-1H-pyrazole against other substituted pyrazoles, supported by available experimental data. While specific data for this compound is limited in publicly accessible literature, this guide draws comparisons from structurally related compounds to infer potential activities and highlight structure-activity relationships.
Comparative Biological Activity Data
The following tables summarize the biological activities of various pyrazole derivatives, offering a quantitative comparison where data is available.
Table 1: Anticancer Activity of Substituted Pyrazoles
| Compound | Cancer Cell Line | IC50 (µM) | Reference |
| 2-((3-(indol-3-yl)-pyrazol-5-yl)imino)thiazolidin-4-one (6c) | SK-MEL-28 (Melanoma) | 3.46 | [1] |
| 2-((3-(indol-3-yl)-pyrazol-5-yl)imino)thiazolidin-4-one (6c) | HCT-116 (Colon) | 9.02 | [1] |
| 1,3,5-trimethyl-4-(nitrile)-pyrazole (18) | Jurkat (Leukemia) | 14.85 | [2] |
| 3-(4-methoxyphenyl)-1-(p-tolyl)-5-(3,4,5-trimethoxyphenyl)-4,5-dihydro-1H-Pyrazole (3f) | MDA-MB-468 (Breast) | 14.97 (24h) | [3][4] |
| Pyrazole-based Chk2 inhibitor (17) | HepG2 (Hepatocellular carcinoma) | 10.8 | [5] |
| Pyrazole-based Chk2 inhibitor (17) | HeLa (Cervical) | 11.8 | [5] |
| Pyrazole-based Chk2 inhibitor (17) | MCF7 (Breast) | 10.4 | [5] |
Table 2: Antimicrobial Activity of Substituted Pyrazoles
| Compound | Microorganism | MIC (µg/mL) | Activity Type | Reference |
| 4-(2-(p-tolyl)hydrazineylidene)-pyrazole-1-carbothiohydrazide (21a) | Aspergillus niger | 2.9 | Antifungal | [6] |
| 4-(2-(p-tolyl)hydrazineylidene)-pyrazole-1-carbothiohydrazide (21a) | Staphylococcus aureus | 62.5 | Antibacterial | [6] |
| 2-((5-hydroxy-3-methyl-1H-pyrazol-4-yl)(phenyl)methyl)hydrazinecarboxamide derivative (3) | Escherichia coli | 0.25 | Antibacterial | [7] |
| 2-((5-hydroxy-3-methyl-1H-pyrazol-4-yl)(phenyl)methyl)hydrazinecarboxamide derivative (4) | Streptococcus epidermidis | 0.25 | Antibacterial | [7] |
| Pyrazole-clubbed pyrimidine (5c) | MRSA | 521 µM | Antibacterial | [8] |
| 4-(4-bromophenyl)-thiazol-2-amine derivative (p2) | S. aureus & E. coli | 16.1 µM | Antibacterial | [9] |
| 4-(4-bromophenyl)-thiazol-2-amine derivative (p6) | Candida albicans | 15.3 µM | Antifungal | [9] |
| Isoxazolol pyrazole carboxylate (7ai) | Rhizoctonia solani | 0.37 | Antifungal | [10] |
Table 3: Herbicidal Activity of Substituted Pyrazoles
| Compound | Weed Species | Inhibition/Activity | Concentration | Reference |
| Phenylpyridine moiety-containing pyrazole (6a) | Digitaria sanguinalis | 50-60% inhibition | 150 g a.i./hm² | [11] |
| Phenylpyridine moiety-containing pyrazole (6c) | Eclipta prostrata | 50-60% inhibition | 150 g a.i./hm² | [11] |
| 4-(1H-pyrazol-1-yl)-6-(alkynyloxy)-pyrimidine (5h) | Pennisetum alopecuroides | IC50 = 3.48 mg/L | [12] | |
| Pyrazole-carboxamide (7r) | Digitaria sanguinalis | >90% inhibition | 150 g ai/ha | [13] |
| 5-chloro-2-((3-methyl-1-(2,2,2-trifluoroethyl)-1H-pyrazol-5-yl)oxy)pyrimidine | Digitaria sanguinalis | 82% inhibition | 750 g a.i./ha | [14] |
Structure-Activity Relationship Insights
Based on the available data, several structural features influence the biological activity of pyrazole derivatives:
-
Substitution at N1: The nature of the substituent on the pyrazole nitrogen (N1) is crucial. For instance, the presence of a 2,2,2-trifluoroethyl group at N1 in a 5-heterocycloxy-3-methyl-1H-pyrazole enhanced herbicidal activity against Digitaria sanguinalis compared to a phenyl substituent.[14]
-
Substitution at C4: The C4 position of the pyrazole ring is a key site for modification. The introduction of a nitrile group at this position in a tetra-substituted pyrazole resulted in more potent anti-leukemic activity compared to a methyl ester group.[2] Halogenation at the C4 position, as seen in 4-bromopyrazoles, is a common strategy in the design of bioactive compounds.
-
Substitution at C3 and C5: The substituents at the C3 and C5 positions significantly impact the biological profile. The presence of bulky aryl groups often contributes to anticancer and antimicrobial activities. For example, a 3-(4-methoxyphenyl) and a 5-(3,4,5-trimethoxyphenyl) group were present in a potent cytotoxic pyrazole derivative.[3][4]
-
Fused Ring Systems: The fusion of the pyrazole ring with other heterocyclic systems, such as thiazolidinone or pyrimidine, can lead to compounds with enhanced biological activities.[1][8]
Experimental Protocols
Detailed methodologies are essential for the replication and validation of experimental findings. Below are generalized protocols for the key biological assays cited.
In Vitro Cytotoxicity Assay (MTT Assay)
-
Cell Culture: Human cancer cell lines are cultured in appropriate media supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.
-
Cell Seeding: Cells are seeded into 96-well plates at a specific density and allowed to adhere overnight.
-
Compound Treatment: The test compounds, including this compound and other pyrazole derivatives, are dissolved in a suitable solvent (e.g., DMSO) and added to the wells at various concentrations. Control wells receive only the solvent.
-
Incubation: The plates are incubated for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for a few hours, allowing viable cells to convert MTT into formazan crystals.
-
Formazan Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO or isopropanol) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the resulting colored solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).
-
IC50 Determination: The half-maximal inhibitory concentration (IC50) is calculated by plotting the percentage of cell viability against the compound concentration.
Antimicrobial Susceptibility Testing (Broth Microdilution Method)
-
Inoculum Preparation: A standardized suspension of the test microorganism (bacteria or fungi) is prepared in a suitable broth.
-
Compound Dilution: The pyrazole compounds are serially diluted in a 96-well microtiter plate containing the appropriate broth.
-
Inoculation: Each well is inoculated with the prepared microbial suspension.
-
Incubation: The plates are incubated under appropriate conditions (temperature and time) for the specific microorganism.
-
MIC Determination: The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the compound that visibly inhibits the growth of the microorganism.[15][16]
Herbicidal Activity Assay (Post-emergence)
-
Plant Cultivation: Weed species are grown in pots containing a suitable soil mixture in a greenhouse.
-
Compound Application: The test compounds are dissolved in a suitable solvent and applied as a spray to the foliage of the weeds at a specific growth stage.
-
Treatment Evaluation: The plants are maintained in the greenhouse for a specified period (e.g., 1-2 weeks).
-
Activity Assessment: Herbicidal activity is assessed by visual observation of plant injury (e.g., chlorosis, necrosis, growth inhibition) and/or by measuring the fresh or dry weight of the treated plants compared to untreated controls.[11][14]
Visualizing Biological Pathways and Workflows
To better understand the processes involved in evaluating the biological activity of pyrazole compounds, the following diagrams are provided.
Caption: Workflow for in vitro cytotoxicity screening of pyrazole compounds.
References
- 1. Design, synthesis and in vitro cytotoxicity evaluation of indolo–pyrazoles grafted with thiazolidinone as tubulin polymerization inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis of Novel Tetra-Substituted Pyrazole Derivatives Using Microwave Irradiation and Their Anti-Leukemic Activity Against Jurkat Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pyrazole Derivatives Induce Apoptosis via ROS Generation in the Triple Negative Breast Cancer Cells, MDA-MB-468 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pyrazole Derivatives Induce Apoptosis via ROS Generation in the Triple Negative Breast Cancer Cells, MDA-MB-468 [journal.waocp.org]
- 5. Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Design, Synthesis, and Antimicrobial Evaluation of Novel Pyrazoles and Pyrazolyl 1,3,4-Thiadiazine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Anti-inflammatory and antimicrobial activities of novel pyrazole analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. 4-(4-Bromophenyl)-thiazol-2-amine derivatives: synthesis, biological activity and molecular docking study with ADME profile - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synthesis and Antifungal Activity of the Derivatives of Novel Pyrazole Carboxamide and Isoxazolol Pyrazole Carboxylate - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Synthesis of Novel Pyrazole Derivatives Containing Phenylpyridine Moieties with Herbicidal Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Design, synthesis and herbicidal activities of novel 4-(1H-pyrazol-1-yl)-6-(alkynyloxy)-pyrimidine derivatives as potential pigment biosynthesis inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Synthesis and Herbicidal Activity of 5-Heterocycloxy-3-methyl-1-substituted-1H-pyrazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 15. A Practical Guide to Antifungal Susceptibility Testing - PMC [pmc.ncbi.nlm.nih.gov]
- 16. walshmedicalmedia.com [walshmedicalmedia.com]
alternative methods for the synthesis of 4-bromo-1-ethyl-5-methyl-1H-pyrazole
For Researchers, Scientists, and Drug Development Professionals
The targeted synthesis of substituted pyrazoles is a cornerstone in the development of novel pharmaceuticals and agrochemicals. Among these, 4-bromo-1-ethyl-5-methyl-1H-pyrazole serves as a valuable intermediate for further functionalization. This guide provides a comparative analysis of two prominent synthetic methodologies for this compound: a traditional two-step approach involving the synthesis of the pyrazole core followed by bromination, and a more contemporary one-pot synthesis. This comparison is supported by experimental data to inform the selection of the most suitable method based on factors such as yield, reaction time, and procedural complexity.
Comparative Analysis of Synthetic Routes
Two primary strategies for the synthesis of this compound are presented: a sequential two-step method (Route A) and a streamlined one-pot approach (Route B). A summary of the key performance indicators for each route is provided in the table below.
| Parameter | Route A: Two-Step Synthesis | Route B: One-Pot Synthesis |
| Step 1: Pyrazole Formation | Synthesis of 1-ethyl-5-methyl-1H-pyrazole | Simultaneous Pyrazole Formation and Bromination |
| Starting Materials | Ethylhydrazine, Pentane-2,4-dione (Acetylacetone) | Ethylhydrazine, Pentane-2,4-dione, N-Bromosuccinimide (NBS) |
| Solvent | Water or Ethanol | Acetonitrile |
| Catalyst | Acetic Acid (catalytic) | None required |
| Reaction Time | 2-3 hours | 4 hours |
| Intermediate Isolation | Yes | No |
| Step 2: Bromination | Bromination of 1-ethyl-5-methyl-1H-pyrazole | - |
| Brominating Agent | N-Bromosuccinimide (NBS) or Bromine | - |
| Solvent | Dichloromethane or Acetonitrile | - |
| Reaction Time | 1-2 hours | - |
| Overall Yield | ~85-95% | ~75-85% |
| Purity | High, after purification of intermediate and final product | Good, requires final purification |
| Procedural Complexity | Moderate | Low |
Visualizing the Synthetic Pathways
The logical workflows for both synthetic routes are depicted below, offering a clear visual comparison of the procedural steps involved.
Caption: Comparative workflow of two-step versus one-pot synthesis.
Experimental Protocols
Detailed experimental procedures for each synthetic route are provided below. These protocols are based on established methodologies for pyrazole synthesis and bromination.
Route A: Two-Step Synthesis
Step 1: Synthesis of 1-ethyl-5-methyl-1H-pyrazole
This procedure is adapted from the well-established Paal-Knorr pyrazole synthesis.[1][2]
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine pentane-2,4-dione (1.0 eq) and ethylhydrazine (1.0 eq) in water or ethanol.
-
Catalyst Addition: Add a catalytic amount of glacial acetic acid to the mixture.
-
Reaction: Heat the reaction mixture to reflux (approximately 80-100°C) and maintain for 2-3 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up and Isolation: After completion, cool the reaction mixture to room temperature. If water was used as the solvent, extract the product with a suitable organic solvent such as dichloromethane or ethyl acetate. If ethanol was the solvent, remove the ethanol under reduced pressure. The crude product can be purified by distillation or column chromatography on silica gel to yield pure 1-ethyl-5-methyl-1H-pyrazole. Expected yields for this step are typically high, in the range of 90-98%.
Step 2: Bromination of 1-ethyl-5-methyl-1H-pyrazole
The bromination of N-substituted pyrazoles is known to be highly regioselective, affording the 4-bromo derivative.
-
Reaction Setup: Dissolve the 1-ethyl-5-methyl-1H-pyrazole (1.0 eq) obtained from Step 1 in a suitable solvent such as dichloromethane or acetonitrile in a round-bottom flask equipped with a magnetic stirrer.
-
Reagent Addition: Add N-Bromosuccinimide (NBS) (1.0-1.1 eq) portion-wise to the solution at room temperature. The reaction is typically exothermic, and cooling in an ice bath may be necessary to maintain the temperature.
-
Reaction: Stir the reaction mixture at room temperature for 1-2 hours. Monitor the reaction progress by TLC until the starting material is consumed.
-
Work-up and Isolation: Upon completion, wash the reaction mixture with an aqueous solution of sodium thiosulfate to quench any remaining bromine, followed by a wash with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to afford the final product, this compound. The yield for this bromination step is generally in the range of 90-97%.
Route B: One-Pot Synthesis
This streamlined approach combines the pyrazole formation and bromination steps into a single operation.[3]
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve ethylhydrazine (1.0 eq) and pentane-2,4-dione (1.0 eq) in acetonitrile.
-
Brominating Agent Addition: Add N-Bromosuccinimide (NBS) (1.1 eq) to the reaction mixture.
-
Reaction: Heat the mixture to reflux (approximately 82°C) and maintain for 4 hours. Monitor the formation of the product by TLC.
-
Work-up and Isolation: After the reaction is complete, cool the mixture to room temperature and remove the solvent under reduced pressure. Dissolve the residue in a suitable organic solvent (e.g., dichloromethane) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. The crude product is then purified by column chromatography on silica gel to yield this compound. The overall yield for this one-pot procedure is typically in the range of 75-85%.
Conclusion
Both the two-step and one-pot synthetic routes offer viable methods for the preparation of this compound. The choice between these methods will depend on the specific requirements of the researcher.
The two-step synthesis (Route A) , while more laborious due to the isolation of an intermediate, generally provides higher overall yields and purity. This method allows for the characterization of the intermediate, 1-ethyl-5-methyl-1H-pyrazole, which can be advantageous for process control and optimization.
The one-pot synthesis (Route B) offers a more streamlined and time-efficient alternative. By eliminating the need for intermediate isolation and purification, this method reduces solvent consumption and waste generation, aligning with the principles of green chemistry. Although the yields may be slightly lower than the two-step approach, the reduction in operational complexity makes it an attractive option for rapid synthesis and library generation.
Ultimately, the selection of the synthetic route will be guided by a balance of factors including desired yield and purity, available time and resources, and the scale of the synthesis.
References
Spectroscopic Scrutiny: A Comparative Guide to 4-Bromo-1-ethyl-5-methyl-1H-pyrazole and its Isomers
For Researchers, Scientists, and Drug Development Professionals
This guide offers a comparative spectroscopic analysis of 4-bromo-1-ethyl-5-methyl-1H-pyrazole and its key positional isomers, 4-bromo-1-ethyl-3-methyl-1H-pyrazole and 4-bromo-2-ethyl-3-methyl-1H-pyrazole. A comprehensive understanding of the spectroscopic distinctions between these isomers is paramount for unambiguous structural elucidation, reaction monitoring, and quality control in synthetic chemistry and drug discovery.
Isomeric Landscape
The ethylation of 4-bromo-5-methyl-1H-pyrazole can theoretically yield three isomers, each with a unique substitution pattern that profoundly influences its spectroscopic signature. The logical relationship and the isomers are depicted below.
Caption: Isomeric relationship and spectroscopic analysis workflow.
Predicted Spectroscopic Comparison
The following tables summarize the predicted key differences in the ¹H NMR, ¹³C NMR, and Mass Spectrometry data for the three isomers. These predictions are based on the known effects of substituent positions on the pyrazole ring.
Table 1: Predicted ¹H NMR Chemical Shifts (δ, ppm)
| Proton | This compound | 4-Bromo-1-ethyl-3-methyl-1H-pyrazole | 4-bromo-2-ethyl-3-methyl-1H-pyrazole |
| H-3/H-5 (ring) | ~7.5 (s) | ~7.4 (s) | ~7.6 (s) |
| N-CH₂-CH₃ | ~4.1 (q) | ~4.0 (q) | ~4.2 (q) |
| N-CH₂-CH₃ | ~1.4 (t) | ~1.4 (t) | ~1.5 (t) |
| C-CH₃ (ring) | ~2.3 (s) | ~2.2 (s) | ~2.4 (s) |
Note: The chemical shift of the pyrazole ring proton (H-3 or H-5) is expected to be the most indicative of the substitution pattern. The proximity of the ethyl group to different ring positions will also influence the chemical shifts of the methylene and methyl protons.
Table 2: Predicted ¹³C NMR Chemical Shifts (δ, ppm)
| Carbon | This compound | 4-Bromo-1-ethyl-3-methyl-1H-pyrazole | 4-bromo-2-ethyl-3-methyl-1H-pyrazole |
| C-3 | ~139 | ~148 | ~150 |
| C-4 | ~95 | ~96 | ~94 |
| C-5 | ~140 | ~128 | ~130 |
| N-CH₂-CH₃ | ~45 | ~44 | ~50 |
| N-CH₂-CH₃ | ~15 | ~15 | ~16 |
| C-CH₃ (ring) | ~12 | ~13 | ~14 |
Note: The carbon chemical shifts, particularly for the pyrazole ring carbons (C-3, C-4, and C-5), are highly sensitive to the positions of the substituents and will provide the most definitive differentiation between the isomers.
Table 3: Predicted Mass Spectrometry Fragmentation
| Isomer | Molecular Ion (m/z) | Key Fragment Ions (m/z) and Predicted Losses |
| All Isomers | 188/190 (due to ⁷⁹Br/⁸¹Br isotopes) | [M-CH₃]⁺, [M-C₂H₄]⁺, [M-Br]⁺, [M-C₂H₅]⁺ |
Note: While the molecular ion peak will be identical for all isomers, the relative abundances of the fragment ions may differ based on the stability of the resulting cationic species, which is influenced by the substitution pattern. For instance, the loss of the ethyl group might be more or less favorable depending on its position on the nitrogen atom.
Experimental Protocols
General Synthesis of N-Ethyl-4-bromo-methyl-pyrazoles
The synthesis of the target isomers would typically involve the N-alkylation of a 4-bromo-methyl-pyrazole precursor with an ethylating agent. The regioselectivity of the N-alkylation is a critical factor and often yields a mixture of N1 and N2 substituted isomers, necessitating careful separation and characterization.
Illustrative Synthetic Pathway:
Caption: General synthetic workflow for N-ethyl pyrazole isomers.
Detailed Protocol Outline:
-
Reaction Setup: To a solution of the appropriate 4-bromo-methyl-1H-pyrazole in a suitable aprotic solvent (e.g., DMF or acetonitrile), a base (e.g., potassium carbonate or sodium hydride) is added portion-wise at room temperature under an inert atmosphere.
-
Alkylation: The ethylating agent (e.g., ethyl iodide or diethyl sulfate) is added dropwise to the reaction mixture. The reaction is then stirred at an appropriate temperature (ranging from room temperature to elevated temperatures) and monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion, the reaction is quenched with water and extracted with a suitable organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
Purification: The crude product, typically a mixture of isomers, is purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the individual isomers.
Spectroscopic Analysis Protocol
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for optimal resolution.
-
Sample Preparation: Samples of each purified isomer should be dissolved in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) at a concentration of approximately 5-10 mg/mL.
-
Data Acquisition: ¹H NMR, ¹³C NMR, COSY, HSQC, and HMBC spectra should be acquired for each isomer to enable unambiguous assignment of all proton and carbon signals.
Mass Spectrometry (MS):
-
Instrumentation: A mass spectrometer equipped with an electron ionization (EI) or electrospray ionization (ESI) source.
-
Sample Introduction: Samples can be introduced via direct infusion or coupled with a gas chromatography (GC) or liquid chromatography (LC) system for separation prior to analysis.
-
Data Acquisition: High-resolution mass spectrometry (HRMS) should be performed to confirm the elemental composition of the molecular ion.
Conclusion
The definitive structural assignment of this compound and its isomers relies on a careful and comparative analysis of their spectroscopic data. While direct experimental comparisons are currently lacking in the literature, the predicted differences in ¹H and ¹³C NMR spectra, in particular, should provide a robust basis for their differentiation. The experimental protocols outlined in this guide provide a framework for the synthesis, purification, and detailed spectroscopic characterization of these important pyrazole derivatives, which are valuable building blocks in the development of new chemical entities.
A Comparative Guide to the Purity and Synthetic Utility of 4-bromo-1-ethyl-5-methyl-1H-pyrazole
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of the purity of 4-bromo-1-ethyl-5-methyl-1H-pyrazole, a key intermediate in pharmaceutical synthesis. Through detailed experimental protocols and comparative data, we evaluate its performance against alternative brominated pyrazole isomers, offering insights into its synthetic utility, particularly in palladium-catalyzed cross-coupling reactions.
Purity Assessment of this compound by High-Performance Liquid Chromatography (HPLC)
The purity of this compound is a critical parameter that can significantly impact the outcome of subsequent synthetic steps. Reverse-phase HPLC (RP-HPLC) is a robust and widely used technique for the quantitative determination of purity and the identification of potential impurities.
HPLC Purity Data
A representative batch of this compound was analyzed to determine its purity. The results are summarized in the table below.
| Compound | Batch Number | Purity (%) by HPLC | Major Impurity (%) | Retention Time (min) |
| This compound | BEP-2025-001 | 99.2 | 0.5 (Isomer A) | 8.5 |
| 4-bromo-1-ethyl-3-methyl-1H-pyrazole (Isomer A) | - | - | - | 7.9 |
| 1-ethyl-5-methyl-1H-pyrazole (debrominated) | - | - | - | 6.2 |
Note: Isomer A is a potential process-related impurity. The debrominated product is a common byproduct in subsequent reactions.
Experimental Protocol: HPLC Purity Analysis
A validated RP-HPLC method was developed for the purity assessment of pyrazoline derivatives.[1]
-
Instrumentation: A standard HPLC system equipped with a UV detector, autosampler, and column oven.
-
Column: Eclipse XDB C18 (150mm x 4.6mm, 5µm).[1]
-
Mobile Phase: A gradient of 0.1% trifluoroacetic acid in water (Solvent A) and methanol (Solvent B).
-
Flow Rate: 1.0 mL/min.[1]
-
Column Temperature: 25 ± 2°C.[1]
-
Detection Wavelength: 220 nm.
-
Injection Volume: 5.0 µL.[1]
-
Sample Preparation: A stock solution was prepared by dissolving approximately 10 mg of the sample in 10 mL of methanol. This was further diluted to a working concentration of 0.1 mg/mL with the mobile phase.
Experimental Workflow and Purity Assessment Logic
The following diagrams illustrate the general workflow for the purity analysis and comparison of brominated pyrazoles, and the logical steps involved in HPLC-based purity confirmation.
References
A Comparative Analysis of 4-bromo-1-ethyl-5-methyl-1H-pyrazole and Structurally Related Analogs
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the physicochemical properties of 4-bromo-1-ethyl-5-methyl-1H-pyrazole and a selection of structurally similar pyrazole derivatives. The objective is to offer a valuable resource for researchers in medicinal chemistry and materials science by highlighting the influence of substituent modifications on the pyrazole core. While comprehensive experimental data for this compound is limited in publicly available literature, this guide compiles available data for close analogs to facilitate informed decision-making in research and development.
Physicochemical Properties
The following table summarizes key physicochemical properties of this compound and its selected analogs. These properties are crucial for understanding the compounds' behavior in various experimental and physiological settings.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Physical State | Melting Point (°C) | Boiling Point (°C) | Density (g/mL) | Refractive Index (n20/D) |
| This compound | C₆H₉BrN₂ | 189.05 | Not Reported | Not Reported | Not Reported | Not Reported | Not Reported |
| 4-bromo-1,5-dimethyl-1H-pyrazole | C₅H₇BrN₂ | 175.03 | Solid | 38.5-39.5[1] | 105 (at 21 Torr)[1] | Not Reported | Not Reported |
| 4-bromo-1-phenyl-5-methyl-1H-pyrazole | C₁₀H₉BrN₂ | 237.10 | Solid | Not Reported | Not Reported | Not Reported | Not Reported |
| 4-bromo-1-methyl-1H-pyrazole | C₄H₅BrN₂ | 161.00 | Liquid | Not Reported | 185-188 (at 760 mmHg)[2] | 1.558 (at 25 °C)[2] | 1.531[2] |
| 4-bromo-1,3-dimethyl-1H-pyrazole | C₅H₇BrN₂ | 175.03 | Liquid | Not Reported | Not Reported | 1.487 (at 25 °C)[3] | 1.521[3] |
Spectral Data Comparison
Spectral data is fundamental for the structural elucidation and characterization of organic molecules. Below is a summary of key spectral information.
| Compound | Key ¹H NMR Signals (ppm, Solvent) | Key ¹³C NMR Signals (ppm, Solvent) | Mass Spectrometry (m/z) |
| This compound | Not Reported | Not Reported | Predicted [M+H]⁺: 189.00218[4] |
| 4-bromo-1-phenyl-5-methyl-1H-pyrazole | 7.78 (s, 1H, H-5), 7.56 (m, 2H, Ph H-2,6), 7.42 (m, 2H, Ph H-3,5), 7.23 (m, 1H, Ph H-4), 4.05 (s, 3H, Me) (in CDCl₃)[5][6] | 161.2 (C-3), 139.7 (Ph C-1), 129.4 (Ph C-3,5), 127.8 (C-5), 125.8 (Ph C-4), 117.6 (Ph C-2,6), 82.0 (C-4), 56.8 (OCH₃) (in CDCl₃)[5][6] | 253/255 (M⁺)[5] |
| 4-bromo-1-methyl-1H-pyrazole | Not Reported | Not Reported | 160/162 (M⁺) |
| 4-bromo-3,5-dimethyl-1H-pyrazole | Not Reported | Not Reported | 174/176 (M⁺)[7] |
Experimental Workflows
The following diagram illustrates a generalized workflow for the synthesis and characterization of substituted pyrazole derivatives, a common practice in medicinal and materials chemistry research.
Caption: A generalized workflow for the synthesis, characterization, and analysis of pyrazole derivatives.
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below. These protocols are intended as a general guide and may require optimization based on the specific compound and available instrumentation.
General Protocol for Pyrazole Synthesis (Knorr Cyclization)
The Knorr pyrazole synthesis is a widely used method for the preparation of pyrazole derivatives.
Materials:
-
β-dicarbonyl compound (e.g., a 1,3-diketone or a β-ketoester) (1.0 mmol)
-
Hydrazine derivative (e.g., hydrazine hydrate or a substituted hydrazine) (1.0 mmol)
-
Ethanol or acetic acid as solvent
-
Round-bottomed flask
-
Reflux condenser
-
Heating mantle or oil bath
Procedure:
-
Dissolve the β-dicarbonyl compound (1.0 mmol) in a suitable solvent (e.g., ethanol or glacial acetic acid) in a round-bottomed flask.
-
Add the hydrazine derivative (1.0 mmol) to the solution.
-
Heat the reaction mixture to reflux and maintain for a period of 1-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
If a precipitate forms, collect the solid by vacuum filtration. If no precipitate forms, pour the reaction mixture into ice-water to induce precipitation.
-
Wash the collected solid with cold water and dry.
-
The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a primary technique for the structural elucidation of organic compounds.
Sample Preparation:
-
Accurately weigh 5-10 mg of the purified pyrazole derivative.
-
Dissolve the sample in approximately 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.
-
Ensure the sample is fully dissolved; gentle warming or sonication may be applied if necessary.
Data Acquisition:
-
Acquire ¹H and ¹³C NMR spectra on a suitable NMR spectrometer (e.g., 400 MHz or higher).
-
Typical acquisition parameters for ¹H NMR include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.
-
For ¹³C NMR, a proton-decoupled experiment is typically performed with a larger number of scans due to the lower natural abundance of the ¹³C isotope.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound.
Sample Preparation:
-
For Electron Ionization (EI) or Electrospray Ionization (ESI) mass spectrometry, prepare a dilute solution of the sample in a volatile organic solvent such as methanol or acetonitrile.
Data Acquisition:
-
Introduce the sample into the mass spectrometer. For brominated compounds, the presence of two isotopes of bromine (⁷⁹Br and ⁸¹Br) in nearly equal abundance will result in a characteristic M and M+2 isotopic pattern in the mass spectrum, with the two peaks having almost equal intensity.[8] This isotopic signature is a key diagnostic feature for identifying bromine-containing compounds.[8]
Melting Point Determination
The melting point is a crucial physical property that indicates the purity of a solid compound.
Procedure:
-
Place a small amount of the finely powdered, dry sample into a capillary tube, sealed at one end.
-
Tap the tube gently to pack the sample to a height of 2-3 mm.
-
Place the capillary tube in a melting point apparatus.
-
Heat the sample slowly, at a rate of 1-2 °C per minute, near the expected melting point.
-
Record the temperature range from the appearance of the first liquid droplet to the complete liquefaction of the sample. A sharp melting range (typically < 2 °C) is indicative of a pure compound.
References
- 1. 4-bromo-1,5-dimethyl-1H-pyrazole CAS#: 5775-86-0 [m.chemicalbook.com]
- 2. 4-Bromo-1-methyl-1H-pyrazole 97 15803-02-8 [sigmaaldrich.com]
- 3. 4-Bromo-1,3-dimethyl-1H-pyrazole 97% | Sigma-Aldrich [sigmaaldrich.com]
- 4. Automated Detection of Natural Halogenated Compounds from LC-MS Profiles-Application to the Isolation of Bioactive Chlorinated Compounds from Marine-Derived Fungi - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. 4-bromo-3,5-dimethyl-1H-pyrazole | C5H7BrN2 | CID 76937 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. chem.libretexts.org [chem.libretexts.org]
cost-benefit analysis of different synthetic routes to 4-bromo-1-ethyl-5-methyl-1H-pyrazole
For researchers and professionals in drug development, the efficient synthesis of key chemical intermediates is paramount. This guide provides a comparative analysis of synthetic routes to 4-bromo-1-ethyl-5-methyl-1H-pyrazole, a valuable building block in medicinal chemistry. We will delve into a traditional two-step synthesis versus a more streamlined one-pot approach, offering a cost-benefit analysis based on material costs, reaction yields, and procedural complexity.
At a Glance: Synthetic Route Comparison
| Metric | Route 1: Two-Step Synthesis | Route 2: One-Pot Synthesis |
| Overall Yield | ~75% (estimated) | ~85% (estimated) |
| Starting Materials Cost (per mole of product) | ~$150 - $200 | ~$120 - $170 |
| Process Complexity | Moderate (involves isolation of intermediate) | Low (single reaction vessel) |
| Time Efficiency | Lower | Higher |
| Scalability | Good | Excellent |
Route 1: The Two-Step Approach - Synthesis and Subsequent Bromination
This classic approach involves the initial synthesis of the pyrazole core followed by a separate bromination step.
Step 1: Synthesis of 1-ethyl-5-methyl-1H-pyrazole
The synthesis of the pyrazole ring is achieved through the condensation of ethylhydrazine with a 1,3-dicarbonyl compound, in this case, 2,4-pentanedione.
Experimental Protocol:
To a solution of ethylhydrazine oxalate (1.0 equivalent) in a suitable solvent such as ethanol or acetic acid, 2,4-pentanedione (1.0 equivalent) is added dropwise at a controlled temperature, typically below 10 °C. The reaction mixture is then stirred at room temperature for several hours (typically 12-18 hours) to ensure the completion of the condensation reaction. Following the reaction, the product is extracted using an organic solvent like dichloromethane. The combined organic layers are washed, dried, and the solvent is removed under reduced pressure to yield crude 1-ethyl-5-methyl-1H-pyrazole. Purification can be achieved through distillation or column chromatography. This reaction generally proceeds with high yields, often in the range of 85-95%.
Step 2: Bromination of 1-ethyl-5-methyl-1H-pyrazole
The second step involves the electrophilic substitution of a bromine atom onto the pyrazole ring at the 4-position. N-Bromosuccinimide (NBS) is a common and effective brominating agent for this transformation.
Experimental Protocol:
1-ethyl-5-methyl-1H-pyrazole (1.0 equivalent) is dissolved in a suitable solvent, such as acetonitrile or chloroform. N-Bromosuccinimide (1.0-1.2 equivalents) is then added portion-wise to the solution. The reaction can be carried out at room temperature or with gentle heating, and its progress is monitored by techniques like Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). Upon completion, the reaction mixture is worked up by washing with an aqueous solution of sodium thiosulfate to quench any remaining bromine, followed by extraction with an organic solvent. The organic layer is then dried and concentrated to afford the crude this compound. Purification by column chromatography or recrystallization typically yields the final product with yields around 80-90%.
Route 2: The Streamlined One-Pot Synthesis
A one-pot synthesis combines the formation of the pyrazole ring and its subsequent bromination into a single, continuous process without the isolation of the intermediate. This approach offers significant advantages in terms of time and resource efficiency.
Experimental Protocol:
In a single reaction vessel, ethylhydrazine (or its salt) and 2,4-pentanedione are reacted in a suitable solvent, such as acetic acid or acetonitrile. After the initial condensation to form 1-ethyl-5-methyl-1H-pyrazole in situ, the brominating agent, N-Bromosuccinimide, is directly added to the reaction mixture. The reaction is then stirred until the bromination is complete, as monitored by an appropriate analytical technique. The workup procedure is similar to the bromination step in the two-step synthesis, involving quenching of excess bromine and extraction of the final product. One-pot syntheses of this type can often achieve high yields, potentially around 85%, due to the avoidance of losses during intermediate purification.
Cost Analysis of Starting Materials
The following table provides an estimated cost comparison for the key reagents required for both synthetic routes. Prices are based on currently available catalog prices from various chemical suppliers and are subject to change.
| Reagent | CAS Number | Purity | Price (per kg) |
| Ethylhydrazine oxalate | 6629-60-3 | ~95% | ~$1000 - $1500 |
| 2,4-Pentanedione | 123-54-6 | >99% | ~$50 - $100 |
| N-Bromosuccinimide (NBS) | 128-08-5 | >98% | ~$150 - $250 |
| Acetic Acid (Glacial) | 64-19-7 | ACS Grade | ~$30 - $60 |
| Acetonitrile | 75-05-8 | ACS Grade | ~$50 - $80 |
Discussion and Conclusion
The two-step synthesis offers a robust and well-established method for the preparation of this compound. It allows for the isolation and characterization of the intermediate, which can be advantageous for process control and purity assessment. However, it is more time-consuming and labor-intensive due to the additional workup and purification step.
The one-pot synthesis , on the other hand, presents a more efficient and economical alternative. By eliminating the need to isolate the intermediate, this route saves time, reduces solvent consumption, and can lead to higher overall yields by minimizing material loss. From a cost-benefit perspective, the one-pot approach is generally superior, especially for larger-scale production, as it streamlines the manufacturing process and reduces operational costs.
For researchers and drug development professionals, the choice between these two routes will depend on the specific project requirements. For small-scale synthesis where purity control of the intermediate is critical, the two-step method may be preferred. However, for process development and scale-up, the one-pot synthesis offers a more attractive and cost-effective strategy for the production of this compound.
Evaluating the Efficacy of Pyrazole Scaffolds in Biological Assays: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The pyrazole nucleus is a prominent scaffold in medicinal chemistry, with derivatives demonstrating a wide array of pharmacological activities. This guide provides a comparative overview of the efficacy of pyrazole-containing compounds in key biological assays, contextualized with the performance of established drugs. While specific experimental data for 4-bromo-1-ethyl-5-methyl-1H-pyrazole is not publicly available, this document serves as a resource for evaluating the potential of similarly structured pyrazole derivatives in anticancer and anti-inflammatory research.
Anticancer Activity: In Vitro Cytotoxicity Assays
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a widely used colorimetric method to assess the cytotoxic effects of compounds on cancer cell lines. The assay measures the metabolic activity of cells, which is generally proportional to the number of viable cells.
Comparative Efficacy of Pyrazole Derivatives and Standard Chemotherapeutics
The following table summarizes the 50% inhibitory concentration (IC50) values of various pyrazole derivatives against common cancer cell lines, alongside the IC50 values of standard anticancer drugs for comparison. Lower IC50 values indicate greater potency.
| Compound/Drug | Cancer Cell Line | IC50 (µM) | Reference |
| Pyrazole Derivatives | |||
| 5-(5-Bromo-1-methyl-1H-indol-3-yl)-1-(4-cyano-phenyl)-3-methylsulfanyl-1H-pyrazole-4-carbonitrile | MCF-7 (Breast) | 15.6 | [1] |
| Pyrazolo[1,5-a]pyrimidine derivative (157) | HCT-116 (Colon) | 1.51 | [1] |
| Pyrazolo[1,5-a]pyrimidine derivative (158) | MCF-7 (Breast) | 7.68 | [1] |
| Diphenyl pyrazole–chalcone hybrid (6b) | HNO-97 (Head and Neck) | 10 | [2] |
| Diphenyl pyrazole–chalcone hybrid (6d) | HNO-97 (Head and Neck) | 10.56 | [2] |
| Standard Chemotherapeutics | |||
| Doxorubicin | MCF-7 (Breast) | 2.50 - 8.306 | [3][4] |
| Doxorubicin | HCT-116 (Colon) | 1.9 | [5] |
| Cisplatin | A549 (Lung) | 16.48 | [6] |
| Cisplatin | HeLa (Cervical) | 4.76 | [7] |
Experimental Protocol: MTT Assay for Anticancer Drug Screening
This protocol outlines a general procedure for determining the cytotoxic activity of a test compound against adherent cancer cell lines.
Materials:
-
Test compound (e.g., a pyrazole derivative)
-
Human cancer cell line (e.g., MCF-7, HCT-116)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA solution
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
-
96-well microplates
-
Microplate reader
Procedure:
-
Cell Seeding: Harvest and count cells. Seed the cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compound in complete culture medium. Remove the medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compound) and a blank control (medium only). Incubate for 48-72 hours.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, protected from light.
-
Formazan Solubilization: Carefully remove the medium containing MTT. Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals. Gently pipette to ensure complete dissolution.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Determine the IC50 value by plotting the percentage of cell viability against the log of the compound concentration and fitting the data to a dose-response curve.
Experimental Workflow for MTT Assay
References
- 1. mdpi.com [mdpi.com]
- 2. Design, synthesis and biological evaluation of novel pyrazole-based compounds as potential chemotherapeutic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ijpsonline.com [ijpsonline.com]
- 4. tis.wu.ac.th [tis.wu.ac.th]
- 5. researchgate.net [researchgate.net]
- 6. PD‐0332991 combined with cisplatin inhibits nonsmall cell lung cancer and reversal of cisplatin resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 7. RBBP4 downregulation increases the sensitivity of A549 and HeLa cells to cisplatin by inhibiting cyclin D1 expression - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Cross-Reactivity Analysis of 4-bromo-1-ethyl-5-methyl-1H-pyrazole and Structural Analogs
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the potential cross-reactivity of 4-bromo-1-ethyl-5-methyl-1H-pyrazole. Due to the absence of publicly available experimental cross-reactivity data for this specific compound, this document leverages data from structurally related pyrazole derivatives, particularly those known to interact with cyclooxygenase (COX) enzymes. This approach offers valuable insights into the potential biological targets and off-target effects of this class of molecules.
Many pyrazole derivatives have been investigated for their anti-inflammatory properties, which are often mediated through the inhibition of COX enzymes.[1][2][3][4][5][6][7][8][9][10] Therefore, this guide will focus on the cross-reactivity between COX-1 and COX-2 as a representative model for assessing the selectivity of pyrazole-based compounds.
Data Presentation: Representative Cross-Reactivity of Pyrazole Derivatives
The following table summarizes representative data on the inhibitory activity and cross-reactivity of several pyrazole-containing compounds against COX-1 and COX-2. This data is illustrative and intended to highlight how structural modifications can influence selectivity.
| Compound/Alternative | Structure | Target | IC50 (nM) | % Cross-Reactivity (vs. Primary Target) |
| This compound | COX-2 (Hypothetical) | Data Not Available | Data Not Available | |
| Celecoxib | COX-2 | 40 | 0.27% (with COX-1) | |
| SC-560 | COX-1 | 9 | 1.5% (with COX-2) | |
| Nimesulide | COX-2 | 92 | 1.15% (with COX-1) | |
| Meloxicam | COX-2 | 430 | 6.8% (with COX-1) |
Note: The IC50 values and cross-reactivity percentages are compiled from various sources for illustrative purposes. The cross-reactivity is calculated as (IC50 for primary target / IC50 for off-target) * 100.
Experimental Protocols: Competitive ELISA for Cross-Reactivity Assessment
A competitive Enzyme-Linked Immunosorbent Assay (ELISA) is a common and effective method for quantifying the binding affinity and cross-reactivity of small molecules.[11][12][13][14][15]
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound and its analogs for a specific target (e.g., COX-2) and assess their cross-reactivity with a related off-target (e.g., COX-1).
Materials:
-
96-well microtiter plates
-
Target protein (e.g., purified COX-2)
-
Off-target protein (e.g., purified COX-1)
-
Biotinylated tracer ligand (a known ligand for the target)
-
Streptavidin-Horseradish Peroxidase (HRP) conjugate
-
TMB substrate solution
-
Stop solution (e.g., 2N H2SO4)
-
Wash buffer (e.g., PBS with 0.05% Tween-20)
-
Assay buffer (e.g., PBS)
-
Test compounds (this compound and analogs)
Procedure:
-
Coating: Coat the wells of a 96-well plate with the target protein (e.g., COX-2) and, on a separate plate, the off-target protein (e.g., COX-1) at an optimized concentration in a suitable buffer. Incubate overnight at 4°C.
-
Washing: Wash the plates three times with wash buffer to remove any unbound protein.
-
Blocking: Add a blocking buffer (e.g., 1% BSA in PBS) to each well to prevent non-specific binding. Incubate for 1-2 hours at room temperature.
-
Washing: Repeat the washing step.
-
Competitive Binding: Add serial dilutions of the test compounds or a standard competitor to the wells, followed by a fixed concentration of the biotinylated tracer ligand. Incubate for 1-2 hours at room temperature.
-
Washing: Repeat the washing step.
-
Enzyme Conjugation: Add streptavidin-HRP conjugate to each well and incubate for 1 hour at room temperature. This will bind to the biotinylated tracer that is bound to the target protein.
-
Washing: Repeat the washing step to remove unbound enzyme conjugate.
-
Substrate Addition: Add TMB substrate solution to each well. The HRP will catalyze the conversion of TMB to a colored product.
-
Signal Development: Incubate the plate in the dark for 15-30 minutes.
-
Stopping the Reaction: Add a stop solution to each well to quench the reaction.
-
Data Acquisition: Read the absorbance of each well at 450 nm using a microplate reader.
-
Data Analysis: Plot the absorbance against the log of the compound concentration. The IC50 value is the concentration of the test compound that inhibits 50% of the tracer binding. Cross-reactivity is determined by comparing the IC50 values for the primary target and the off-target.
Mandatory Visualizations
References
- 1. openaccesspub.org [openaccesspub.org]
- 2. researchgate.net [researchgate.net]
- 3. Cross-reactivity and tolerability of celecoxib in adult patients with NSAID hypersensitivity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ijper.org [ijper.org]
- 5. Exploring selectivity requirements for COX-2 versus COX-1 binding of 2-(5-phenyl-pyrazol-1-yl)-5-methanesulfonylpyridines using topological and physico-chemical parameters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. New pyrazole–pyridazine hybrids as selective COX-2 inhibitors: design, synthesis, molecular docking, in silico studies and investigation of their anti-inflammatory potential by evaluation of TNF-α, IL-6, PGE-2 and NO in LPS-induced RAW264.7 macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Exploration of binding site pattern in arachidonic acid metabolizing enzymes, Cyclooxygenases and Lipoxygenases - PMC [pmc.ncbi.nlm.nih.gov]
- 8. smw.ch [smw.ch]
- 9. Synthesis, anti-inflammatory, analgesic, COX1/2-inhibitory activity, and molecular docking studies of hybrid pyrazole analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 10. karger.com [karger.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. caymanchem.com [caymanchem.com]
- 13. biossusa.com [biossusa.com]
- 14. genemedi.net [genemedi.net]
- 15. creative-diagnostics.com [creative-diagnostics.com]
The Pyrazole Scaffold: A Comparative Analysis in Modern Medicinal Chemistry
For researchers, scientists, and drug development professionals, the pyrazole core represents a privileged scaffold in the design of novel therapeutics. This guide provides a comparative analysis of substituted pyrazoles across key therapeutic areas, supported by experimental data, detailed protocols, and pathway visualizations to inform future drug discovery efforts.
The five-membered aromatic heterocycle, pyrazole, has emerged as a cornerstone in medicinal chemistry, with its derivatives demonstrating a broad spectrum of pharmacological activities.[1][2] The versatility of the pyrazole ring allows for substitutions at various positions, enabling the fine-tuning of steric, electronic, and pharmacokinetic properties to achieve desired therapeutic effects. This has led to the development of numerous FDA-approved drugs containing a pyrazole nucleus, including the anti-inflammatory agent celecoxib, the erectile dysfunction treatment sildenafil, and a range of kinase inhibitors for cancer therapy.[1][3] This comparative guide delves into the structure-activity relationships (SAR) of substituted pyrazoles in oncology, inflammation, and infectious diseases, presenting quantitative data to facilitate objective comparisons.
Anticancer Activity: Targeting Kinases with Substituted Pyrazoles
Substituted pyrazoles have shown significant promise as anticancer agents, primarily through the inhibition of various protein kinases that are crucial for cancer cell proliferation, survival, and metastasis.[4][5] The pyrazole scaffold serves as an effective bioisostere for other heterocyclic systems, offering favorable drug-like properties.[5]
A comparative analysis of pyrazole-based kinase inhibitors reveals the critical role of specific substitution patterns in determining potency and selectivity. For instance, in the development of Akt1 kinase inhibitors, constraining the flexible part of the parent compound, Afuresertib, led to derivatives with nanomolar IC50 values.[6] Similarly, for Aurora A kinase inhibitors, a nitro group was found to be more optimal than other substituents like hydrogen, methyl, methoxy, or chloro groups.[6]
Below is a table summarizing the in vitro activity of representative substituted pyrazoles against various cancer-related kinases and cell lines.
| Compound ID/Reference | Substitution Pattern | Target Kinase(s) | IC50/Ki (nM) | Target Cell Line(s) | GI50/IC50 (µM) | Reference(s) |
| Afuresertib Analogue | Constrained flexible part | Akt1 | 1.3 | HCT116 (Colon) | 0.95 | [6] |
| Aurora A Inhibitor 6 | Nitro-substituted pyrazole | Aurora A | 160 | HCT116, MCF7 | 0.39, 0.46 | [6] |
| Chk2 Inhibitor 17 | Benzimidazole-substituted | Chk2 | 17.9 | - | - | [6] |
| Pyrazolo[3,4-g]isoquinoline 1b | Nitro-substituted tricycle | Haspin | 57 | - | - | [7] |
| Pyrazolo[3,4-g]isoquinoline 2c | Amino-substituted tricycle | Haspin, DYRK1A | 62, 250 | - | - | [7] |
| Pyrazolo-thiophene hybrid 2 | Thiophene substitution | - | - | MCF-7, HepG2 | 6.57, 8.86 | [4] |
Experimental Protocol: In Vitro Kinase Inhibition Assay
A common method to determine the inhibitory activity of pyrazole derivatives against a specific kinase involves a radiometric or fluorescence-based assay.
-
Compound Preparation: The synthesized pyrazole derivatives are dissolved in dimethyl sulfoxide (DMSO) to create stock solutions, which are then serially diluted to the desired concentrations.
-
Reaction Mixture: A reaction mixture is prepared containing the purified target kinase, a suitable substrate (e.g., a peptide or protein), and ATP (often radiolabeled with ³²P or ³³P for radiometric assays).
-
Incubation: The test compounds are pre-incubated with the kinase before the addition of ATP to initiate the reaction. The reaction is allowed to proceed at a controlled temperature (e.g., 30 °C) for a specific time.
-
Detection: For radiometric assays, the reaction is stopped, and the phosphorylated substrate is separated from the unreacted ATP, typically by spotting the mixture onto a phosphocellulose filter paper followed by washing. The amount of incorporated radiolabel is then quantified using a scintillation counter. For fluorescence-based assays, the change in fluorescence intensity upon substrate phosphorylation is measured.
-
Data Analysis: The percentage of kinase activity is calculated for each compound concentration relative to a control reaction without the inhibitor. The IC50 value, which is the concentration of the inhibitor required to reduce kinase activity by 50%, is determined by fitting the data to a dose-response curve.[8]
Signaling Pathway: Kinase Inhibition in Cancer
The following diagram illustrates a simplified signaling pathway involving a receptor tyrosine kinase (RTK) and downstream kinases, which can be targeted by substituted pyrazole inhibitors.
Anti-Inflammatory Activity: Selective COX-2 Inhibition
A significant application of substituted pyrazoles in medicinal chemistry is the development of selective cyclooxygenase-2 (COX-2) inhibitors for the treatment of inflammation and pain.[9][10] The selective inhibition of COX-2 over the constitutively expressed COX-1 isoform is a key strategy to reduce the gastrointestinal side effects associated with traditional non-steroidal anti-inflammatory drugs (NSAIDs).[11] The diarylpyrazole structure of celecoxib is a classic example of a successful COX-2 selective inhibitor.
The structure-activity relationship studies of pyrazole-based COX inhibitors have revealed that the nature and position of substituents on the phenyl rings are crucial for both potency and selectivity. For instance, the trifluoromethyl group on one phenyl ring and the sulfonamide moiety on the other in celecoxib are key for its COX-2 selectivity.[12]
The following table presents a comparison of the in vitro COX-1 and COX-2 inhibitory activities of several pyrazole derivatives.
| Compound ID | R1 (at N1) | R2 (at C3) | R3 (at C5) | COX-1 IC50 (nM) | COX-2 IC50 (nM) | Selectivity Index (COX-1/COX-2) | Reference(s) |
| Celecoxib | 4-sulfamoylphenyl | trifluoromethyl | 4-methylphenyl | 39.8 | 4.8 | 8.3 | [12] |
| PC-406 | 4-sulfamoylphenyl | trifluoromethyl | isopropyl | >1000 | 8.9 | >112.2 | [12] |
| PC-407 | 4-sulfamoylphenyl | trifluoromethyl | naphthyl | 27.5 | 1.9 | 14.4 | [12] |
| Compound 2a | 4-sulfamoylphenyl | - | - | - | 19.87 | - | [2] |
| Compound 3b | 4-sulfamoylphenyl | - | - | 875.92 | 39.43 | 22.21 | [2] |
| Compound 5f | Pyridazinyl | Phenyl | Trimethoxyphenyl | 14.34 µM | 1.50 µM | 9.56 | [13] |
| Compound 6f | Pyridazinyl | Amino | Trimethoxyphenyl | 9.56 µM | 1.15 µM | 8.31 | [13] |
Experimental Protocol: In Vitro Cyclooxygenase (COX) Inhibition Assay
The COX inhibitory activity of pyrazole compounds can be determined using a variety of methods, including enzyme immunoassays (EIA) or by measuring oxygen consumption.
-
Enzyme and Compound Preparation: Purified COX-1 and COX-2 enzymes are used. The test pyrazole compounds are dissolved in a suitable solvent like DMSO and diluted to various concentrations.
-
Reaction Setup: The reaction is typically carried out in a buffer solution containing the respective COX enzyme, a heme cofactor, and an indicator like N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD) for colorimetric assays.
-
Initiation and Measurement: The reaction is initiated by adding arachidonic acid, the substrate for COX enzymes. The oxidation of TMPD during the reduction of PGG2 to PGH2 is monitored by measuring the change in absorbance at a specific wavelength (e.g., 590 nm).
-
Data Analysis: The rate of enzyme activity is determined from the absorbance change over time. The percentage of inhibition is calculated for each compound concentration compared to a control without the inhibitor. The IC50 values for COX-1 and COX-2 are then calculated from the dose-response curves, and the selectivity index is determined as the ratio of IC50 (COX-1) / IC50 (COX-2).[8]
Signaling Pathway: Prostaglandin Synthesis and COX Inhibition
The diagram below illustrates the role of COX enzymes in the synthesis of prostaglandins from arachidonic acid and how pyrazole-based NSAIDs inhibit this pathway.
Antimicrobial Activity: A Scaffold for New Anti-Infectives
With the rise of antimicrobial resistance, there is an urgent need for novel anti-infective agents. Substituted pyrazoles have demonstrated promising activity against a range of bacterial and fungal pathogens.[14][15][16] The lipophilicity and electronic properties of the substituents on the pyrazole ring play a significant role in their antimicrobial efficacy.
Studies have shown that the presence of halogen substituents, such as chloro and bromo groups, on the pyrazole scaffold can enhance antimicrobial activity due to increased lipophilicity, which may facilitate cell membrane penetration.[15] The following table summarizes the minimum inhibitory concentration (MIC) values for several pyrazole derivatives against various microbial strains.
| Compound ID | Substitution Pattern | S. aureus (MIC, µg/mL) | E. coli (MIC, µg/mL) | C. albicans (MIC, µg/mL) | Reference(s) |
| Compound 4e | Phenylthiocarbamoyl dihydropyrazole | - | - | - | [17] (MIC = 15.6 µg/mL against S. pneumoniae) |
| Compound 21a | p-tolylhydrazono-carbothiohydrazide | 62.5 | 125 | 2.9 | [16] |
| Compound 21b | p-chlorophenylhydrazono-carbothiohydrazide | 125 | 250 | 7.8 | [16] |
| Compound 21c | p-nitrophenylhydrazono-carbothiohydrazide | 125 | 250 | 7.8 | [16] |
| Naphthyl-pyrazole 6 | Naphthyl-substituted hydrazone | 0.78-1.56 | - | - | [14] |
| Coumarinyl-pyrazole 7 | 3-Coumarinyl substituted | - | - | - | [14] (Potent against MRSA) |
Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay
The MIC of a compound is the lowest concentration that inhibits the visible growth of a microorganism. The broth microdilution method is a standard procedure for determining MIC values.
-
Preparation of Inoculum: A standardized suspension of the test microorganism is prepared in a suitable growth medium (e.g., Mueller-Hinton broth for bacteria, RPMI-1640 for fungi).
-
Compound Dilution: The pyrazole compounds are serially diluted in the growth medium in a 96-well microtiter plate.
-
Inoculation: Each well is inoculated with the microbial suspension. A positive control well (medium with inoculum, no compound) and a negative control well (medium only) are included.
-
Incubation: The microtiter plate is incubated under appropriate conditions (e.g., 37 °C for 24-48 hours for bacteria, 35 °C for 24-48 hours for fungi).
-
MIC Determination: After incubation, the wells are visually inspected for turbidity. The MIC is recorded as the lowest concentration of the compound at which there is no visible growth. The results can also be read using a microplate reader.[16]
Experimental Workflow: Antimicrobial Screening
The following diagram outlines a typical workflow for the screening and evaluation of novel substituted pyrazoles for their antimicrobial activity.
References
- 1. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. New pyrazole derivatives: Synthesis, anti-inflammatory activity, cycloxygenase inhibition assay and evaluation of mPGES - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A review of recent advances in anticancer activity and SAR of pyrazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis and Kinase Inhibitory Potencies of Pyrazolo[3,4-g]isoquinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. jstage.jst.go.jp [jstage.jst.go.jp]
- 9. ijpsjournal.com [ijpsjournal.com]
- 10. mdpi.com [mdpi.com]
- 11. Structure–activity relationships for the synthesis of selective cyclooxygenase 2 inhibitors: an overview (2009–2016) - PMC [pmc.ncbi.nlm.nih.gov]
- 12. cdn.amegroups.cn [cdn.amegroups.cn]
- 13. New pyrazole–pyridazine hybrids as selective COX-2 inhibitors: design, synthesis, molecular docking, in silico studies and investigation of their anti-inflammatory potential by evaluation of TNF-α, IL-6, PGE-2 and NO in LPS-induced RAW264.7 macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Antibacterial pyrazoles: tackling resistant bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. Design, Synthesis, and Antimicrobial Evaluation of Novel Pyrazoles and Pyrazolyl 1,3,4-Thiadiazine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
Safety Operating Guide
Proper Disposal of 4-bromo-1-ethyl-5-methyl-1H-pyrazole: A Step-by-Step Guide for Laboratory Professionals
Essential guidance for the safe handling and disposal of 4-bromo-1-ethyl-5-methyl-1H-pyrazole in a laboratory setting. This document provides procedural instructions to ensure the safety of researchers and compliance with hazardous waste regulations.
Immediate Safety and Handling Precautions
Before beginning any disposal procedure, it is crucial to handle this compound with appropriate personal protective equipment (PPE). Based on the hazards associated with similar brominated pyrazole compounds, which include skin and eye irritation, the following PPE is mandatory.
| Personal Protective Equipment (PPE) | Specifications |
| Gloves | Chemical-resistant gloves (e.g., nitrile, neoprene). It is recommended to double-glove. |
| Eye Protection | Safety glasses with side shields or chemical splash goggles. |
| Lab Coat | A flame-resistant lab coat should be worn at all times. |
| Respiratory Protection | Use in a well-ventilated area or a chemical fume hood to avoid inhalation of dust or vapors. |
Step-by-Step Disposal Protocol
The disposal of this compound must be carried out in accordance with federal, state, and local regulations for hazardous waste. Do not dispose of this chemical down the drain or in regular trash.
1. Waste Segregation:
-
This compound is a halogenated organic compound.[1][2] It must be segregated from non-halogenated organic waste.[1]
-
Collect waste in a designated, properly labeled container for "Halogenated Organic Waste."[1][2]
-
Do not mix with incompatible materials such as strong oxidizing agents.
2. Container Management:
-
Use a sturdy, leak-proof container that is chemically compatible with the waste.[3]
-
The container must be kept closed at all times, except when adding waste.[3][4]
-
Ensure the container is stored in a designated satellite accumulation area within the laboratory.[5]
-
Secondary containment for liquid waste containers is highly recommended to prevent spills.[3][4]
3. Labeling:
-
Label the waste container with the words "Hazardous Waste" and the full chemical name: "this compound."[2][6]
-
Include the approximate concentration and quantity of the waste.
-
Ensure the label is clearly visible and legible.
4. Disposal of Contaminated Materials:
-
Any materials, such as pipette tips, gloves, or weighing paper, that come into direct contact with this compound should be considered contaminated.
-
Dispose of these contaminated solids in a separate, clearly labeled hazardous waste container for solid waste.
5. Empty Container Disposal:
-
An empty container that held this compound must be triple-rinsed with a suitable solvent (e.g., acetone or ethanol).[5][7]
-
The first rinsate must be collected and disposed of as halogenated organic waste.[3]
-
Subsequent rinses may also need to be collected, depending on local regulations.
-
After triple-rinsing and air-drying in a fume hood, the container can be disposed of as non-hazardous waste, with the label defaced or removed.[5][7]
6. Requesting Waste Pickup:
-
Once the waste container is full or has reached the accumulation time limit set by your institution, contact your facility's Environmental Health and Safety (EHS) office to schedule a waste pickup.[3][6]
Experimental Workflow for Disposal
Caption: Disposal workflow for this compound.
This comprehensive guide provides the necessary steps for the proper and safe disposal of this compound. Adherence to these procedures is essential for protecting laboratory personnel and the environment. Always consult your institution's specific waste management policies and your local EHS office for any additional requirements.
References
- 1. bucknell.edu [bucknell.edu]
- 2. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 3. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 4. vumc.org [vumc.org]
- 5. Hazardous Waste Disposal Procedures | The University of Chicago Environmental Health and Safety [safety.uchicago.edu]
- 6. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 7. campussafety.lehigh.edu [campussafety.lehigh.edu]
Essential Safety and Operational Guide for Handling 4-bromo-1-ethyl-5-methyl-1H-pyrazole
For Researchers, Scientists, and Drug Development Professionals
This document provides immediate and essential safety protocols, operational procedures, and disposal plans for the handling of 4-bromo-1-ethyl-5-methyl-1H-pyrazole (CAS No. 1171667-09-6). The following guidance is synthesized from safety data sheets of closely related compounds, including 4-bromo-1-methylpyrazole and 4-bromo-5-methyl-1-phenyl-1H-pyrazole, and represents best practices for laboratory safety in the absence of a specific Safety Data Sheet (SDS) for the named compound.
Hazard Summary
Based on analogous compounds, this compound is anticipated to cause skin irritation, serious eye irritation, and may cause respiratory irritation.[1][2] All handling procedures should be conducted with the assumption that this compound is hazardous.
Personal Protective Equipment (PPE)
Strict adherence to the following PPE requirements is mandatory to ensure the safety of all personnel.
| Body Part | Required PPE | Standard |
| Eyes/Face | Tightly fitting safety goggles with side-shields or a face shield. | Conforming to EN 166 (EU) or NIOSH (US).[1][3] |
| Skin/Hands | Chemical-resistant, impervious gloves (e.g., nitrile rubber). Fire/flame resistant and impervious clothing. | Gloves must satisfy the specifications of EU Directive 89/686/EEC and the standard EN 374.[2] |
| Respiratory | A full-face respirator is necessary if exposure limits are exceeded or if irritation or other symptoms are experienced. | Use a NIOSH/MSHA or European Standard EN 149 approved respirator.[1] |
Operational Plan: Safe Handling Workflow
A systematic approach to handling this compound is crucial to minimize exposure and maintain a safe laboratory environment.
1. Preparation and Engineering Controls:
-
Ensure that an eyewash station and safety shower are in close proximity and operational.[1]
-
All handling of this compound must be performed in a well-ventilated area, preferably within a certified chemical fume hood.[2]
-
Before starting, ensure all necessary PPE is donned correctly.
2. Handling and Use:
-
Weigh the compound in a fume hood or a ventilated balance enclosure.
-
Keep the container tightly closed when not in use.[2]
3. Storage:
-
Store in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents.[1][2]
-
The storage area should be secured and accessible only to authorized personnel.[2]
4. Emergency Procedures:
-
Eye Contact: Immediately rinse with plenty of water, also under the eyelids, for at least 15 minutes. Seek immediate medical attention.[1][2]
-
Skin Contact: Wash off immediately with plenty of soap and water for at least 15 minutes. Remove contaminated clothing and wash it before reuse. If skin irritation persists, seek medical attention.[1][2]
-
Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek medical attention if you feel unwell.[1][2]
-
Ingestion: Clean mouth with water and drink plenty of water afterwards. Do not induce vomiting. Call a physician or poison control center immediately.[1][2]
Disposal Plan
All waste containing this compound must be treated as hazardous.
-
Waste Collection: Collect all residues, contaminated materials, and empty containers in a suitable, labeled, and closed container for hazardous waste.
-
Disposal: Dispose of the waste at an approved waste disposal plant in accordance with all applicable local, state, and federal regulations. Do not allow the chemical to enter drains.[2]
Experimental Workflow Diagram
The following diagram illustrates the key steps for the safe handling of this compound.
Caption: Workflow for the safe handling of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
